molecular formula C8H9BO2 B082509 3-Vinylphenylboronic acid CAS No. 15016-43-0

3-Vinylphenylboronic acid

Cat. No.: B082509
CAS No.: 15016-43-0
M. Wt: 147.97 g/mol
InChI Key: SYBQEKBVWDPVJM-UHFFFAOYSA-N
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Description

3-Vinylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQEKBVWDPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402437
Record name 3-Vinylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15016-43-0
Record name (3-Vinylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15016-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylphenylboronic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid, a member of the versatile family of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a polymerizable vinyl group, makes it a valuable reagent in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a particular focus on its role in synthetic chemistry and its relevance to drug discovery and development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. The presence of the boronic acid group imparts Lewis acidity to the molecule, a characteristic that is central to its reactivity. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in the solid state or in non-aqueous solutions. This propensity for dehydration should be considered when handling and analyzing the compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 15016-43-0
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white powder or crystals
Melting Point 141-147 °C
pKa Predicted: 8.34 ± 0.10
Solubility Phenylboronic acids generally exhibit low solubility in non-polar hydrocarbon solvents and higher solubility in polar organic solvents such as ethers and ketones. Specific quantitative data for this compound is not readily available in the literature.[1][2]
Structural Representation

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta-position and a vinyl group (-CH=CH₂) at the para-position relative to the boronic acid.

Figure 1: Chemical structure of this compound.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl ring. The vinyl group protons would appear as a characteristic set of multiplets, typically a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (around 120-140 ppm), with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The vinyl carbons would appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. While a specific detailed protocol for this compound was not found in the immediate search results, a general procedure adapted for this synthesis is outlined below. This protocol is based on well-established methods for the synthesis of arylboronic acids.

Reaction Scheme:

Materials:

  • 3-Bromostyrene

  • Magnesium turnings

  • Iodine (crystal, for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 3-bromostyrene in anhydrous THF and add it dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath to a low temperature (e.g., -78 °C).

    • Dissolve the trialkyl borate in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A general protocol for such a reaction is provided below.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[3] Their utility stems from their unique chemical properties, which allow them to act as versatile synthetic intermediates and, in some cases, as pharmacologically active agents themselves.

This compound serves as a valuable building block for the synthesis of complex organic molecules that are often the core structures of new drug candidates. The primary application of this compound in this context is its use in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and styrenyl compounds, which are common motifs in many biologically active molecules.

The vinyl group on this compound provides an additional handle for further chemical modifications, such as polymerization or click chemistry, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

While this compound itself is not typically considered a direct modulator of signaling pathways, it is instrumental in the synthesis of molecules designed to interact with specific biological targets. The boronic acid moiety can be a key pharmacophore in certain enzyme inhibitors, where it can form a reversible covalent bond with active site serine or threonine residues.

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Start 3-Bromostyrene Grignard Grignard Reaction (Mg, THF) Start->Grignard Borylation Borylation (B(OR)₃, low temp) Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Product This compound Hydrolysis->Product Coupling Suzuki-Miyaura Coupling (with Aryl Halide) Product->Coupling Product->Coupling Modification Further Chemical Modification Coupling->Modification Library Compound Library Synthesis Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OH)₂ (Base) ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ (Base)

References

3-Vinylphenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Vinylphenylboronic acid, a versatile building block in organic synthesis and materials science. This document details its chemical properties, synthesis, and key applications, including Suzuki-Miyaura coupling, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and bioconjugation. Experimental protocols and workflow visualizations are provided to support researchers in utilizing this compound for their specific applications.

Core Data

Chemical Identity and Properties

PropertyValueReference
CAS Number 15016-43-0[1]
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 141-147 °C[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction with a suitable borate ester, followed by hydrolysis. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 3-Bromostyrene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 3-bromostyrene in anhydrous THF.

    • Add a small portion of the 3-bromostyrene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 3-bromostyrene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to yield this compound as a white solid.

G cluster_synthesis Synthesis Workflow reagents 3-Bromostyrene Magnesium Trimethyl Borate grignard Grignard Reagent Formation (Anhydrous THF) reagents->grignard borylation Borylation (-78 °C to RT) grignard->borylation Add Trimethyl Borate hydrolysis Hydrolysis (1 M HCl) borylation->hydrolysis extraction Extraction (Diethyl Ether) hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product 3-Vinylphenylboronic Acid purification->product

Synthesis of this compound.

Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.

Experimental Protocol: Coupling with an Aryl Halide

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl halide (e.g., 4-iodoanisole).[2][3]

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, THF/water)[2]

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents), 4-iodoanisole (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (e.g., 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants This compound Aryl Halide Base, Pd Catalyst reaction_setup Reaction Setup (Inert Atmosphere) reactants->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Suzuki-Miyaura Coupling Workflow.
RAFT Polymerization

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with this monomer.[4][5]

Experimental Protocol: RAFT Polymerization

This protocol is a general procedure for the RAFT polymerization of this compound.[4][5]

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., a trithiocarbonate)[5]

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., dioxane, DMF)

  • Standard glassware for polymerization reactions

Procedure:

  • In a reaction vessel, dissolve the this compound, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

  • Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

  • To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by techniques such as GPC (for molecular weight and dispersity) and NMR (for composition).

G cluster_raft RAFT Polymerization Workflow reagents This compound RAFT Agent Initiator, Solvent degassing Degassing (Freeze-Pump-Thaw) reagents->degassing polymerization Polymerization (Heating) degassing->polymerization quenching Quenching (Cooling & Air) polymerization->quenching precipitation Precipitation (in Non-solvent) quenching->precipitation isolation Isolation & Drying precipitation->isolation polymer Poly(this compound) isolation->polymer

RAFT Polymerization Workflow.
Bioconjugation

The boronic acid moiety can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including glycoproteins and ribonucleosides. This property allows for the use of this compound and its derivatives in bioconjugation applications, such as protein labeling and immobilization.

Experimental Protocol: Protein Labeling

This is a representative protocol for labeling a diol-containing protein with a derivative of this compound.

Materials:

  • Diol-containing protein (e.g., a glycoprotein)

  • This compound derivative functionalized with a reporter (e.g., a fluorescent dye)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the diol-containing protein in the reaction buffer to a known concentration.

    • Ensure the buffer is free of other diol-containing compounds that could compete for binding.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound-reporter conjugate in a suitable solvent (e.g., DMSO).

    • Add the conjugate solution to the protein solution at a specific molar excess.

    • Incubate the reaction mixture at room temperature or 37 °C for a designated period (e.g., 1-4 hours) with gentle agitation.

  • Purification:

    • Remove the excess, unconjugated boronic acid derivative by size-exclusion chromatography or dialysis.

    • Exchange the buffer of the labeled protein to a suitable storage buffer.

  • Characterization:

    • Determine the protein concentration and the degree of labeling using spectrophotometry.

    • Confirm the conjugation and purity of the labeled protein using SDS-PAGE and mass spectrometry.

G cluster_bioconjugation Bioconjugation Workflow protein_prep Prepare Diol-containing Protein in Buffer reaction Incubate Protein and Conjugate protein_prep->reaction conjugate_prep Prepare Boronic Acid- Reporter Conjugate conjugate_prep->reaction purification Purify Labeled Protein (e.g., SEC) reaction->purification characterization Characterize Conjugate (Spectrophotometry, SDS-PAGE) purification->characterization labeled_protein Labeled Protein characterization->labeled_protein

Protein Bioconjugation Workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and materials science. Its unique structure, incorporating both a polymerizable vinyl group and a synthetically adaptable boronic acid moiety, makes it an invaluable building block. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. It includes established experimental protocols, tabulated physical and spectroscopic data, and visual workflows to support researchers in its effective application, particularly in palladium-catalyzed cross-coupling reactions and polymer development.

Introduction

This compound (m-Vinylphenylboronic acid) is an organoboron compound with the chemical formula C₈H₉BO₂. It serves as a key intermediate in the synthesis of a wide array of complex organic molecules and functional polymers. The boronic acid group is most notably utilized in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. Simultaneously, the vinyl group offers a reactive site for polymerization, enabling the creation of advanced materials with tailored properties. This document outlines the primary synthetic route, purification techniques, and comprehensive characterization data for this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound proceeds from 3-bromostyrene via a Grignard reaction, followed by electrophilic trapping with a borate ester and subsequent acidic hydrolysis.

Synthesis Workflow

The overall synthetic pathway is a two-step process initiated by the formation of a Grignard reagent, which is then reacted with a trialkyl borate.

synthesis_workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis start 3-Bromostyrene + Mg turnings in dry THF initiation Initiation (Iodine crystal, gentle heating) start->initiation formation Formation of 3-Vinylphenylmagnesium bromide initiation->formation borylation Reaction with Triisopropyl borate at -78 °C formation->borylation Transfer of Grignard Reagent hydrolysis Acidic Workup (aq. HCl) borylation->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromostyrene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flushed with dry nitrogen. Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine. A solution of 3-bromostyrene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), the remaining 3-bromostyrene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then transferred via cannula to the cold borate solution dropwise, maintaining the internal temperature below -70 °C.

  • Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2M HCl at 0 °C, and stirring is continued for 1 hour. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product often contains boronic anhydride and other impurities. Recrystallization is an effective method for purification.

Procedure:

  • The crude this compound is dissolved in a minimum amount of hot water.

  • The solution is filtered while hot to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

  • The resulting white crystalline solid is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum. This process yields white plates of pure this compound.[1]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white powder or crystals
Melting Point 141-147 °C
Solubility Soluble in hot water, THF, diethyl ether[1]
Storage Temperature 2-8 °C
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference(s)
~3220O-H stretch (broad)Boronic acid (-B(OH)₂)[1]
~3080C-H stretchVinylic (=C-H)
~1630C=C stretchVinyl
~1350B-O stretchBoronic acid (B-O)[1]
~995, 919C-H bend (out-of-plane)Vinyl (-CH=CH₂)[1]

The proton NMR spectrum provides detailed information about the hydrogen environments. The following are predicted chemical shifts (δ) and coupling constants (J) based on typical values for vinyl and substituted aromatic systems.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
B(OH )₂4.5 - 5.5broad singlet-
-CH=CH ₂ (cis)~5.30doublet of doublets (dd)J ≈ 10.9 (cis), J ≈ 1.1 (gem)
-CH=CH ₂ (trans)~5.80doublet of doublets (dd)J ≈ 17.6 (trans), J ≈ 1.1 (gem)
-CH =CH₂~6.75doublet of doublets (dd)J ≈ 17.6 (trans), J ≈ 10.9 (cis)
Ar-H 7.30 - 7.90multiplet-

Mass spectrometry confirms the molecular weight of the compound.

IonExpected m/z
[M]⁺148.07
[M-H₂O]⁺130.06
[M-B(OH)₂]⁺103.06
Characterization Workflow

A logical workflow ensures comprehensive analysis of the final product.

characterization_workflow start Purified this compound mp Melting Point Analysis start->mp Physical State ir IR Spectroscopy start->ir Functional Groups nmr ¹H NMR Spectroscopy start->nmr Proton Environment ms Mass Spectrometry start->ms Molecular Weight final Structural Confirmation & Purity Assessment mp->final ir->final nmr->final ms->final

Caption: Logical workflow for the characterization of this compound.

Applications in Synthesis

This compound is a prominent reagent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls, polyolefins, and styrenes.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_pathway pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_add pd_complex Ar-Pd(II)-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid 3-Vinylphenyl- boronic Acid boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_aryl_complex Ar-Pd(II)-Ar' transmetalation->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product (Ar-Ar') reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (Ar-Br, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.

  • Add the solvent mixture, and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst and ligand to the mixture under a positive pressure of nitrogen.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. This guide provides the essential technical information and detailed protocols for its synthesis, purification, and characterization. The provided workflows and tabulated data serve as a practical resource for researchers aiming to leverage this key building block in drug discovery, materials science, and other advanced applications.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in organic synthesis, materials science, and drug discovery. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions, as well as in the formation of polymers and sensors, makes a thorough understanding of its physicochemical properties paramount. This technical guide provides a comprehensive overview of the available data and expected trends regarding the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide leverages information from structurally related analogs to provide a robust framework for its handling and application. Detailed experimental protocols are provided to enable researchers to determine precise data for their specific needs.

Solubility of this compound

A precise understanding of solubility is critical for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature, its general behavior can be inferred from its structure and data available for analogous compounds.

General Solubility Characteristics

Phenylboronic acids generally exhibit solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons. The presence of the vinyl group in this compound is not expected to drastically alter this general trend. The boronic acid functional group can engage in hydrogen bonding, contributing to its solubility in protic solvents.

Qualitative assessments suggest that the related compound, 4-vinylphenylboronic acid, is soluble in ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether, while being only slightly soluble in water.[1] It is reasonable to expect a similar solubility profile for this compound.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following tables summarize the solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents. This data serves as a useful proxy for estimating the solubility of this compound.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents [2][3]

SolventTemperature (°C)Solubility (mole fraction)
Chloroform25Moderate
3-Pentanone25High
Acetone25High
Dipropyl ether25High
Methylcyclohexane25Very Low

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction) [4]

SolventTemperature (K)ortho-isomermeta-isomerpara-isomer
Chloroform293.150.0450.0080.006
313.150.1200.0240.019
3-Pentanone293.150.1350.0280.022
313.150.2600.0700.057
Acetone293.150.1500.0400.032
313.150.2850.0920.076
Dipropyl ether293.150.1100.0180.015
313.150.2200.0450.038
Methylcyclohexane293.150.0030.0010.001
313.150.0100.0030.002
Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids.[2] It involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (precision ± 0.1 mg)

  • Sealed glass vials or a jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Controllable temperature bath

  • Thermometer or temperature probe

  • Turbidity sensor or a light source and detector (optional, for instrumental detection)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealable vial to create a mixture of known composition.

  • Heating and Equilibration: Place the vial in the temperature bath and begin stirring. Slowly increase the temperature at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

  • Dissolution Point Determination: Carefully observe the mixture. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. For more precise measurements, a turbidity sensor can be used to detect the clearing point.

  • Data Collection: Repeat the measurement for several different concentrations of this compound in the same solvent.

  • Data Analysis: Plot the solubility temperature (T) as a function of the mole fraction (x) of this compound to generate a solubility curve.

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh this compound mix Combine in Sealed Vial weigh_acid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat and Stir in Bath mix->heat_stir observe Observe Dissolution heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for Multiple Concentrations record_temp->repeat_exp plot_data Plot Temperature vs. Mole Fraction repeat_exp->plot_data solubility_curve Generate Solubility Curve plot_data->solubility_curve

Workflow for the dynamic solubility determination method.

Stability of this compound

The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its susceptibility to environmental conditions such as moisture, oxygen, heat, and light.

Key Stability Considerations
  • Dehydration to Boroxine: A common characteristic of phenylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] Commercial samples of this compound may contain varying amounts of its corresponding boroxine. This equilibrium is influenced by the presence of water.

  • Protodeboronation (Hydrolysis): The carbon-boron bond in arylboronic acids can be susceptible to cleavage in aqueous media, a process known as protodeboronation, which results in the formation of the corresponding arene (in this case, styrene) and boric acid.[5] This degradation pathway can be influenced by pH, with studies on other arylboronic acids showing increased rates under both acidic and basic conditions.[6]

  • Oxidation: Boronic acids are susceptible to oxidation, which can lead to the formation of phenolic compounds.[7][8] This process can be initiated by reactive oxygen species.[7]

  • Polymerization: The vinyl group in this compound introduces an additional mode of instability: the potential for radical polymerization.[9] This can be initiated by heat, light, or the presence of radical initiators, leading to the formation of poly(this compound). To mitigate this, storage in a cool, dark place, and potentially with the addition of a radical inhibitor, is advisable.[9]

General Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.

G General Degradation Pathways of Arylboronic Acids A This compound B Boroxine (Trimeric Anhydride) A->B Dehydration (-H2O) C Styrene A->C Protodeboronation (+H2O) D 3-Vinylphenol A->D Oxidation E Poly(this compound) A->E Polymerization B->A Hydration (+H2O)

Primary degradation pathways for this compound.
Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique for monitoring the purity of the compound and the formation of degradation products.

2.3.1. Hydrolytic Stability

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 5, 7, 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with UV detector

  • pH meter

  • Constant temperature incubator

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench the reaction if necessary (e.g., by neutralization or dilution with mobile phase).

  • Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

2.3.2. Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Procedure:

  • Expose a sample of this compound (as a solid and in solution) to a light source with a specified output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

  • A control sample should be stored in the dark under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

2.3.3. Thermal Stability

Objective: To assess the stability of this compound at elevated temperatures.

Procedure:

  • Store samples of solid this compound in a controlled temperature oven at various temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • At selected time intervals, remove a sample and analyze its purity by HPLC.

  • For solution stability, the same procedure can be followed with the compound dissolved in a relevant solvent.

Conclusion

References

Spectroscopic Analysis of 3-Vinylphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Vinylphenylboronic acid (also known as (3-ethenylphenyl)boronic acid) is a versatile bifunctional organic compound featuring both a vinyl group and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and in the synthesis of polymers and materials with specialized applications. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control. This guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis.

Physicochemical Properties
PropertyValue
CAS Number15016-43-0
Molecular FormulaC₈H₉BO₂
Molecular Weight147.97 g/mol
AppearanceWhite to off-white powder or crystals

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key reported vibrational frequencies are summarized below.[1]

Wavenumber (cm⁻¹)AssignmentFunctional Group
3220O-H stretchBoronic acid (-B(OH)₂)
1350B-O stretchBoronic acid (-B(OH)₂)
995 and 919C-H out-of-plane bendVinyl group (-CH=CH₂)
Mass Spectrometry (MS)

Experimental Protocols

The following sections describe generalized procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube. Arylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra. The choice of solvent can influence the equilibrium between the acid and the boroxine. The use of protic solvents like Methanol-d₄ can sometimes help in obtaining sharper signals for the monomeric species.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans and a longer relaxation delay may be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid, several methods can be employed:

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). The analysis can be performed in either positive or negative ion mode. In positive ion mode, adducts with protons ([M+H]⁺) or other cations (e.g., [M+Na]⁺) may be observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is often detected. The formation of solvent adducts or oligomeric species can sometimes be observed with boronic acids.

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, which aids in confirming the elemental composition, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer should be used.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI or MALDI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Values, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Purity Assessment Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound highlighting key functional groups.

References

3-Vinylphenylboronic Acid: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid (3-VPBA) has emerged as a highly versatile and valuable reagent in modern chemical and biomedical research. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive boronic acid moiety, enables its application in a wide array of fields, including organic synthesis, materials science, and medicine. This technical guide provides a comprehensive overview of the core research applications of 3-VPBA, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, the development of advanced sensor technologies, and its role as a key building block in medicinal chemistry and bioorthogonal labeling. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate its adoption and exploration in novel research endeavors.

Introduction

This compound (CAS 15016-43-0) is an aromatic boronic acid characterized by the presence of a vinyl substituent at the meta-position of the phenyl ring. This structural feature imparts dual reactivity, making it a powerful tool for the synthesis of complex molecules and functional materials. The boronic acid group readily participates in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Simultaneously, the vinyl group serves as a polymerizable monomer, enabling the incorporation of the boronic acid functionality into polymeric structures. This guide will delve into the key research applications of 3-VPBA, providing detailed methodologies and quantitative data to support its practical implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white powder or crystals
Melting Point 141-147 °C
Solubility Soluble in organic solvents such as THF and dioxane.
Storage 2-8°C

Core Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. 3-VPBA is an excellent coupling partner in these reactions, allowing for the synthesis of a diverse range of substituted styrenes, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Reactants Reactants: - this compound - Aryl/Vinyl Halide or Triflate Reaction_Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Degassed solvents Reactants->Reaction_Setup Catalyst_Base Catalyst & Base: - Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) - Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst_Base->Reaction_Setup Solvent Solvent: - Toluene, Dioxane, THF, DMF - Often with water Solvent->Reaction_Setup Heating Heating: - Typically 80-120 °C Reaction_Setup->Heating Workup Workup: - Extraction - Washing Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: - Substituted Styrene Derivative Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of 3-vinylbiphenyl via a Suzuki-Miyaura coupling reaction between this compound and iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add a 4:1 mixture of toluene and ethanol (10 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-vinylbiphenyl.

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between this compound and various aryl halides.

Aryl HalideCatalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene/Ethanol/H₂O8092[1]
BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O10088[2]
4-BromoanisolePdCl₂(dppf)K₃PO₄Dioxane/H₂O9095[3]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃Ethanol/H₂O80>95[4]
4-BromobenzonitrilePd₂(dba)₃/PCy₃K₃PO₄Toluene10091[5]
Polymer Chemistry and Sensor Applications

The vinyl group of 3-VPBA allows for its polymerization, leading to the formation of polymers bearing boronic acid functionalities. These polymers have garnered significant attention for their use in sensor applications, particularly for the detection of saccharides like glucose.[6] The underlying principle involves the reversible covalent interaction between the boronic acid groups and the diol moieties of saccharides.[6]

Glucose_Sensor_Pathway Signaling Pathway of a Phenylboronic Acid-Based Glucose Sensor PBA_Polymer Phenylboronic Acid (PBA) Polymer Complex PBA-Glucose Complex Formation PBA_Polymer->Complex Glucose Glucose (Diol) Glucose->Complex Signal_Change Change in Physical Property (e.g., fluorescence, swelling, conductivity) Complex->Signal_Change Detection Signal Detection & Quantification Signal_Change->Detection

Caption: Principle of a phenylboronic acid-based glucose sensor.

This protocol outlines the synthesis of a block copolymer containing a this compound block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (3-VPBA)

  • N-isopropylacrylamide (NIPAM)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • Synthesis of PNIPAM macro-RAFT agent:

    • In a Schlenk flask, dissolve NIPAM (10 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol) in anhydrous 1,4-dioxane (10 mL).

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 6 hours.

    • Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

  • Synthesis of PNIPAM-b-P(3-VPBA) block copolymer:

    • In a Schlenk flask, dissolve the PNIPAM macro-RAFT agent (0.05 mmol) and 3-VPBA (5 mmol) in anhydrous 1,4-dioxane (15 mL).

    • Add AIBN (0.01 mmol) to the mixture.

    • Perform three freeze-pump-thaw cycles.

    • Heat the reaction at 70°C for 24 hours.

    • Terminate the polymerization and precipitate the block copolymer in cold diethyl ether as described above.

    • Dry the final product under vacuum.

PolymerMonomersPolymerization MethodMn ( g/mol )PDI (Mw/Mn)ApplicationReference
PNIPAM₁₃₆-b-PAPBA₁₆NIPAM, 3-acrylamidophenylboronic acidRAFT19,2001.25Glucose-triggered drug delivery[7]
p(NVCL-co-AAPBA)N-vinylcaprolactam, 3-acrylamidophenylboronic acidFree Radical--Insulin delivery[8]
mPEG₁₁₄-b-P(4-VBA)₃₀mPEG, 4-vinylphenylboronic acidRAFT-≤ 1.25pH and glucose responsive micelles[9]
MEMA/VPBA copolymer2-N-morpholinoethyl methacrylate, 4-vinylphenylboronic acidNitroxide Mediated-< 1.40Glucose sensing[4]
Medicinal Chemistry and Drug Discovery

Boronic acids are a privileged scaffold in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[10] 3-VPBA serves as a versatile starting material for the synthesis of novel drug candidates. The vinyl group can be functionalized through various reactions, while the boronic acid moiety can act as a key pharmacophore, often targeting serine proteases.[10]

Drug_Discovery_Workflow Workflow for Drug Candidate Synthesis using 3-VPBA Start This compound Modification Chemical Modification of Vinyl Group (e.g., hydrogenation, oxidation, addition) Start->Modification Coupling Suzuki-Miyaura Coupling (Introduce diverse substituents) Start->Coupling Library Library of Derivatives Modification->Library Coupling->Library Screening Biological Screening (e.g., enzyme inhibition assays) Library->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A generalized workflow for utilizing 3-VPBA in drug discovery.

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The vinyl group of 3-VPBA has been shown to participate in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[11][12] This reaction is exceptionally fast and selective, making it a valuable tool for labeling and tracking biomolecules in living cells.[11][12]

This protocol provides a general procedure for the two-step labeling of a protein of interest in living cells using a 3-VPBA-containing probe.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Phosphate-buffered saline (PBS)

  • 3-VPBA-functionalized probe targeting the protein of interest

  • A cell-permeable fluorescent tetrazine dye (e.g., tetrazine-BODIPY)

  • Confocal microscope

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS in a suitable imaging dish.

  • Treat the cells with the 3-VPBA-functionalized probe at an appropriate concentration and incubate for a specific duration to allow for binding to the target protein.

  • Wash the cells three times with PBS to remove any unbound probe.

  • Add the cell-permeable fluorescent tetrazine dye (e.g., 3 µM tetrazine-BODIPY) to the cells and incubate for a short period (e.g., 15-30 minutes).[11]

  • Wash the cells three times with PBS to remove the excess tetrazine dye.

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

The rate of the bioorthogonal reaction is a critical parameter. The table below presents the second-order rate constants for the reaction of vinylboronic acids with tetrazines.

Vinylboronic Acid DerivativeTetrazine DerivativeSolventk₂ (M⁻¹s⁻¹)Reference
Vinylboronic acid3,6-dipyridyl-s-tetrazine5% MeOH in H₂O3.0[11]
(E)-Phenylvinylboronic acid3,6-dipyridyl-s-tetrazine5% MeOH in H₂Oup to 27[11]

Conclusion

This compound is a remarkably versatile and powerful tool for a wide range of research applications. Its dual reactivity enables its use in the synthesis of complex organic molecules, the development of sophisticated sensor technologies, and the construction of novel drug candidates and bioorthogonal probes. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this unique building block in their own scientific pursuits. As research continues to advance, the applications of this compound are expected to expand even further, solidifying its importance in the chemical and biomedical sciences.

References

An In-depth Technical Guide to the Safety and Handling of 3-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-vinylphenylboronic acid (CAS No. 15016-43-0), a versatile reagent used in various chemical syntheses.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and irritation to the skin and eyes.[1]

GHS Classification:

  • Acute Toxicity, Oral (Category 3)

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2/2A)[1][2][3]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1][3]

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

Pictograms:

  • GHS06 (Skull and crossbones)[1]

  • GHS07 (Exclamation mark)[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
CAS Number 15016-43-0[1]
Molecular Formula C8H9BO2[1]
Molecular Weight 147.97 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 141-147 °C[1]
Boiling Point 320.2±35.0 °C (Predicted)[1]
Density 1.09±0.1 g/cm3 (Predicted)[1]
pKa 8.34±0.10 (Predicted)[1]
Flash Point Not applicable

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling, incorporating engineering controls, administrative controls, and personal protective equipment, is mandatory.

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a local exhaust ventilation system or a chemical fume hood to minimize inhalation of dust.[2][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[4][5] A face shield may be necessary for enhanced protection.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.[5][6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][5] In situations with a higher risk of exposure, a complete suit protecting against chemicals may be required.[6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[2]

Hygiene Measures:

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Contaminated clothing should be removed and washed before reuse.[2]

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

Storage and Stability

Proper storage is critical to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8] The recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

  • Stability: The product is chemically stable under standard ambient conditions. It may be sensitive to moisture.

First Aid Measures

In case of exposure, immediate action is required.

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[7] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2] If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Move the person to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7] Seek medical attention if symptoms persist.[9]

Diagram: First Aid Response Workflow

FirstAidWorkflow cluster_workflow First Aid Response Exposure Chemical Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Swallowed Swallowed Identify->Swallowed Skin Skin Contact Identify->Skin Eyes Eye Contact Identify->Eyes Inhaled Inhaled Identify->Inhaled ActionSwallowed Call Poison Center Rinse Mouth Swallowed->ActionSwallowed ActionSkin Remove Clothing Rinse with Water Skin->ActionSkin ActionEyes Rinse with Water Remove Contacts Eyes->ActionEyes ActionInhaled Move to Fresh Air Inhaled->ActionInhaled Medical Seek Medical Attention ActionSwallowed->Medical ActionSkin->Medical ActionEyes->Medical ActionInhaled->Medical

Caption: General workflow for first aid response to chemical exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][8]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

  • Specific Hazards Arising from the Chemical: In case of fire, toxic fumes may be emitted.[9] Hazardous decomposition products include carbon oxides and boron oxides.[2]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[6][8] Avoid dust formation.[6][8] Ensure adequate ventilation.[6][8] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent the product from entering drains.[6][8]

  • Methods for Cleaning Up: Sweep up and shovel the material.[6][8] Place in a suitable, closed container for disposal.[6][8] Avoid creating dust.[8]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[9] It is recommended to use a licensed disposal company.[7]

Toxicological Information

While comprehensive toxicological data for this compound is not available, the primary known hazard is acute oral toxicity. The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][7]

Experimental Protocols

General Handling Procedure for Suzuki-Miyaura Coupling:

  • Dispensing: In a chemical fume hood, carefully weigh the desired amount of this compound. Avoid creating dust.

  • Reaction Setup: Add the solid to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.

  • Solvent Addition: Add the solvent to the reaction vessel via a syringe or cannula.

  • Work-up: After the reaction is complete, quench the reaction mixture appropriately. Be aware that boronic acid byproducts can sometimes complicate purification.

  • Cleaning: Clean all glassware that has been in contact with this compound thoroughly.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

Commercial Availability and Applications of 3-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid (3-VPBA), a bifunctional molecule featuring both a vinyl group and a boronic acid moiety, has emerged as a versatile building block in organic synthesis and materials science. Its unique structure allows for sequential or concurrent reactions, making it a valuable reagent in the synthesis of complex organic molecules, polymers, and functional materials. This technical guide provides an in-depth overview of the commercial availability of 3-VPBA, its key physicochemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. It is typically sold as a white to off-white solid. Purity levels generally range from 95% to over 99%, with the compound sometimes containing varying amounts of its anhydride. When sourcing this reagent, it is crucial to consider the purity required for the specific application, as trace impurities can significantly impact reaction outcomes, particularly in catalysis and polymerization.

Key suppliers for this compound (CAS No. 215458-69-0) include major chemical distributors and specialized manufacturers. Researchers can acquire this compound in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development projects.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling, storage, and use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 215458-69-0N/A
Molecular Formula C₈H₉BO₂N/A
Molecular Weight 147.97 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 138-142 °CN/A
Purity ≥95% to >99%N/A
Storage Temperature 2-8 °CN/A

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) from the supplier before handling the chemical.

Experimental Protocols

The dual functionality of this compound allows for its participation in a wide array of chemical transformations. Below are detailed experimental protocols for two of its most common and impactful applications.

Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group of 3-VPBA is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. The vinyl group can be retained for subsequent transformations or can be a key feature of the final product.

Protocol: Synthesis of 3-Vinyl-4'-methoxybiphenyl

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 equiv.)

  • 4-Bromoanisole (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Add toluene and water to the flask in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water).

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Under a continuous inert atmosphere, add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-vinyl-4'-methoxybiphenyl.

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: - this compound - 4-Bromoanisole - K₂CO₃ solvent 2. Add Solvents: - Toluene - Water reagents->solvent degas 3. Degas with Ar/N₂ solvent->degas catalyst 4. Add Catalyst System: - Pd(OAc)₂ - PPh₃ degas->catalyst reaction 5. Heat and Stir (80-90°C, 12-24h) catalyst->reaction workup 6. Aqueous Workup & Extraction reaction->workup purification 7. Column Chromatography workup->purification product Product: 3-Vinyl-4'-methoxybiphenyl purification->product

Suzuki-Miyaura Coupling Workflow
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

The vinyl group of 3-VPBA serves as a monomer for controlled radical polymerization techniques like RAFT, enabling the synthesis of well-defined polymers with boronic acid functionalities. These polymers are of great interest for applications in drug delivery, sensing, and self-healing materials.

Protocol: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for the homopolymerization of this compound.

Materials:

  • This compound (monomer)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other suitable radical initiator

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • 1,4-Dioxane (solvent)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve this compound, the RAFT agent (e.g., CPADB), and the radical initiator (e.g., ACVA) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight and polydispersity (e.g., 100:1:0.2).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 70-90 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with stirring.

  • To quench the reaction, expose the mixture to air and cool it to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether or hexane.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove unreacted monomer and initiator fragments.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) for its molecular weight, polydispersity (by Gel Permeation Chromatography - GPC), and chemical structure (by ¹H NMR and FTIR spectroscopy).

RAFT_Polymerization_Workflow setup 1. Combine in Schlenk Flask: - 3-VPBA (Monomer) - RAFT Agent - Initiator - 1,4-Dioxane degas 2. Freeze-Pump-Thaw Cycles setup->degas polymerize 3. Polymerize under Inert Atmosphere (70-90°C) degas->polymerize quench 4. Quench Reaction polymerize->quench precipitate 5. Precipitate in Non-solvent quench->precipitate isolate 6. Isolate and Wash Polymer precipitate->isolate dry 7. Dry under Vacuum isolate->dry product Product: Poly(this compound) dry->product

RAFT Polymerization Workflow

Conclusion

This compound is a commercially accessible and highly valuable reagent for a broad range of applications in synthetic chemistry and polymer science. Its dual reactivity allows for the straightforward synthesis of complex small molecules via Suzuki-Miyaura coupling and the fabrication of advanced functional polymers through techniques like RAFT polymerization. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers, scientists, and drug development professionals in leveraging the unique properties of this versatile building block for their innovative research and development endeavors. As with any chemical reagent, it is imperative to consult the supplier's safety data sheet and adhere to all recommended safety precautions.

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of 3-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid, a bifunctional organic compound, has emerged as a crucial building block in modern organic synthesis and materials science. Its unique structure, featuring both a polymerizable vinyl group and a versatile boronic acid moiety, has paved the way for significant advancements in areas ranging from polymer chemistry to medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing early synthetic methodologies and key applications that have cemented its importance in the scientific landscape.

Introduction: The Advent of Arylboronic Acids

The story of this compound is intrinsically linked to the broader development of organoboron chemistry. The pioneering work on organoboranes in the mid-20th century laid the foundation for the synthesis of arylboronic acids. These compounds gained prominence with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds. This created a demand for a diverse array of substituted phenylboronic acids to be used as coupling partners in the synthesis of complex organic molecules.

Early Synthetic Approaches to Vinylphenylboronic Acids

While a specific date for the first synthesis of this compound is not prominently documented in seminal literature, its development can be understood within the context of the synthesis of its isomers, particularly the more widely studied 4-vinylphenylboronic acid. The synthesis of p-vinylphenylboronic acid was reported as early as 1959 by A. Kentaro Hoffmann and W. M. Thomas.[1] The general strategies developed for the para-isomer were adaptable for the synthesis of the meta- and ortho-isomers.

Early methods for synthesizing vinylphenylboronic acids primarily relied on two main strategies:

  • Grignard Reaction with Trialkyl Borates: This classic method involves the formation of a Grignard reagent from a vinyl-substituted halobenzene, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to yield the boronic acid.

  • Palladium-Catalyzed Borylation: With the advancement of transition-metal catalysis, palladium-catalyzed borylation of vinyl-substituted halobenzenes or triflates with a boron source like bis(pinacolato)diboron (B₂pin₂) became a more efficient and widely adopted method.[2] Subsequent hydrolysis of the resulting boronate ester furnishes the desired vinylphenylboronic acid.

Key Experimental Protocols

The following sections provide detailed methodologies representative of the synthesis of vinylphenylboronic acids.

Synthesis via Grignard Reagent

This protocol is adapted from the general understanding of Grignard reactions with borate esters, a common method during the mid-20th century.

Reaction Scheme:

3-Bromostyrene + B₂pin₂ --(Pd catalyst, ligand, base)--> this compound pinacol ester --(hydrolysis)--> this compound

Diagram 1: Synthetic Routes to this compound

G cluster_application Application in Suzuki-Miyaura Coupling Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Coupling Aryl_Halide Aryl Halide/Triflate (R-X) Aryl_Halide->Coupling Product 3-Vinyl-biaryl (R-Aryl-Vinyl) Coupling->Product

Diagram 2: Suzuki-Miyaura Coupling Workflow

Evolution of Applications

The utility of this compound has expanded significantly since its initial use as a simple cross-coupling partner.

  • Polymer Chemistry: The vinyl group serves as a polymerizable handle, allowing for the incorporation of the boronic acid functionality into polymer backbones or as pendant groups. This has led to the development of "smart" polymers that can respond to the presence of diols, such as sugars, making them valuable for sensor applications. [3][4]

  • Drug Discovery and Medicinal Chemistry: Boronic acids are known to be reversible inhibitors of serine proteases and can interact with diols present in biological systems. [5]The ability to incorporate the this compound moiety into larger molecules via polymerization or other reactions has opened avenues for creating novel drug delivery systems and therapeutic agents. [6]

  • Materials Science: The reversible nature of the boronic acid-diol interaction has been exploited in the design of self-healing materials and reversible adhesives. [3]

Conclusion

From its conceptual origins in the burgeoning field of organoboron chemistry to its current status as a versatile molecular tool, this compound exemplifies the synergy between fundamental synthetic methodology and applied science. The development of robust synthetic routes has been critical to unlocking its potential. As research in polymer science, drug discovery, and materials science continues to advance, the demand for and applications of this compound are poised to grow, further solidifying its place as a cornerstone of modern chemical synthesis.

References

Reactivity of the vinyl group in 3-Vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-VPBA) is a bifunctional reagent of significant interest in organic synthesis, polymer chemistry, and materials science. Its structure incorporates a versatile vinyl group and a reactive boronic acid moiety, enabling its participation in a wide array of chemical transformations. This dual reactivity allows for the strategic design of complex molecules, functional polymers, and advanced materials. While the Suzuki-Miyaura coupling of the boronic acid group is well-documented, the reactivity of the vinyl group offers a distinct set of synthetic possibilities. This technical guide provides an in-depth exploration of the key reactions involving the vinyl group of 3-VPBA, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Core Reactivity of the Vinyl Group

The vinyl group (—CH=CH₂) attached to the phenyl ring is an alkene and thus exhibits reactivity characteristic of this functional group. It can participate in polymerization, palladium-catalyzed cross-coupling reactions like the Heck reaction, olefin metathesis, and various addition reactions such as hydrogenation. The electronic nature of the boronic acid substituent, being weakly electron-withdrawing, can subtly influence the reactivity of the vinyl group. A critical aspect of working with 3-VPBA is achieving chemoselectivity—selectively reacting one functional group while preserving the other for subsequent transformations. For many applications, the boronic acid is protected as an ester (e.g., a pinacol ester) to enhance stability and solubility in organic solvents, which can also modulate the reactivity of the vinyl group.[1]

Polymerization Reactions

The vinyl group of 3-VPBA is readily polymerizable, making it a valuable monomer for the synthesis of "smart" polymers. These polymers, which contain boronic acid functionalities, can exhibit responsiveness to stimuli such as pH and the presence of diols (like glucose), rendering them useful for applications in drug delivery, biosensing, and self-healing materials.[2][3] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to produce well-defined polymers with controlled molecular weights and low dispersity.[4][5][6]

Quantitative Data: RAFT Polymerization

The following table summarizes representative data for the RAFT polymerization of 4-vinylphenylboronic acid pinacol ester (4-VPBA-pin), a close analog of 3-VPBA, which demonstrates the level of control achievable.

Target DP[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn,exp ( g/mol )Đ (Mw/Mn)
5050:1:0.149511,8001.12
100100:1:0.189622,5001.15
200200:1:0.1169443,1001.19
Data adapted from the polymerization of 4-pinacolatoborylstyrene. DP = Degree of Polymerization, Mn,exp = Experimental number-average molecular weight, Đ = Dispersity Index.[4]
Experimental Protocol: RAFT Polymerization of Vinylphenylboronic Acid Pinacol Ester

This protocol is adapted from the RAFT polymerization of 4-vinylphenylboronic acid pinacol ester.[4]

  • Reagent Preparation : In a reaction vial, add 4-vinylphenylboronic acid pinacol ester (1.0 g, 4.35 mmol), 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT, CTA, 31.8 mg, 0.087 mmol for a target DP of 50), and 2,2'-azobisisobutyronitrile (AIBN, initiator, 1.4 mg, 0.0087 mmol).

  • Solvent Addition : Add anisole (1.0 mL) to the vial to achieve a monomer concentration of approximately 50% by volume.

  • Degassing : Seal the vial with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization : Place the sealed vial in a preheated oil bath at 70°C and stir for the desired time (e.g., 4 hours).

  • Termination and Isolation : Quench the reaction by immersing the vial in an ice bath and exposing the mixture to air. Dilute the mixture with tetrahydrofuran (THF) and precipitate the polymer by adding it dropwise into a large excess of cold methanol.

  • Purification : Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.

  • Deprotection (Optional) : To obtain the poly(vinylphenylboronic acid), the resulting polymer can be deprotected using a suitable method, such as transesterification with a diol scavenger like phenylboronic acid in a wet solvent.[4]

Reaction Mechanism: RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation cluster_equilibrium Equilibrium I2 Initiator (I-I) I_rad I• I2->I_rad Heat Monomer Monomer (M) Pn_rad P_n• I_rad->Pn_rad + M CTA RAFT Agent (Z-C(=S)S-R) Intermediate1 Intermediate Radical Pn_rad->Intermediate1 + CTA CTA->Intermediate1 Dormant1 Dormant Species 1 Intermediate1->Dormant1 Fragmentation R_rad R• Intermediate1->R_rad Intermediate2 Intermediate Radical Dormant1->Intermediate2 Pm_rad P_m• R_rad->Pm_rad + M Pm_rad->Intermediate2 + Dormant 1 Intermediate2->Pn_rad Dormant2 Dormant Species 2 Intermediate2->Dormant2 <—> Equilibrium Main RAFT Equilibrium

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Mechanism.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. The vinyl group of 3-VPBA (typically as its pinacol ester) can participate in cross-metathesis with other alkenes, catalyzed by ruthenium-based complexes like Grubbs' catalysts. This reaction allows for the elongation and functionalization of the vinyl side chain, providing access to a variety of substituted styrenylboronates, which are valuable intermediates for subsequent Suzuki-Miyaura couplings.[7][8]

Quantitative Data: Olefin Cross-Metathesis

The table below presents data for the cross-metathesis of 4-vinylphenylboronic acid pinacol ester with various olefin partners.

Olefin PartnerCatalyst (mol%)Time (h)Temp (°C)Yield (%)
1-OcteneGrubbs II (5)164075
AllylbenzeneGrubbs II (5)164082
StyreneGrubbs II (5)164068
Data is representative for this class of reaction.[8]
Experimental Protocol: Olefin Cross-Metathesis

This protocol is based on the cross-metathesis of 4-vinylphenylboronic acid pinacol ester.[8]

  • Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 4-vinylphenylboronic acid pinacol ester (116 mg, 0.5 mmol) and the desired olefin partner (e.g., 1-octene, 168 mg, 1.5 mmol, 3 equivalents).

  • Solvent : Add anhydrous dichloromethane (DCM, 5 mL).

  • Catalyst Addition : Add Grubbs' second-generation catalyst (21 mg, 0.025 mmol, 5 mol%) to the solution.

  • Reaction : Stir the mixture at 40°C for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification : Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Reaction Mechanism: Olefin Metathesis

Olefin_Metathesis Catalyst [Ru]=CH-R' Metallocycle1 Ruthenacyclobutane Intermediate 1 Catalyst->Metallocycle1 [2+2] Cycloaddition VPBA Ar-CH=CH₂ (Substrate 1) VPBA->Metallocycle1 Intermediate1 [Ru]=CH₂ Metallocycle1->Intermediate1 Retro [2+2] Product1 Ar-CH=CH-R' (Product 1) Metallocycle1->Product1 Metallocycle2 Ruthenacyclobutane Intermediate 2 Intermediate1->Metallocycle2 [2+2] Cycloaddition Alkene2 R¹-CH=CH-R² (Substrate 2) Alkene2->Metallocycle2 Intermediate2 [Ru]=CH-R¹ Metallocycle2->Intermediate2 Retro [2+2] Product2 R²-CH=CH₂ (Product 2) Metallocycle2->Product2 Intermediate2->Catalyst Cycle Repeats

Caption: General Catalytic Cycle for Olefin Cross-Metathesis.

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. While the vinyl group of 3-VPBA can act as the alkene component, a more common synthetic strategy involves a Heck reaction between 3-bromostyrene and an alkene, followed by conversion to the boronic acid. Alternatively, if 3-VPBA is coupled with an aryl or vinyl halide, the reaction would yield a substituted stilbene or diene derivative. Achieving selectivity can be challenging, as the boronic acid can also participate in Suzuki coupling under similar conditions.

Experimental Protocol: General Heck Reaction

No specific protocol for 3-VPBA was found in the literature survey. The following is a general procedure that would require optimization.

  • Setup : In an oven-dried Schlenk tube, combine this compound (74 mg, 0.5 mmol), the aryl halide (e.g., iodobenzene, 102 mg, 0.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 6.1 mg, 0.02 mmol, 4 mol%).

  • Solvent and Base : Add a solvent such as dimethylformamide (DMF) or acetonitrile (3 mL) followed by a base, typically a tertiary amine like triethylamine (101 mg, 1.0 mmol, 2 equivalents).

  • Reaction : After degassing the mixture, heat it under an inert atmosphere (argon or nitrogen) to 80-100°C for 12-24 hours.

  • Workup : Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate.

  • Purification : Remove the solvent in vacuo and purify the crude product by column chromatography.

Reaction Mechanism: Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition ArX Ar-X PiComplex π-Complex OxAdd->PiComplex Coordination Alkene Alkene Insertion σ-Alkyl Pd(II) Complex PiComplex->Insertion Syn-Insertion Product Substituted Alkene Insertion->Product β-Hydride Elimination HPdX H-Pd(II)-X (L₂) Insertion->HPdX HPdX->Pd0 Reductive Elimination Base Base

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Other Key Reactions

Suzuki-Miyaura Coupling (Reactivity of the Boronic Acid)

While this guide focuses on the vinyl group, the primary reactivity of 3-VPBA is often the Suzuki-Miyaura coupling of its boronic acid function. This reaction is paramount for creating C(sp²)-C(sp²) bonds, typically to synthesize biaryl compounds or styrenes. When performing this reaction, conditions are chosen to preserve the vinyl group for subsequent transformations.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a polymer-bound bromide with 4-vinylphenylboronic acid.[9]

  • Setup : In a reaction vial, combine the aryl bromide (1 equivalent), 4-vinylphenylboronic acid (3 equivalents), and potassium carbonate (K₂CO₃, 4 equivalents). Purge the vial with argon.

  • Catalyst : Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.47 equivalents).

  • Solvent : Add anhydrous tetrahydrofuran (THF) to the mixture.

  • Reaction : Stir the solution at 50°C for 18 hours under an argon atmosphere.

  • Workup : After cooling, filter the solution to remove solids. Precipitate the product into cold methanol, filter, and dry under vacuum.

Hydrogenation

The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This is a common transformation used to create saturated linkages after the vinyl group has served its synthetic purpose, for instance, after an olefin metathesis reaction.[1]

Experimental Protocol: Heterogeneous Hydrogenation

This is a general procedure for the hydrogenation of an unsaturated compound.[1]

  • Setup : To a round-bottom flask, add the vinyl-containing compound (e.g., the product from a metathesis reaction, 1 equivalent) and a solvent such as absolute ethanol or ethyl acetate.

  • Catalyst : Add palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Reaction : Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the black suspension vigorously at ambient temperature under a hydrogen atmosphere for 3-12 hours.

  • Workup : Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the hydrogenated product.

Experimental Workflow Overview

The bifunctional nature of 3-VPBA allows for sequential reactions, greatly expanding its synthetic utility.

Workflow start This compound (or Pinacol Ester) path1_title Path 1: Vinyl Group Reactivity First react_vinyl React Vinyl Group (e.g., Metathesis, Polymerization) start->react_vinyl path2_title Path 2: Boronic Acid Reactivity First react_boronic2 React Boronic Acid (e.g., Suzuki Coupling) start->react_boronic2 intermediate1 Functionalized Boronic Acid Intermediate react_vinyl->intermediate1 react_boronic React Boronic Acid (e.g., Suzuki Coupling) intermediate1->react_boronic product1 Final Product A react_boronic->product1 intermediate2 Functionalized Vinyl Intermediate react_boronic2->intermediate2 react_vinyl2 React Vinyl Group (e.g., Hydrogenation, Heck) intermediate2->react_vinyl2 product2 Final Product B react_vinyl2->product2

Caption: Sequential reaction strategies utilizing the bifunctionality of 3-VPBA.

Conclusion

This compound is a powerful and versatile building block for chemists in research and industry. The strategic manipulation of its vinyl group through polymerization, olefin metathesis, Heck reactions, and hydrogenation opens avenues to novel polymers, complex organic molecules, and functional materials. Understanding the distinct reactivity of both the vinyl and boronic acid functionalities is key to harnessing its full synthetic potential, enabling precise control over molecular architecture and properties. This guide serves as a foundational resource for designing and executing synthetic strategies involving this valuable reagent.

References

Methodological & Application

Application Notes and Protocols for 3-Vinylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the vinylphenyl moiety and various aryl, heteroaryl, or vinyl halides and triflates. The resulting styrenyl compounds are significant structural motifs in a wide array of pharmacologically active molecules, natural products, and advanced materials. The vinyl group serves as a valuable functional handle for further chemical transformations, making this compound a key building block in the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids. These attributes make it an indispensable tool in modern drug discovery and development, enabling the efficient construction of compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR R-B(OH)2 (Base) ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R ArPdR->Product ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (R-B(OH)2) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of vinylphenylboronic acids with aryl halides. While specific data for this compound is limited in publicly available literature, the conditions for the closely related 4-vinylphenylboronic acid are presented as a strong predictive model.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield/Conversion (%)
11-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃ (2)DMF/H₂O (95:5)7024~80 (Conversion)[1]
21-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃ (2)DMF/H₂O (95:5)1108>95 (Conversion)[1]
32-Amino-5-(4-bromophenyl)-1,3,4-thiadiazolePhenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2M aq.)DME80Overnight50 (Isolated Yield)[2]

Note: The data in entry 3 provides a relevant baseline for a similar heterocyclic aryl bromide, though with phenylboronic acid. The conditions are generalizable for the coupling with this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a general method for the coupling of functionalized arylboronic acids to a heterocyclic scaffold.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv)

  • Base (e.g., 2M aqueous K₂CO₃ solution)

  • Solvent (e.g., 1,2-Dimethoxyethane - DME)

  • Nitrogen or Argon source for inert atmosphere

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv) and this compound (1.5 equiv).

  • Add the solvent (DME) to dissolve the reactants.

  • Add the aqueous solution of the base (K₂CO₃).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (Pd(PPh₃)₄).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically overnight), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with a suitable solvent (e.g., methanol or dichloromethane).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide and This compound SolventBase Add Solvent (DME) and Aqueous Base (K2CO3) Reactants->SolventBase Degas Degas with N2/Ar SolventBase->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to 80°C with Stirring Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol for Heterogeneous Catalysis with Supported Palladium Nanoparticles

This protocol is based on the coupling of 4-vinylphenylboronic acid and can be adapted for this compound.[1]

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • This compound (1.2 equiv)

  • G-COOH-Pd-10 catalyst (or other supported Pd catalyst)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and Water (95:5 v/v)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, add the aryl halide, this compound, K₂CO₃, and the supported palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed DMF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C or 110 °C) with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing by Gas Chromatography (GC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The heterogeneous catalyst can be recovered by filtration for potential reuse.

  • The filtrate is then subjected to a standard aqueous work-up (e.g., dilution with water and extraction with an organic solvent like ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex molecules with potential therapeutic applications. The resulting 3-styrenylaryl motif is present in a variety of biologically active compounds. The vinyl group can be further functionalized, for example, through oxidation, reduction, or polymerization, to generate a diverse library of compounds for high-throughput screening. This methodology allows for the late-stage functionalization of complex drug scaffolds, enabling the rapid exploration of SAR and the optimization of lead compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of substituted styrenes via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The mild reaction conditions, broad substrate scope, and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for the construction of complex molecules in the fields of pharmaceutical sciences and materials science. Further optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary for specific substrate combinations to achieve optimal yields and purity.

References

Application Notes and Protocols for Polymerization of 3-Vinylphenylboronic Acid in Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(3-vinylphenylboronic acid) (P(3-VPBA)) and its derivatives for use in advanced sensor applications, particularly for glucose monitoring. The unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, such as glucose, makes these polymers highly valuable for developing stimuli-responsive materials.[1][2]

Introduction to Phenylboronic Acid-Based Sensors

Phenylboronic acid (PBA) and its polymeric derivatives are at the forefront of developing non-enzymatic sensors.[3][4] The sensing mechanism is based on the reversible covalent interaction between the boronic acid group and diols, forming a cyclic boronate ester. This interaction is influenced by the surrounding pH, which affects the equilibrium between the uncharged trigonal boronic acid and the charged tetrahedral boronate, thereby modulating the polymer's properties such as hydrophilicity.[2] This stimuli-responsive behavior is the foundation for various sensing strategies, including electrochemical, optical, and fluorescent detection methods.[4][5]

Polymerization of this compound Derivatives

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined polymers from vinylphenylboronic acid and its derivatives.[6] RAFT polymerization allows for control over molecular weight and results in a narrow molecular weight distribution (low dispersity, Đ).[6][7][8] This control is crucial for creating polymers with predictable and reproducible sensor performance.

Key Polymerization Techniques
  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A versatile technique that allows for the synthesis of polymers with complex architectures and low polydispersity.[6][7][8]

  • Nitroxide-Mediated Polymerization (NMP): Another controlled radical polymerization technique suitable for vinyl monomers.

  • Conventional Free-Radical Polymerization: A simpler method, though it offers less control over the polymer structure.[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(3-acrylamidophenylboronic acid) via RAFT Polymerization

This protocol details the synthesis of a block copolymer, Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), a derivative of this compound, which has demonstrated glucose-responsive behavior.[1]

Materials:

  • 3-Aminophenylboronic acid

  • Acryloyl chloride

  • N-isopropylacrylamide (NIPAM)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DMP) as Chain Transfer Agent (CTA)[1]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Tetrahydrofuran (THF), Dioxane, Diethyl ether, Acetone

  • Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid

  • Tetrabutylammonium bromide

  • Carbon disulfide

Step 1: Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer [1]

  • Dissolve 3-aminophenylboronic acid (21.9 mmol) in a 1:1 (v/v) mixture of THF and water (66 ml) in a round-bottom flask.

  • Add sodium bicarbonate (48.2 mmol) to the mixture and cool to below 5°C.

  • Slowly add a solution of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml) dropwise over 1 hour.

  • Allow the reaction mixture to stir overnight, gradually reaching room temperature.

  • Remove the THF under vacuum.

  • Wash the resulting aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the APBA monomer.

Step 2: Synthesis of PNIPAM Macro-CTA [1]

  • In a reaction vessel, combine NIPAM (monomer), DMP (CTA), and AIBN (initiator) in a suitable solvent like dioxane.

  • Degas the solution by purging with nitrogen for at least 30 minutes.

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time to achieve the desired molecular weight.

  • Terminate the polymerization by cooling the vessel in an ice bath.

  • Precipitate the polymer in a non-solvent such as diethyl ether, and dry under vacuum.

Step 3: Synthesis of PNIPAM-b-PAPBA Block Copolymer [1][10]

  • Dissolve the PNIPAM macro-CTA and APBA monomer in a suitable solvent (e.g., a mixture of dioxane and DMF).

  • Add AIBN as the initiator.

  • Degas the solution by purging with nitrogen.

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 12 hours).[10]

  • Cool the reaction to terminate the polymerization.

  • Precipitate the final block copolymer in a non-solvent like diethyl ether, wash with acetone, and dry under vacuum for 72 hours.[10]

Sensor Fabrication and Application

Polymers of this compound and its derivatives can be incorporated into various sensor platforms.

Protocol 2: Fabrication of a Hydrogel-Based Optical Glucose Sensor

This protocol describes the general steps for creating a glucose-sensitive hydrogel.

Materials:

  • P(3-VPBA) or its copolymer

  • Cross-linking agent (e.g., N,N'-methylenebisacrylamide)

  • Photoinitiator (if using photopolymerization)

  • Phosphate buffered saline (PBS) at physiological pH (7.4)

Procedure:

  • Dissolve the synthesized P(3-VPBA) polymer, cross-linking agent, and initiator in a suitable solvent.

  • Cast the solution into a desired shape (e.g., a thin film).

  • Initiate polymerization, for example, by exposure to UV light if a photoinitiator is used.

  • Wash the resulting hydrogel extensively with deionized water to remove unreacted monomers and initiator.

  • Equilibrate the hydrogel in PBS (pH 7.4).

  • The swelling or shrinking of the hydrogel in response to varying glucose concentrations can be monitored optically or through changes in mass.

Data Presentation

Table 1: Polymerization Conditions and Characterization
PolymerMonomersPolymerization MethodInitiatorCTASolventTemp (°C)Time (h)Mn ( g/mol )Đ (PDI)Reference
PNIPAM-b-PAPBANIPAM, 3-AAPBARAFTAIBNDMPDioxane/DMF701219200<1.25[1][6]
p(AAPBA-b-NVCL)3-AAPBA, NVCLRAFTAIBN--7012--[10]
mPEG-b-P(4-VBA)4-VBA, mPEGRAFT-mPEG-CTA----≤ 1.25[6][11]

Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index

Table 2: Performance of Phenylboronic Acid-Based Glucose Sensors
Sensor TypePolymerDetection MethodGlucose RangeDetection LimitResponse TimepHReference
Optical Hydrogel3-acrylamidophenylboronic acid copolymerSwelling0-540 mg/dL--7.4[12]
ElectrochemicalPoly(EDOT-FPBA)Impedance0.05-25 mM0.05 mM-7.0[13]
MicrogelPoly(4-vinylphenylboronic acid)Volume Phase Transition0.0-30.0 mM--7.4[14]
ChemiresistivePoly(3-aminophenylboronic acid) on SWNTsResistance Change-3.46 mM--[2]
FluorescenceDiboronic acid sensorFluorescence Intensity---7.77[3]

Visualizations

Signaling Pathway of a Phenylboronic Acid-Based Glucose Sensor

GlucoseSensing cluster_0 Sensing Mechanism Glucose Glucose Boronate_Ester Cyclic Boronate Ester (Charged) Glucose->Boronate_Ester Binds PBA_uncharged Trigonal Boronic Acid (Hydrophobic) PBA_charged Tetrahedral Boronate (Hydrophilic) PBA_uncharged->PBA_charged pH increase PBA_charged->PBA_uncharged pH decrease PBA_charged->Boronate_Ester Complexation Signal Signal Boronate_Ester->Signal Generates

Caption: Glucose binding shifts the equilibrium of phenylboronic acid, generating a detectable signal.

Experimental Workflow for RAFT Polymerization

RAFT_Workflow Start Start Monomer_CTA_Initiator 1. Mix Monomer, CTA, & Initiator in Solvent Start->Monomer_CTA_Initiator Degas 2. Degas Solution (e.g., N2 Purge) Monomer_CTA_Initiator->Degas Polymerize 3. Heat to Initiate Polymerization Degas->Polymerize Terminate 4. Cool to Terminate Polymerize->Terminate Precipitate 5. Precipitate Polymer in Non-solvent Terminate->Precipitate Dry 6. Dry Final Polymer Precipitate->Dry End End Dry->End

Caption: A typical workflow for synthesizing polymers via RAFT polymerization.

Logical Relationship for Sensor Fabrication

Sensor_Fabrication Polymer_Synthesis Polymer Synthesis (e.g., RAFT) Polymer_Characterization Polymer Characterization (Mn, PDI) Polymer_Synthesis->Polymer_Characterization Sensor_Matrix Sensor Matrix Formulation (e.g., Hydrogel) Polymer_Synthesis->Sensor_Matrix Device_Fabrication Device Fabrication (e.g., Coating Electrode) Sensor_Matrix->Device_Fabrication Performance_Testing Performance Testing (Sensitivity, Selectivity) Device_Fabrication->Performance_Testing

Caption: The logical progression from polymer synthesis to sensor performance evaluation.

References

Application Notes: 3-Vinylphenylboronic Acid for Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylboronic acid (PBA) and its derivatives are pivotal in the development of "intelligent" or stimuli-responsive materials.[1] These polymers can undergo significant physicochemical changes in response to specific environmental triggers, such as pH and the concentration of polyols like glucose.[2][3] This unique responsivity stems from the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols.[1][4]

3-Vinylphenylboronic acid (3-VPBA) is a functional monomer that incorporates this responsive moiety directly into a polymer backbone via standard polymerization techniques. The vinyl group allows for its copolymerization with a wide range of other monomers, enabling the creation of materials with tailored properties and multi-responsiveness (e.g., temperature and pH). The resulting polymers have shown immense potential in biomedical fields, particularly for self-regulated drug delivery systems, biosensors, and tissue engineering scaffolds.[5][6]

The core mechanism involves two key equilibria. First, the boronic acid (a Lewis acid) exists in equilibrium between an uncharged, trigonal planar form and a charged, tetrahedral boronate form, a transition that is highly dependent on the ambient pH.[2] Second, the charged boronate form readily complexes with diols, such as glucose. An increase in glucose concentration can shift this equilibrium, leading to changes in the polymer's hydrophilicity, solubility, or cross-linking density.[7] This can, in turn, trigger the release of an encapsulated therapeutic agent, like insulin.[2][8]

G cluster_pH pH Response cluster_Glucose Glucose Response cluster_Polymer Polymer State Change Trigonal Trigonal Planar PBA (Less Hydrophilic) Tetrahedral Tetrahedral Boronate (More Hydrophilic) Trigonal->Tetrahedral  High pH (> pKa) Collapsed Collapsed / Aggregated State (e.g., Low pH, Low Glucose) Trigonal->Collapsed Promotes Aggregation Tetrahedral->Trigonal  Low pH (< pKa) Boronate Tetrahedral Boronate Complex Boronate-Ester Complex (Hydrophilic) Boronate->Complex  + Glucose Glucose Glucose (Diol) Complex->Boronate  - Glucose Swollen Swollen / Dissolved State (e.g., High pH, High Glucose) Complex->Swollen Causes Swelling Collapsed->Swollen  Stimulus Increase Swollen->Collapsed  Stimulus Decrease

Diagram 1. Mechanism of pH and glucose response in PBA-containing polymers.

Protocols

Protocol 1: Synthesis of a Dual-Responsive Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined diblock copolymer, poly(N-isopropylacrylamide)-block-poly(this compound) (PNIPAM-b-P3VPBA), using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. This polymer will exhibit both temperature sensitivity from the PNIPAM block and pH/glucose sensitivity from the P3VPBA block.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (3-VPBA)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DDMAT) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Diethyl ether (cold)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, flasks, etc.)

Procedure:

  • Synthesis of PNIPAM Macro-CTA:

    • In a Schlenk flask, dissolve NIPAM (e.g., 1.13 g, 10 mmol), DDMAT (e.g., 72.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 10 mL of anhydrous 1,4-dioxane.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in an oil bath preheated to 70°C and stir for 6-8 hours.

    • Stop the reaction by immersing the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Recover the PNIPAM macro-CTA by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Synthesis of PNIPAM-b-P3VPBA Block Copolymer:

    • In a new Schlenk flask, dissolve the dried PNIPAM macro-CTA (e.g., 0.5 g), 3-VPBA (e.g., 0.3 g, 2.0 mmol), and AIBN (e.g., 2.0 mg, 0.012 mmol) in 15 mL of a 4:1 mixture of 1,4-dioxane and methanol. The addition of water or methanol can help prevent crosslinking via boroxine formation.[4]

    • Deoxygenate the solution with three freeze-pump-thaw cycles.

    • Place the flask in an oil bath at 70°C and stir for 12-16 hours.

    • Quench the reaction in an ice bath.

    • Precipitate the final block copolymer in cold diethyl ether, filter, and dry under vacuum.

    • Characterize the final product using ¹H NMR and Gel Permeation Chromatography (GPC).

G cluster_MacroCTA Step 1: PNIPAM Macro-CTA Synthesis cluster_BlockCopolymer Step 2: Block Copolymer Synthesis start Start a1 Dissolve NIPAM, DDMAT (RAFT Agent), and AIBN (Initiator) in Dioxane start->a1 end End a2 Deoxygenate via Freeze-Pump-Thaw (3x) a1->a2 a3 Polymerize at 70°C a2->a3 a4 Quench Reaction in Ice Bath a3->a4 a5 Precipitate and Purify in Cold Diethyl Ether a4->a5 a6 Dry PNIPAM Macro-CTA under Vacuum a5->a6 b1 Dissolve PNIPAM Macro-CTA, 3-VPBA, and AIBN in Dioxane/Methanol a6->b1 b2 Deoxygenate via Freeze-Pump-Thaw (3x) b1->b2 b3 Chain Extend at 70°C b2->b3 b4 Quench Reaction in Ice Bath b3->b4 b5 Precipitate and Purify Final Polymer b4->b5 b6 Dry PNIPAM-b-P3VPBA under Vacuum b5->b6 b6->end

Diagram 2. Workflow for RAFT synthesis of a PNIPAM-b-P3VPBA block copolymer.
Protocol 2: Characterization of Stimuli-Responsive Behavior

This protocol outlines the steps to form and characterize nanoparticles from the PNIPAM-b-P3VPBA copolymer and assess their response to pH, temperature, and glucose.

Materials:

  • PNIPAM-b-P3VPBA copolymer

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 6.5, 7.4, 8.5)

  • D-Glucose

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer with a temperature controller

Procedure:

  • Nanoparticle Formation (Self-Assembly):

    • Dissolve the PNIPAM-b-P3VPBA copolymer in a suitable solvent (e.g., DMF or dioxane) at a concentration of 5-10 mg/mL.

    • Add this solution dropwise into a vigorously stirring beaker of deionized water or a specific pH buffer. The hydrophobic block will drive the self-assembly into core-shell micelles.

    • Dialyze the resulting nanoparticle suspension against deionized water for 48 hours to remove the organic solvent, changing the water every 8-12 hours.

    • Adjust the final concentration to 1 mg/mL with the appropriate buffer.

  • pH and Glucose Response Analysis (DLS):

    • Prepare samples of the nanoparticle suspension (1 mg/mL) in buffers of different pH values (e.g., 6.5 and 7.4).

    • For each pH, prepare two sets of samples: one with no added glucose and one with a specific glucose concentration (e.g., 20 mM, mimicking hyperglycemic conditions).

    • Equilibrate the samples at a constant temperature (e.g., 25°C) for 30 minutes.

    • Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of each sample using DLS. A significant increase in size upon increasing pH or glucose concentration indicates swelling of the nanoparticles.

  • Temperature Response Analysis (UV-Vis):

    • Prepare a 1 mg/mL solution of the nanoparticles in pH 7.4 PBS.

    • Place the solution in a quartz cuvette in the UV-Vis spectrophotometer.

    • Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm) while heating the sample from 25°C to 45°C at a controlled rate (e.g., 0.5°C/min).[9]

    • The Lower Critical Solution Temperature (LCST) is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the temperature-induced collapse of the PNIPAM shell.

G cluster_NP Nanoparticle Formation cluster_Char Stimuli-Response Characterization cluster_DLS DLS Workflow cluster_UVVIS UV-Vis Workflow start Start: Synthesized Polymer np1 Dissolve Polymer in Organic Solvent start->np1 np2 Add Dropwise to Aqueous Buffer np1->np2 np3 Dialyze to Remove Solvent np2->np3 dls DLS Analysis (pH, Glucose) np3->dls uvvis UV-Vis Analysis (Temperature) np3->uvvis d1 Prepare Samples: - Different pH - +/- Glucose dls->d1 u1 Prepare Sample in pH 7.4 Buffer uvvis->u1 d2 Equilibrate at 25°C d1->d2 d3 Measure Size (Z-avg) and PDI d2->d3 u2 Heat from 25°C to 45°C u1->u2 u3 Monitor Transmittance at 500 nm u2->u3 u4 Determine LCST u3->u4

Diagram 3. General workflow for the characterization of stimuli-responsive nanoparticles.

Data Presentation

The following tables present example data that could be obtained from the characterization of a PNIPAM-b-P3VPBA block copolymer, illustrating its stimuli-responsive properties.

Table 1: Polymer Molecular Characteristics

Polymer Sample Mn ( g/mol ) via GPC Đ (Mw/Mn)
PNIPAM Macro-CTA 8,500 1.15

| PNIPAM-b-P3VPBA | 14,200 | 1.24 |

Table 2: Stimuli-Responsive Behavior of Nanoparticles at 25°C

pH Glucose Conc. (mM) Hydrodynamic Diameter (nm) PDI
6.5 0 95 0.18
6.5 20 105 0.20
7.4 0 110 0.17
7.4 20 185 0.25
8.5 0 250 0.28

| 8.5 | 20 | 320 | 0.31 |

Table 3: Temperature Response and Drug Release Data modeled on similar systems for illustrative purposes.[2][10]

Condition LCST (°C) Insulin Encapsulation Efficiency (%) Insulin Release in 4h (%)
pH 7.4, 0 mM Glucose 35.5 80.6 15

| pH 7.4, 20 mM Glucose | 39.0 | 80.6 | 65 |

References

Application Notes and Protocols for Suzuki Coupling of 3-Vinylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] This method is widely employed in academic and industrial laboratories for the synthesis of biaryls, polyolefins, styrenes, and substituted aromatic compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[2]

This application note provides a detailed protocol for the Suzuki coupling of 3-vinylphenylboronic acid with a variety of aryl halides. The presence of the vinyl group offers a valuable site for further synthetic transformations, making the resulting vinyl-substituted biaryl compounds particularly useful synthons in drug discovery and development. The protocol includes recommended catalysts, bases, and solvent systems, as well as a summary of representative reaction conditions and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and isolated yields for the Suzuki coupling of this compound with various aryl halides. The reactivity of the aryl halide generally follows the order: I > Br > OTf >> Cl.[2]

Aryl HalideCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8012~85-95
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (2)Na₂CO₃ (2)Dioxane/H₂O (4:1)906~90-98
4-ChlorobenzonitrilePd₂(dba)₃ (2) + SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10018~70-85
1-BromonaphthalenePdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O (5:1)9012~88-96
2-BromopyridinePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10016~75-85
4-IodotoluenePd(OAc)₂ (2) + PPh₃ (4)K₂CO₃ (2)DMF/H₂O (9:1)858~92
4-BromobenzaldehydePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O (3:1)8010~80-90

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures. The data presented is a compilation from various sources and representative examples of Suzuki couplings with vinyl-substituted boronic acids.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Degassed water

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

General Protocol for Suzuki Coupling

This protocol describes a typical procedure for the Suzuki coupling of this compound with an aryl bromide.

  • Reaction Setup:

    • To a clean and dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

    • Add a small amount of a polymerization inhibitor such as hydroquinone (e.g., 0.1 mol%).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the anhydrous organic solvent (e.g., toluene) and degassed water via syringe. A common solvent ratio is 4:1 organic solvent to water.

  • Reaction Execution:

    • The reaction mixture is stirred and heated to the desired temperature (typically 80-100 °C) using an oil bath.

    • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup Procedure:

    • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), the mixture is cooled to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl-substituted biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Aryl Halide, Base, and Inhibitor inert Establish Inert Atmosphere (Ar or N₂) reagents->inert add_catalyst Add Palladium Catalyst and Solvents inert->add_catalyst heat Heat and Stir Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Solvent Extraction and Washing quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Pure Vinyl-Biaryl Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-Vinylphenylboronic acid as a monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinylphenylboronic acid monomers in reversible addition-fragmentation chain-transfer (RAFT) polymerization. While specific literature detailing the RAFT polymerization of 3-vinylphenylboronic acid is limited, this document leverages established protocols for the closely related 3-acrylamidophenylboronic acid (APBA) and 4-vinylphenylboronic acid (4-VBA) to provide robust experimental guidance.

Introduction

Phenylboronic acid (PBA)-containing polymers are a class of "smart" materials that exhibit responsiveness to changes in pH and the presence of diols, such as glucose.[1][2] This unique property makes them highly valuable for a range of biomedical applications, including drug delivery systems, biosensors, and self-healing materials. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of these polymers with controlled molecular weights and low polydispersity, crucial for predictable in-vivo behavior and performance.[3][4]

This document provides detailed protocols for the RAFT polymerization of a PBA-containing monomer, quantitative data from representative polymerizations, and diagrams illustrating the polymerization workflow and the mechanism of stimuli-responsive drug delivery.

Key Applications in Drug Development

Polymers derived from vinylphenylboronic acid are particularly promising for targeted and controlled drug delivery. The boronic acid moiety can form reversible covalent bonds with diols present on cell surfaces (e.g., sialic acids) or in response to elevated glucose levels, a hallmark of certain disease states like cancer and diabetes.[2][5] This allows for:

  • Targeted Drug Delivery: Nanoparticles formulated from these polymers can selectively bind to cells overexpressing specific carbohydrates.

  • Stimuli-Responsive Drug Release: Changes in pH or glucose concentration at the target site can trigger a conformational change in the polymer, leading to the release of an encapsulated therapeutic agent.[1][2]

Experimental Protocols

Protocol: RAFT Polymerization of 3-Acrylamidophenylboronic Acid (APBA)

This protocol describes the synthesis of a well-defined homopolymer of 3-acrylamidophenylboronic acid (PAPBA) via RAFT polymerization.

Materials:

  • 3-Acrylamidophenylboronic acid (APBA) (monomer)

  • 2-(Dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropionic acid (DDMAT) (RAFT agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether, cold

  • Schlenk flask or glass ampules

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line and inert gas (e.g., Nitrogen or Argon) supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a Schlenk flask or glass ampule, combine 3-acrylamidophenylboronic acid (APBA), 2-(dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropionic acid (DDMAT), and 2,2'-azobis(isobutyronitrile) (AIBN) in the desired molar ratio (see Table 1 for examples).

  • Solvent Addition: Add a solvent mixture of anhydrous N,N-dimethylformamide (DMF) and deionized water (e.g., 95:5 v/v). The final monomer concentration should be adjusted based on the desired molecular weight and reaction kinetics.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 7-15 hours).

  • Quenching: To stop the polymerization, remove the reaction vessel from the oil bath and cool it in an ice bath.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and monomer conversion using ¹H NMR spectroscopy.

Data Presentation

The following tables summarize quantitative data from representative RAFT polymerizations of 3-acrylamidophenylboronic acid (APBA) and 4-vinylphenylboronic acid (4-VBA).

Table 1: RAFT Homopolymerization of 3-Acrylamidophenylboronic Acid (PAPBA) [1][6]

[M]:[CTA]:[I] RatioConversion (%)Mn (Theoretical, g/mol )Mn (Experimental, g/mol )PDI (Mw/Mn)
100:1:0.26718,50019,2001.13
100:1:0.17119,50019,7001.16
200:1:0.17440,60037,8001.16

M: Monomer (APBA), CTA: Chain Transfer Agent (DDMAT), I: Initiator (AIBN)

Table 2: RAFT Polymerization of 4-Vinylphenylboronic Acid (P4VBA) [7]

[M]:[CTA]:[I] RatioTime (h)Conversion (%)Mn (Theoretical, g/mol )Mn (Experimental, g/mol )PDI (Mw/Mn)
50:1:0.124957,3008,1001.25
100:1:0.1249214,00015,2001.23

M: Monomer (4-VBA), CTA: Chain Transfer Agent, I: Initiator

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_analysis Characterization A Combine Monomer, RAFT Agent, & Initiator B Add Solvent A->B C Degas via Freeze- Pump-Thaw Cycles B->C D Heat to Reaction Temperature (e.g., 70°C) C->D E Polymerize under Inert Atmosphere D->E F Quench Reaction (e.g., Ice Bath) E->F G Precipitate Polymer in Non-Solvent F->G H Filter and Dry Polymer G->H I Determine Mn, PDI (GPC) H->I J Determine Conversion (NMR) H->J

Caption: Workflow for RAFT Polymerization.

Stimuli-Responsive Drug Release Mechanism

Drug_Release cluster_micelle Drug-Loaded Nanoparticle (Low pH / Low Glucose) cluster_stimulus Stimulus cluster_release Drug Release (High pH / High Glucose) M Hydrophobic Core (Drug Encapsulated) S Hydrophilic Shell (PBA-containing) Stim Increased pH or Glucose Concentration S->Stim PBA PBA becomes Hydrophilic Stim->PBA D Drug PBA->D Nanoparticle Destabilization R Released Drug D->R

Caption: pH and Glucose-Responsive Drug Release.

Logical Relationship in Targeted Drug Delivery

Targeted_Delivery A PBA-Polymer Nanoparticle (Drug Loaded) B Systemic Circulation A->B C Tumor Microenvironment (High Glucose / Low pH) B->C D Binding to Cell Surface (Sialic Acid Residues) C->D E Cellular Uptake (Endocytosis) D->E F Intracellular Drug Release E->F G Therapeutic Effect F->G

Caption: Targeted Drug Delivery Pathway.

References

Applications of 3-Vinylphenylboronic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid (3-VPBA) is a highly versatile functional monomer that has garnered significant attention in the development of intelligent drug delivery systems. Its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes it an ideal candidate for creating stimuli-responsive materials. This property allows for the design of sophisticated drug carriers that can release their therapeutic payload in response to specific physiological cues, such as changes in glucose concentration or pH. This document provides an overview of the key applications of 3-VPBA in drug delivery, along with detailed protocols for the synthesis of 3-VPBA-containing nanoparticles, drug loading, and in vitro evaluation.

Key Applications

The unique chemical properties of the phenylboronic acid moiety in 3-VPBA allow for its application in several key areas of drug delivery:

  • Glucose-Responsive Insulin Delivery: 3-VPBA-containing polymers can form hydrogels or nanoparticles that encapsulate insulin. In the presence of elevated glucose levels, the boronic acid groups preferentially bind with glucose, leading to a change in the polymer network structure and subsequent release of the encapsulated insulin. This "smart" system mimics the function of pancreatic beta-cells, offering the potential for self-regulated insulin delivery for diabetic patients.[1][2][3]

  • pH-Responsive Drug Release for Cancer Therapy: The acidic tumor microenvironment (pH ~6.5-6.8) provides a trigger for drug release from 3-VPBA-based carriers. The boronate esters formed between 3-VPBA and diol-containing drugs or linkers are labile in acidic conditions, facilitating targeted drug release specifically at the tumor site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[4]

  • Targeting Sialic Acid Overexpressing Cancer Cells: Many cancer cells overexpress sialic acid residues on their surface. Phenylboronic acid moieties can interact with these sialic acid groups, enabling the targeted delivery of chemotherapeutic agents directly to cancer cells. This active targeting strategy can significantly improve the specificity of cancer therapies.

Experimental Protocols

Synthesis of 3-VPBA Containing Nanoparticles

This protocol describes the synthesis of block copolymers of this compound and a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), followed by their self-assembly into nanoparticles.

Diagram of the experimental workflow for nanoparticle synthesis:

G cluster_synthesis Copolymer Synthesis (RAFT Polymerization) cluster_np Nanoparticle Formulation (Self-Assembly) start Dissolve NIPAM, 3-VPBA, CTA, and AIBN in Solvent reaction Degas and Heat to Initiate Polymerization start->reaction purification Precipitate and Purify Copolymer reaction->purification dissolve_copolymer Dissolve Copolymer in Organic Solvent purification->dissolve_copolymer Characterize Copolymer add_to_water Add Solution Dropwise to Water under Stirring dissolve_copolymer->add_to_water self_assembly Self-Assembly into Nanoparticles add_to_water->self_assembly solvent_evaporation Evaporate Organic Solvent self_assembly->solvent_evaporation end 3-VPBA Nanoparticles solvent_evaporation->end Characterize Nanoparticles (DLS, TEM)

Caption: Workflow for the synthesis of 3-VPBA containing nanoparticles.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (3-VPBA)

  • Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Solvent, e.g., 1,4-Dioxane

  • Deionized water

Procedure:

  • Copolymer Synthesis (RAFT Polymerization):

    • In a Schlenk flask, dissolve NIPAM, 3-VPBA, CTA, and AIBN in 1,4-dioxane. The molar ratio of monomer to CTA to initiator is crucial for controlling the polymer chain length. A typical ratio would be [NIPAM+3-VPBA]:[CTA]:[AIBN] = 100:1:0.2.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in an oil bath preheated to 70°C and stir for 16-24 hours.[5]

    • Stop the polymerization by cooling the flask in an ice bath.

    • Precipitate the resulting copolymer by adding the reaction mixture dropwise into cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Characterize the copolymer structure and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).

  • Nanoparticle Formulation (Nanoprecipitation/Self-Assembly):

    • Dissolve the synthesized poly(NIPAM-co-3-VPBA) copolymer in a water-miscible organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a concentration of 1-5 mg/mL.

    • Add the polymer solution dropwise into deionized water (typically 10 times the volume of the organic solvent) under vigorous stirring.

    • The hydrophobic collapse of the polymer chains will lead to the spontaneous formation of nanoparticles.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

    • Characterize the nanoparticle size, polydispersity index (PDI), and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Drug Loading into 3-VPBA Nanoparticles

This protocol describes the loading of a hydrophobic anticancer drug, such as Doxorubicin or Paclitaxel, into the synthesized nanoparticles using an incubation method.

Procedure:

  • Prepare a stock solution of the drug in a suitable organic solvent (e.g., DMSO).

  • Add a specific amount of the drug stock solution to the aqueous nanoparticle dispersion prepared in the previous step. The drug-to-polymer ratio can be varied to optimize loading.

  • Incubate the mixture overnight at room temperature with gentle stirring to allow the drug to partition into the hydrophobic cores of the nanoparticles.

  • Remove the unloaded, free drug by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

Calculation of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100 EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100 [6][7]

Quantitative Data Summary:

Polymer CompositionDrugDLC (%)EE (%)Nanoparticle Size (nm)PDIReference
Collagen-poly(3-acrylamidophenylboronic acid)Doxorubicin1097~81Homogeneous[4]
PLGA-PEGDoxorubicin-69.5 - 78--[8]
PBCAPaclitaxel--~3550.29[6]
In Vitro Glucose-Responsive Insulin Release

This protocol outlines a method to evaluate the glucose-responsive release of insulin from a 3-VPBA-containing hydrogel.

Diagram of the glucose-responsive release mechanism:

G cluster_low_glucose Low Glucose cluster_high_glucose High Glucose Hydrogel_low Hydrogel Matrix (Insulin Entrapped) Hydrogel_high Swollen Hydrogel Hydrogel_low->Hydrogel_high Glucose Binding Glucose Glucose Insulin Insulin Hydrogel_high->Insulin Release

Caption: Glucose-responsive insulin release from a 3-VPBA hydrogel.

Procedure:

  • Hydrogel Preparation: Synthesize a 3-VPBA containing hydrogel by copolymerizing 3-VPBA with a hydrophilic monomer (e.g., acrylamide) and a crosslinker. Load insulin into the hydrogel during the polymerization process or by swelling the pre-formed hydrogel in an insulin solution.

  • Release Study Setup:

    • Place a known amount of the insulin-loaded hydrogel into separate vials containing phosphate-buffered saline (PBS, pH 7.4) with varying glucose concentrations (e.g., 0 mg/mL, 1 mg/mL, and 4 mg/mL to mimic hypoglycemic, normoglycemic, and hyperglycemic conditions).[2]

    • Incubate the vials at 37°C in a shaking water bath.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Replenish with an equal volume of fresh PBS with the corresponding glucose concentration to maintain a constant volume.

    • Quantify the concentration of released insulin in the collected samples using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or HPLC.

  • Data Analysis: Plot the cumulative percentage of insulin released versus time for each glucose concentration.

Expected Outcome: A significantly higher rate and extent of insulin release should be observed in the presence of higher glucose concentrations.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded 3-VPBA nanoparticles against a cancer cell line.[9][10]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity Data Example:

Cell LineTreatmentIC50 (µg/mL)Reference
A2780 (Ovarian Cancer)DOX-loaded Collagen-PAPBA NPsLower than free DOX[4]
A2780CIS (Ovarian Cancer)Paclitaxel-loaded PBCA NPs24.1 ± 1.1 µM[11]
A2780CIS (Ovarian Cancer)Free Paclitaxel41.9 ± 1.9 µM[11]

Conclusion

This compound is a powerful building block for the creation of next-generation drug delivery systems. Its inherent responsiveness to glucose and pH allows for the development of "smart" nanocarriers that can deliver therapeutic agents in a controlled and targeted manner. The protocols provided in this document offer a foundation for researchers to explore and develop novel 3-VPBA-based platforms for a wide range of therapeutic applications, from diabetes management to cancer therapy. Further research and optimization of these systems hold great promise for improving patient outcomes and advancing the field of personalized medicine.

References

Application Notes & Protocols: Synthesis and Biomedical Applications of Boronic Acid-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of boronic acid-containing polymers and their diverse applications in the biomedical field. The unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, such as glucose and sialic acids, makes these polymers highly valuable as stimuli-responsive materials for a range of applications, including glucose sensing, targeted drug delivery, and cell imaging.

Introduction to Boronic Acid-Containing Polymers

Boronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, particularly pH and the concentration of saccharides.[1][2] This responsiveness stems from the equilibrium of the boronic acid group, which can form a charged boronate ester upon binding with diols. This change in charge and hydrophilicity at the molecular level can be harnessed to trigger macroscopic changes in the polymer's properties, such as swelling or dissociation of self-assembled structures.[2] These unique characteristics have led to their exploration in various biomedical applications, from self-regulated insulin delivery systems to agents for boron neutron capture therapy.[1][3]

Synthesis of Boronic Acid-Containing Polymers

The synthesis of well-defined boronic acid-containing polymers is crucial for their successful application. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to achieve control over molecular weight, architecture, and functionality.[4][5][6]

Key Synthesis Strategies:
  • Direct Polymerization of Unprotected Monomers: This approach involves the direct polymerization of boronic acid-containing monomers. While synthetically more straightforward, challenges such as the Lewis acidity of the boronic acid interfering with the polymerization process need to be managed.[2][7]

  • Polymerization of Protected Monomers: To circumvent the issues with unprotected monomers, boronic acid groups can be protected (e.g., as a pinacol ester) prior to polymerization. A subsequent deprotection step is then required to reveal the functional boronic acid.[7]

  • Post-Polymerization Modification: This strategy involves synthesizing a polymer with reactive precursor groups and then modifying these groups to introduce the boronic acid functionality after polymerization.[7]

Experimental Protocol 1: Synthesis of Poly(3-acrylamidophenylboronic acid) (PAPBA) via RAFT Polymerization

This protocol describes the synthesis of a homopolymer of 3-acrylamidophenylboronic acid (APBA) using RAFT polymerization, a versatile method for preparing well-defined polymers.[8][9]

Materials:

  • 3-Acrylamidophenylboronic acid (APBA)

  • 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)[8]

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (cold)

  • Nitrogen gas source

  • Schlenk flask and magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve APBA, DDMAT (RAFT agent), and AIBN (initiator) in a DMF/water mixture (e.g., 95/5 v/v). A typical molar ratio would be [APBA]:[DDMAT]:[AIBN] = 50:1:0.2.[8]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[8]

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The polymerization is typically allowed to proceed for a set time (e.g., 7 hours) to achieve a target conversion.[8]

  • Quenching: Stop the reaction by removing the flask from the heat and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold diethyl ether, and dry under vacuum to obtain the final PAPBA product.

Characterization: The molecular weight and polydispersity of the resulting polymer can be determined by gel permeation chromatography (GPC) after protecting the boronic acid groups (e.g., with pinacol). The chemical structure can be confirmed by ¹H NMR spectroscopy.[8]

Workflow for RAFT Polymerization of APBA

RAFT_Polymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation reactants Dissolve APBA, DDMAT, AIBN in DMF/Water degas Freeze-Pump-Thaw Cycles (3x) reactants->degas Remove O2 polymerize Heat at 70°C (e.g., 7 hours) degas->polymerize quench Stop Reaction (Cool & Expose to Air) polymerize->quench precipitate Precipitate in cold Diethyl Ether quench->precipitate isolate Filter/Centrifuge precipitate->isolate dry Dry under Vacuum isolate->dry end end dry->end Final Product: PAPBA

Caption: Workflow for PAPBA Synthesis via RAFT.

Application 1: Glucose-Responsive Drug Delivery

A major application of boronic acid-containing polymers is in the development of self-regulated drug delivery systems, particularly for insulin in diabetes management.[10] These systems are designed to release their therapeutic payload in response to elevated glucose levels, mimicking the function of a healthy pancreas.

Mechanism of Glucose-Responsive Release

At physiological pH (~7.4), phenylboronic acid (PBA) is in a neutral, hydrophobic state. In the presence of glucose, the PBA moieties on the polymer backbone bind with the diol groups of glucose to form negatively charged, hydrophilic boronate esters. This increase in hydrophilicity can cause a hydrogel to swell or a micellar nanoparticle to dissociate, leading to the release of the encapsulated drug.[2][11]

Glucose-Responsive Drug Release Mechanism

Glucose_Response cluster_low Low Glucose (Normoglycemic) cluster_high High Glucose (Hyperglycemic) low_glucose PBA Polymer (Hydrophobic Core/Crosslinks) drug_encapsulated Drug Encapsulated low_glucose->drug_encapsulated Stable Structure high_glucose Glucose Binding to PBA boronate_ester Formation of Charged Boronate Esters high_glucose->boronate_ester hydrophilic_shift Increased Hydrophilicity boronate_ester->hydrophilic_shift structure_change Hydrogel Swelling or Micelle Dissociation hydrophilic_shift->structure_change drug_release Drug Release structure_change->drug_release start start->low_glucose start->high_glucose

Caption: Mechanism of glucose-triggered drug release.

Experimental Protocol 2: Preparation of Glucose-Responsive Hydrogels

This protocol describes the synthesis of an injectable, glucose-responsive hydrogel based on the complexation between boronic acid and glucose moieties on polymer chains.[12][13]

Materials:

  • Polymer with pendant boronic acid groups (e.g., PAPBA from Protocol 1)

  • Polymer with pendant glucose groups (or a diol-containing polymer like poly(vinyl alcohol))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Rhodamine B or Insulin)

Procedure:

  • Polymer Solution Preparation: Prepare separate aqueous solutions of the boronic acid-containing polymer and the diol-containing polymer in PBS.

  • Hydrogel Formation: Mix the two polymer solutions at a desired ratio. The formation of boronate ester crosslinks between the polymer chains will lead to the formation of a hydrogel.

  • Drug Loading: The drug can be loaded by dissolving it in the polymer solution before hydrogel formation or by incubating the pre-formed hydrogel in a concentrated drug solution.

  • In Vitro Release Study: a. Place a known amount of the drug-loaded hydrogel into separate vials. b. Add PBS solutions with varying glucose concentrations (e.g., 0 mg/mL, 100 mg/mL, 400 mg/mL, representing hypoglycemic, normoglycemic, and hyperglycemic conditions). c. Incubate the vials at 37°C. d. At predetermined time points, collect aliquots from the supernatant and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy for Rhodamine B, HPLC for insulin). e. Replenish the volume with fresh buffer of the same glucose concentration.

Application 2: Drug Delivery via Polymeric Micelles and Nanoparticles

Boronic acid-containing amphiphilic block copolymers can self-assemble into micelles or nanoparticles in aqueous solution. These nanostructures can encapsulate hydrophobic drugs in their core and release them in response to specific stimuli.

Quantitative Data on Drug Loading and Release

The efficiency of drug encapsulation and the responsiveness of the release are critical parameters for a successful drug delivery system.

Polymer SystemDrugDrug Loading Content (DLC)Drug Loading Efficiency (DLE)Release Trigger/ConditionReference
Phenylboronic Acid-containing MicellesDoxorubicin~50%>95%Reactive Oxygen Species (ROS) in cancer cells[4][14]
PMAPBA-Dextran NanoparticlesInsulinup to 22%-Increased glucose concentration[1]
Glycopolymer NanoparticlesInsulinup to 15%-Increased glucose concentration[15]
Amphiphilic Chitosan MicellesCamptothecin5%78%Sustained release (not stimuli-responsive in this case)[16]
CNPBA Shell-Crosslinked MicellesDoxorubicin--Acidic pH (burst release at low pH)[17]
p(VPBA-DMAEA-MEO₅MA) MicrogelsInsulin--Glucose concentration > 4.0 mM at physiological pH[18]

Note: DLC is the weight percentage of the drug relative to the total weight of the nanoparticle. DLE is the percentage of the initial drug that is successfully encapsulated.

Application 3: Cell Imaging and Sensing

The ability of boronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, can be exploited for targeted cell imaging and sensing.[19][20]

Experimental Protocol 3: Cell Surface Glycan Imaging

This protocol outlines a general procedure for using a boronic acid-functionalized fluorescent polymer for imaging cell surface glycans.[21][22]

Materials:

  • Boronic acid-functionalized fluorescent polymer (e.g., PFP-PBA, a polyfluorene derivative)[21]

  • Cancer cell line (e.g., HeLa) and a normal cell line for comparison

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the selected cell lines on glass-bottom dishes suitable for microscopy until they reach the desired confluency.

  • Polymer Incubation: Prepare a solution of the boronic acid-functionalized fluorescent polymer in cell culture medium at a specific concentration.

  • Staining: Remove the old medium from the cells, wash with PBS, and then add the polymer solution to the cells. Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Washing: Remove the polymer solution and wash the cells gently with PBS multiple times to remove any unbound polymer.

  • Imaging: Add fresh PBS or medium to the cells and observe them under a fluorescence microscope using the appropriate excitation and emission wavelengths for the fluorophore.

  • Control Experiment: To confirm the specificity of the binding, a control experiment can be performed by pre-incubating the cells with a high concentration of a competing sugar (e.g., fructose or sialic acid) before adding the fluorescent polymer. A significant reduction in fluorescence intensity would indicate specific binding to cell surface glycans.

Workflow for Cell Surface Glycan Imaging

Cell_Imaging cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis culture Culture Cells on Glass-Bottom Dish wash1 Wash Cells with PBS culture->wash1 incubate Incubate with Fluorescent Boronic Acid Polymer wash1->incubate wash2 Wash to Remove Unbound Polymer incubate->wash2 image Observe under Fluorescence Microscope wash2->image control Control Experiment: (Pre-incubation with sugar) image->control end Visualize Cell Surface Glycans image->end

Caption: Workflow for cell imaging with boronic acid polymers.

References

Application Notes and Protocols: 3-Vinylphenylboronic Acid in Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-vinylphenylboronic acid (3-VPBA) as a functional monomer in the preparation of molecularly imprinted polymers (MIPs). Detailed protocols for synthesis, template removal, and binding analysis are included, along with a summary of relevant performance data.

Introduction to this compound in Molecular Imprinting

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites for a specific target molecule.[1][2] The process involves polymerizing functional monomers and a cross-linker around a "template" molecule.[3][4][5] Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality, enabling the MIP to selectively rebind the target molecule.[3][4]

This compound (3-VPBA) is a particularly valuable functional monomer for imprinting cis-diol-containing molecules, such as glycoproteins, and certain drug molecules.[6] The boronic acid moiety can form reversible covalent bonds (boronate esters) with diol groups, providing a strong and specific interaction for creating high-affinity binding sites.[6] This makes 3-VPBA-based MIPs highly suitable for applications in bioseparations, drug delivery, and biosensing.[3][7]

Key Advantages of 3-VPBA in MIPs:

  • Specific Interactions: Forms reversible covalent bonds with cis-diols, leading to high selectivity for glycoproteins and other diol-containing compounds.[6]

  • Synergistic Effects: Can be used in combination with other functional monomers to create multi-functional binding sites, enhancing both binding efficiency and selectivity through a combination of covalent, hydrogen bonding, and electrostatic interactions.[3]

  • Versatility: Applicable in various polymerization techniques, including bulk, precipitation, and surface imprinting.

Experimental Protocols

Protocol 2.1: Synthesis of a Glycoprotein-Imprinted Polymer via Bulk Polymerization

This protocol describes a general method for preparing a MIP for a model glycoprotein, such as horseradish peroxidase (HRP), using 3-VPBA as the functional monomer.

Materials:

  • Template: Horseradish Peroxidase (HRP)

  • Functional Monomer: this compound (3-VPBA)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Porogenic Solvent: Acetonitrile or a mixture of acetonitrile and buffer.

  • Phosphate Buffer (e.g., 20 mM, pH 8.5 for boronate ester formation)

Procedure:

  • Pre-polymerization Complex Formation:

    • Dissolve the template (e.g., 0.1 mmol HRP) in an appropriate volume of phosphate buffer (pH 8.5) in a glass vial.

    • Add the functional monomer (e.g., 0.4 mmol 3-VPBA) to the solution. The molar ratio of template to functional monomer is crucial and often optimized, with a common starting point being 1:4.

    • Gently agitate the mixture at room temperature for a pre-determined time (e.g., 2-4 hours) to allow for the formation of the template-monomer complex.

  • Polymerization:

    • Add the cross-linker (e.g., 2.0 mmol EGDMA) and the initiator (e.g., 20 mg AIBN) to the pre-polymerization mixture.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit radical polymerization.

    • Seal the vial and place it in a water bath or oven at a constant temperature (e.g., 60°C) for 24 hours to initiate polymerization.

  • Post-Polymerization Processing:

    • The resulting bulk polymer will be a solid block. Carefully break the vial and grind the polymer into a fine powder using a mortar and pestle.

    • Sieve the ground polymer to obtain particles of a uniform size range (e.g., 25-50 µm).

A non-imprinted polymer (NIP) should be prepared simultaneously under identical conditions but without the addition of the template molecule to serve as a control.[8]

Protocol 2.2: Template Removal

Efficient template removal is critical to expose the binding cavities.[9][10]

Materials:

  • Washing Solvent: A mixture of methanol and acetic acid (e.g., 9:1 v/v) is commonly used. For boronate affinity MIPs, an acidic wash helps to hydrolyze the boronate esters.

  • Rinsing Solvent: Methanol or acetonitrile.

Procedure:

  • Pack the ground MIP particles into an empty solid-phase extraction (SPE) cartridge or use a Soxhlet extraction apparatus.

  • Wash the MIP particles extensively with the washing solvent (methanol/acetic acid). This can be done by passing several column volumes of the solvent through the SPE cartridge or by running the Soxhlet extractor for 12-24 hours.[11]

  • Monitor the eluent periodically using UV-Vis spectroscopy at the characteristic absorbance wavelength of the template to ensure its complete removal. The absorbance of the eluent should return to baseline.

  • After template removal, wash the MIP particles with the rinsing solvent (methanol) to remove any residual acetic acid.

  • Dry the washed MIP particles under vacuum at 40-60°C until a constant weight is achieved.

Protocol 2.3: Binding Capacity and Selectivity Analysis

This protocol describes a batch rebinding experiment to evaluate the performance of the synthesized MIP.

Materials:

  • Synthesized MIP and NIP particles.

  • Binding Buffer: Phosphate buffer at a pH optimal for binding (e.g., pH 8.5 for glycoproteins).

  • Template solution of known concentrations.

  • Competing molecule solution (for selectivity studies), e.g., another protein like Bovine Serum Albumin (BSA).

Procedure:

  • Binding Isotherm Experiment:

    • Weigh a fixed amount of dry MIP or NIP powder (e.g., 10 mg) into a series of vials.

    • Add a fixed volume (e.g., 2 mL) of template solutions with varying initial concentrations (e.g., 0.1 to 1.0 mg/mL) to each vial.

    • Incubate the vials on a shaker at a constant temperature for a pre-determined time (e.g., 4-6 hours) to reach binding equilibrium.

    • Centrifuge the vials to pellet the polymer particles.

    • Carefully collect the supernatant and measure the concentration of the free (unbound) template using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis:

    • Calculate the amount of template bound to the polymer (Q, in mg/g) using the following equation: Q = [(C₀ - Cₑ) * V] / m Where:

      • C₀ is the initial template concentration.

      • Cₑ is the equilibrium (free) template concentration in the supernatant.

      • V is the volume of the solution.

      • m is the mass of the polymer.

    • Plot Q versus Cₑ to generate a binding isotherm. The data can be fitted to models like the Langmuir or Freundlich isotherms to determine the maximum binding capacity (Qₘₐₓ) and affinity constants.[12][13][14]

  • Imprinting Factor (IF) and Selectivity Coefficient (k):

    • The Imprinting Factor (IF) is a measure of the imprinting effect and is calculated as: IF = Qₘᵢₚ / Qₙᵢₚ Where Qₘᵢₚ and Qₙᵢₚ are the binding capacities of the MIP and NIP, respectively, at the same template concentration. An IF greater than 1 indicates successful imprinting.

    • The Selectivity Coefficient (k) is determined by performing competitive binding experiments with a structurally similar molecule and is calculated as: k = IF_template / IF_competitor A higher k value indicates better selectivity for the target template.

Quantitative Data Summary

The performance of MIPs can be quantified by several parameters. The following tables summarize representative data for MIPs, including those using boronic acid-functionalized monomers.

Table 1: Binding Capacities and Imprinting Factors for Various MIPs

Template MoleculeFunctional Monomer(s)Polymerization MethodBinding Capacity (mg/g or µmol/g)Imprinting Factor (IF)Reference
Horseradish Peroxidase (HRP)3-Acrylamidophenylboronic acid, APTES, OTMSSurface ImprintingNot specified, but a reached 2.712.71[15]
Chicken Egg Serum Albumin (CESA)4-Vinylbenzoic acid, 4-Vinylphenylboronic acidRadical PolymerizationEfficiency: 68%3.4[3]
CESA6-monomer mix including 4-VPBARadical PolymerizationEfficiency: 85%12.1[3]
AndrographolideMethacrylic acid (MAA)Precipitation Polymerization1.25 mg/g1.15[16]
LevofloxacinMethacrylic acid (MAA)Frontal PolymerizationNot specified5.78
Carbamazepine (CBZ)EugenolBulk Polymerization~50 mg/g (at 50 mg/L equilibrium conc.)>1 (Implied)[17]

Table 2: Performance Data for MIP-based Analytical Methods

Template MoleculeAnalytical ApplicationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
CabazitaxelSPR Sensor0.012 µg/mL--[4]
HRPElectrochemical Sensor0.005 mg/mL--[18]
FentanylSensor0.094 µM--[14]

Visualizations: Workflows and Mechanisms

Diagram 1: General Workflow for MIP Synthesis

This diagram illustrates the fundamental steps involved in creating a molecularly imprinted polymer.

MIP_Synthesis_Workflow cluster_prep Step 1: Pre-polymerization cluster_poly Step 2: Polymerization cluster_removal Step 3: Template Removal cluster_rebind Step 4: Rebinding Template Template Molecule Complex Template-Monomer Complex Template->Complex Self-assembly Rebound_MIP Selective Rebinding Template->Rebound_MIP Re-exposure Monomer Functional Monomer (e.g., 3-VPBA) Monomer->Complex Polymer Polymer Matrix Complex->Polymer Crosslinker Cross-linker (EGDMA) Crosslinker->Polymer Initiator Initiator (AIBN) Initiator->Polymer Heat/UV MIP Molecularly Imprinted Polymer (MIP) Polymer->MIP Washing MIP->Rebound_MIP

Caption: Workflow of molecular imprinting from complex formation to selective rebinding.

Diagram 2: Boronate Affinity Imprinting Mechanism

This diagram shows the specific chemical interaction between 3-VPBA and a glycoprotein template.

Boronate_Affinity cluster_reactants Reactants (pH > pKa) cluster_product Reversible Complex Formation Glycoprotein Glycoprotein (with cis-diol) BoronateEster Boronate Ester Complex (Covalent Bond) Glycoprotein->BoronateEster Reversible Reaction VPBA This compound (3-VPBA) VPBA->BoronateEster Polymerization Polymerization with Cross-linker BoronateEster->Polymerization Washing Template Removal (Acidic Wash) Polymerization->Washing MIP_Cavity Imprinted Cavity with Boronic Acid Groups Washing->MIP_Cavity

Caption: Mechanism of boronate affinity interaction for glycoprotein imprinting.

Characterization of 3-VPBA based MIPs

Standard techniques are used to confirm the successful synthesis and imprinting of the polymers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to verify the incorporation of the functional monomer (3-VPBA) and cross-linker into the polymer structure. Characteristic peaks for the boronic acid group (B-O stretching) and ester groups from the cross-linker should be present in both MIP and NIP spectra.[8]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the polymer particles. MIPs, after template removal, may exhibit a more porous and rougher surface compared to the smoother surface of NIPs.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: Used to determine the specific surface area, pore volume, and pore size distribution of the polymers. Successful imprinting often leads to a higher surface area in the MIP compared to the NIP.

References

Application Notes and Protocols: Cross-Coupling Reactions of 3-Vinylphenylboronic Acid with Vinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note focuses on the use of 3-vinylphenylboronic acid as a versatile building block in palladium-catalyzed cross-coupling reactions with various vinyl halides. This methodology provides a direct route to synthesize substituted styrenes and stilbene derivatives, which are important structural motifs in pharmaceuticals, materials science, and natural products.[3][4] The vinyl group on the phenylboronic acid offers a reactive handle for further synthetic transformations, making the resulting products valuable intermediates in drug discovery and development.

These protocols outline the general procedures and reaction conditions for the successful coupling of this compound with vinyl halides, providing a foundation for researchers to adapt and optimize for their specific synthetic targets.

Reaction Principle

The cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl halide (R-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organoboron species (this compound) transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X (Vinyl Halide) R-X (Vinyl Halide) R-X (Vinyl Halide)->Oxidative Addition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation 3-Vinylphenyl-B(OH)2 3-Vinylphenyl-B(OH)2 3-Vinylphenyl-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-(3-Vinylphenyl) L2 R-Pd(II)-(3-Vinylphenyl) L2 Transmetalation->R-Pd(II)-(3-Vinylphenyl) L2 Reductive Elimination Reductive Elimination R-Pd(II)-(3-Vinylphenyl) L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-(3-Vinylphenyl) (Product) R-(3-Vinylphenyl) (Product) Reductive Elimination->R-(3-Vinylphenyl) (Product)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Vinyl halide - Palladium catalyst - Ligand (if needed) - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS) Heating->Monitoring Quench Cool to RT and Quench Monitoring->Quench Upon Completion Extraction Aqueous Work-up and Extraction Quench->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Obtain Pure Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents

  • This compound: (CAS: 15016-43-0)

  • Vinyl Halides: e.g., vinyl bromide, (E)-β-bromostyrene, etc.

  • Palladium Catalysts: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Ligands (if required): e.g., Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos.

  • Bases: e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Cesium fluoride (CsF).

  • Solvents: Anhydrous and degassed solvents are recommended. e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), Isopropanol, and water.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with a Vinyl Halide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0-1.2 equivalents), the vinyl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

    • If a solid ligand is used, it should be added at this stage (typically in a 1:2 to 1:4 Pd:ligand ratio if not using a pre-formed catalyst complex).

    • The vessel is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • Degassed solvent (or a solvent mixture, e.g., Dioxane/H₂O) is added via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • The reaction mixture is stirred and heated to the desired temperature (ranging from room temperature to 100 °C) in an oil bath.[7]

    • The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cross-coupled product.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids and vinyl halides. These serve as a guide for designing experiments with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

EntryVinyl Halide (Example)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O8012>90 (Typical)
2Vinyl Bromide (solution)Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)THF/H₂O70685-95 (Typical)
31-Bromo-1-phenylethenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3)DioxaneRT24High (Typical)
4(Z)-1-Bromo-2-phenylethenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF908>90 (Typical)
52-BromopropenePd(OAc)₂ (2)SPhos (4)CsF (2.5)Isopropanol6012High (Typical)

Note: Yields are generalized from literature on similar Suzuki-Miyaura reactions and should be considered as representative examples. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Table 2: Properties of this compound

PropertyValue
CAS Number 15016-43-0
Molecular Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Appearance White to off-white powder or crystals
Melting Point 141-147 °C
Storage 2-8°C, under inert atmosphere

Troubleshooting and Safety

  • Low or No Conversion:

    • Ensure the catalyst is active. Use a fresh batch or a different palladium source.

    • Verify that the solvents are anhydrous and properly degassed. Oxygen can deactivate the catalyst.

    • The choice of base is crucial; a stronger base like K₃PO₄ or Cs₂CO₃ may be required for less reactive halides.[7]

    • Increase the reaction temperature or time.

    • Screen different ligands; bulky, electron-rich phosphine ligands can improve reaction rates and yields.[7]

  • Side Reactions (e.g., Homocoupling, Protodeboronation):

    • Homocoupling of the boronic acid can occur at high temperatures. Consider lowering the reaction temperature.

    • Protodeboronation (replacement of the boronic acid group with hydrogen) can be an issue, particularly in the presence of excess water or acidic impurities. Use of anhydrous solvents and appropriate bases can mitigate this.

  • Safety Precautions:

    • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.

    • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

    • This compound is classified as acutely toxic if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with vinyl halides is a robust and versatile method for the synthesis of a wide array of substituted styrenes and related compounds. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved under relatively mild conditions. The protocols and data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of complex molecules.

References

Application Notes & Protocols: 3-Vinylphenylboronic Acid in the Synthesis of Self-Healing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Vinylphenylboronic acid (3-VPBA) in the development of innovative self-healing materials. The unique chemical properties of 3-VPBA, specifically the presence of both a polymerizable vinyl group and a dynamic boronic acid moiety, make it a versatile monomer for creating polymers with intrinsic self-healing capabilities.

The core of the self-healing mechanism lies in the formation of dynamic covalent boronate ester bonds. These bonds form reversibly between the boronic acid group of 3-VPBA and diol functionalities within the polymer network. When the material is damaged, these bonds can break and reform, enabling the polymer network to mend and restore its integrity, often triggered by stimuli such as water or changes in pH.[1][2][3][4]

Principle of Self-Healing with this compound

The self-healing process is primarily driven by the reversible nature of boronate ester linkages. In the presence of a stimulus like humidity, boronate esters at the fracture interface can hydrolyze to the constituent boronic acid and diol. These reactive groups can then form new boronate ester bonds with complementary groups on the opposing fracture surface, effectively bridging the gap and healing the material.[1][2] This dynamic bond exchange allows for the repeated healing of damage at the same location, a key advantage of this intrinsic self-healing approach.[1]

Applications

The unique properties of self-healing materials derived from 3-VPBA open up a wide range of potential applications across various scientific and industrial fields:

  • Biomedical Devices and Tissue Engineering: The biocompatibility of boronic acid-based materials makes them suitable for creating self-healing hydrogels for 3D cell culture, scaffolds for tissue regeneration, and drug delivery vehicles.[3][4] Their ability to heal in physiological conditions is a significant advantage.

  • Coatings and Adhesives: Self-healing coatings can autonomously repair scratches and microcracks, extending the lifespan of the coated materials and preventing corrosion.

  • Flexible Electronics: In wearable and flexible electronic devices, self-healing polymers can repair electrical and mechanical failures, enhancing the durability and reliability of the devices.

  • Soft Robotics: The ability to autonomously repair damage is crucial for the development of robust and resilient soft robotic systems.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from self-healing polymer networks synthesized using vinylphenylboronic acid (data adapted from studies on the 4-vinyl isomer, which is chemically similar).

Table 1: Tensile Properties and Healing Efficiency

Polymer Composition (DODT:PTMP ratio)Maximum Stress (MPa)Elongation at Break (%)Healing Efficiency (Stress Recovery, %)Healing Efficiency (Strain Recovery, %)
Original Material
25:751.5 ± 0.2150 ± 20N/AN/A
50:502.0 ± 0.3120 ± 15N/AN/A
75:252.5 ± 0.390 ± 10N/AN/A
Healed Material (3 days at 85% humidity)
25:751.4 ± 0.2140 ± 20~93%~93%
50:501.8 ± 0.3110 ± 15~90%~92%
75:252.3 ± 0.385 ± 10~92%~94%

Data adapted from a study on 4-Vinylphenylboronic acid.[1] DODT: 3,6-dioxa-1,8-octanedithiol, PTMP: pentaerythritol tetrakis(3-mercaptopropionate).

Table 2: Healing Time Dependence of Mechanical Property Recovery

Polymer Composition (DODT:PTMP ratio)Healing TimeStress Recovery (%)Strain Recovery (%)
25:753 min~85%~80%
25:753 days~93%~93%
50:503 minPartialPartial
50:503 days~90%~92%
75:253 minPartialPartial
75:253 days~92%~94%

Data adapted from a study on 4-Vinylphenylboronic acid.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of self-healing materials using this compound.

Protocol 1: Synthesis of a Boronate Ester Monomer from this compound

This protocol describes the synthesis of a polymerizable boronate ester diene, a key building block for creating the self-healing network.

Materials:

  • This compound (3-VPBA)

  • 3-Allyloxy-1,2-propanediol

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • In a round-bottom flask, dissolve this compound (1.1 eq) and 3-allyloxy-1,2-propanediol (1.0 eq) in anhydrous DCM.

  • Add 4 Å molecular sieves to the reaction mixture to absorb the water produced during esterification.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by ¹H NMR spectroscopy until completion.

  • Once the reaction is complete, filter the mixture to remove the molecular sieves.

  • Centrifuge the filtrate and filter again to remove any remaining fine particles.

  • Concentrate the solution under reduced pressure to obtain the purified boronate ester monomer.

Protocol 2: Fabrication of a Self-Healing Polymer Network via Thiol-Ene "Click" Chemistry

This protocol details the formation of a cross-linked polymer network with intrinsic self-healing capabilities.

Materials:

  • Synthesized boronate ester monomer from Protocol 1

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PTMP)

  • 3,6-Dioxa-1,8-octanedithiol (DODT)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

Procedure:

  • In a suitable vessel, mix the boronate ester monomer, PTMP, and DODT in the desired stoichiometric ratio (e.g., to achieve varying cross-link densities as shown in the tables).

  • Add a catalytic amount of the photoinitiator DMPA (e.g., 1 mol %).

  • Thoroughly mix the components to ensure a homogeneous solution.

  • Pour the mixture into a mold of the desired shape (e.g., for tensile testing specimens).

  • Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and cross-linking.

  • Carefully remove the cured polymer network from the mold.

Protocol 3: Characterization of Self-Healing Performance

This protocol outlines the procedure for quantifying the healing efficiency of the synthesized material.

Materials:

  • Synthesized polymer network samples

  • Tensile testing instrument

  • Razor blade

  • Controlled humidity chamber

  • Deionized water

Procedure:

  • Baseline Mechanical Testing:

    • Perform tensile tests on pristine (uncut) samples to determine their initial maximum stress and elongation at break.

  • Damage and Healing:

    • Cut the polymer samples completely in half with a sharp razor blade.

    • Apply a small amount of deionized water to the cut surfaces.

    • Press the two halves back together gently.

    • Place the "healed" samples in a controlled humidity chamber (e.g., 85% relative humidity) at room temperature for a specified duration (e.g., 3 minutes to 3 days).

  • Post-Healing Mechanical Testing:

    • After the healing period, remove the samples from the humidity chamber.

    • Perform tensile tests on the healed samples under the same conditions as the pristine samples.

  • Calculation of Healing Efficiency:

    • Healing Efficiency (%) = (Mechanical property of healed sample / Mechanical property of pristine sample) x 100

Visualizations

Signaling Pathway for Self-Healing

SelfHealingMechanism cluster_0 Intact Material cluster_1 Damage Event cluster_2 Healing Process (Stimulus: Water) cluster_3 Healed Material Intact_Network Polymer Network with Boronate Ester Crosslinks Damage Mechanical Fracture Intact_Network->Damage Crack Propagation Hydrolysis Hydrolysis of Boronate Esters at Fracture Surface Damage->Hydrolysis Exposure to Humidity Dynamic_Exchange Formation of New Boronate Ester Bonds Across Interface Hydrolysis->Dynamic_Exchange Reversible Bond Formation Healed_Network Restored Polymer Network Dynamic_Exchange->Healed_Network Network Reformation

Caption: Mechanism of self-healing in boronic acid-based polymers.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synthesis Protocol 1: Synthesis of Boronate Ester Monomer Polymer_Fabrication Protocol 2: Fabrication of Self-Healing Polymer Network Monomer_Synthesis->Polymer_Fabrication Pristine_Test Tensile Testing of Pristine Samples Polymer_Fabrication->Pristine_Test Damage_Heal Cutting and Healing (Protocol 3) Pristine_Test->Damage_Heal Healed_Test Tensile Testing of Healed Samples Damage_Heal->Healed_Test Efficiency_Calc Calculation of Healing Efficiency Healed_Test->Efficiency_Calc

Caption: Workflow for synthesis and characterization of self-healing polymers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-vinylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound may contain several types of impurities. One common impurity is its corresponding anhydride, boroxine.[1] Other potential impurities can arise from the synthetic route used, such as unreacted starting materials, by-products from side reactions (e.g., homocoupling products in Suzuki-Miyaura reactions), and residual catalysts.[2] Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, can also be present.

Q3: Is this compound stable during purification?

A3: this compound is generally stable under standard purification conditions. However, like many vinyl-substituted aromatic compounds, it may have a tendency to polymerize, especially upon prolonged heating or exposure to radical initiators. It is advisable to use moderate temperatures during purification and to store the purified product under appropriate conditions (e.g., refrigerated).

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be assessed using several analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹¹B NMR are invaluable for confirming the structure and identifying organic and boron-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value (141-147 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The solvent is too good, and the compound remains dissolved even at low temperatures.- Try a different solvent or a solvent mixture. For this compound, water is a reported recrystallization solvent. - Reduce the volume of the solvent by evaporation before cooling.
Not enough compound is present to reach saturation.- Concentrate the solution by evaporating some of the solvent.
Oily precipitate instead of crystals. The compound is "oiling out," which can happen if the solution is supersaturated or if the cooling is too rapid.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurities.- Try a different recrystallization solvent or a mixture of solvents. - Perform a second recrystallization.
Impurities are trapped within the crystal lattice.- Ensure the solution cools slowly and without agitation to promote the formation of purer crystals.
Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of the product after acidification. Incomplete extraction into the aqueous basic layer.- Ensure thorough mixing of the organic and aqueous layers during the base wash. - Perform multiple extractions with the basic solution.
Insufficient acidification to precipitate the boronic acid.- Add acid dropwise and monitor the pH with pH paper or a pH meter to ensure complete neutralization. An excess of acid may be required.[4][5]
Product precipitates as a sticky solid upon acidification. The concentration of the product is too high, or the precipitation is too rapid.- Perform the acidification in an ice bath to control the rate of precipitation. - Stir the solution vigorously during acidification.
Emulsion formation between the organic and aqueous layers. The two layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Allow the mixture to stand for a longer period. - In stubborn cases, filtration through a bed of Celite may be necessary.
Column Chromatography
Problem Possible Cause Solution
The compound is not moving down the column (streaking at the origin). The eluent is not polar enough to move the polar boronic acid.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of a polar solvent like ethyl acetate or methanol in a nonpolar solvent like hexanes.
The compound streaks down the column instead of forming a tight band. The boronic acid is strongly interacting with the acidic silica gel.- Add a small amount of a polar modifier like acetic acid or methanol to the eluent. - Consider using a different stationary phase, such as neutral alumina. - Use silica gel that has been pre-treated with boric acid to reduce the Lewis acidity of the silica.
Low recovery of the product from the column. The compound is irreversibly adsorbed onto the stationary phase.- Use a more polar eluent to ensure complete elution. - Consider using boric acid-impregnated silica gel.

Data Presentation

Qualitative Comparison of Purification Techniques for this compound

Technique Advantages Disadvantages Best Suited For
Recrystallization - Simple and cost-effective. - Can yield very pure crystalline material. - Effective for removing impurities with different solubility profiles.- Can have lower yields due to the solubility of the product in the mother liquor. - Finding a suitable solvent can be time-consuming. - May not be effective for removing impurities with similar solubility.- Purifying large quantities of material. - When a crystalline, high-purity product is required.
Acid-Base Extraction - Excellent for removing neutral or basic impurities. - Can handle large quantities of crude material. - Relatively quick procedure.- Not effective for removing other acidic impurities. - Requires the use of acids and bases, which must be completely removed in the work-up.- Initial purification of crude material containing significant amounts of non-acidic impurities.
Column Chromatography - High resolving power, capable of separating closely related impurities. - Applicable to a wide range of compounds.- Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column, especially for polar compounds like boronic acids. - Can be challenging to scale up.- Final purification to achieve very high purity. - Separating complex mixtures of impurities.

Experimental Protocols

Recrystallization from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the boronic acid into a clean flask. Repeat the base wash of the organic layer one or two more times and combine the aqueous extracts.

  • Organic Layer Wash (Optional): Wash the remaining organic layer with water and then brine, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate) to recover any neutral impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid (e.g., 1-2 M hydrochloric acid) with stirring until the solution is acidic (pH ~2-3), which will cause the pure this compound to precipitate.[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A common starting point for arylboronic acids is a mixture of hexanes and ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography crude Crude 3-Vinylphenylboronic Acid recryst1 Dissolve in Hot Solvent crude->recryst1 ext1 Dissolve in Organic Solvent crude->ext1 chrom1 Load onto Column crude->chrom1 recryst2 Cool to Crystallize recryst1->recryst2 recryst3 Filter and Dry recryst2->recryst3 pure Pure 3-Vinylphenylboronic Acid recryst3->pure ext2 Wash with Aqueous Base ext1->ext2 ext3 Separate Aqueous Layer ext2->ext3 ext4 Acidify Aqueous Layer ext3->ext4 ext5 Filter and Dry ext4->ext5 ext5->pure chrom2 Elute with Solvent Gradient chrom1->chrom2 chrom3 Collect Fractions chrom2->chrom3 chrom4 Evaporate Solvent chrom3->chrom4 chrom4->pure

Caption: Experimental workflows for the purification of crude this compound.

troubleshooting_logic start Purification Problem method Which purification method was used? start->method recryst Recrystallization method->recryst Recrystallization extract Acid-Base Extraction method->extract Acid-Base Extraction chrom Column Chromatography method->chrom Column Chromatography recryst_issue What is the issue? recryst->recryst_issue extract_issue What is the issue? extract->extract_issue chrom_issue What is the issue? chrom->chrom_issue no_xtals No Crystals recryst_issue->no_xtals No Crystals oily Oily Product recryst_issue->oily Oily Product impure Still Impure recryst_issue->impure Still Impure sol_no_xtals Change solvent or concentrate solution no_xtals->sol_no_xtals sol_oily Reheat, add solvent, cool slowly oily->sol_oily sol_impure Change solvent or recrystallize again impure->sol_impure low_yield_ext Low Yield extract_issue->low_yield_ext Low Yield emulsion Emulsion extract_issue->emulsion Emulsion sol_low_yield_ext Ensure complete extraction and acidification low_yield_ext->sol_low_yield_ext sol_emulsion Add brine or allow to stand emulsion->sol_emulsion no_move No Elution chrom_issue->no_move No Elution streaking Streaking chrom_issue->streaking Streaking low_yield_chrom Low Recovery chrom_issue->low_yield_chrom Low Recovery sol_no_move Increase eluent polarity no_move->sol_no_move sol_streaking Add modifier or change stationary phase streaking->sol_streaking sol_low_yield_chrom Use more polar eluent or boric acid-treated silica low_yield_chrom->sol_low_yield_chrom

Caption: Troubleshooting logic for purification of this compound.

References

Optimizing catalyst and base selection for 3-Vinylphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-vinylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

This compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling to form C(sp2)-C(sp2) bonds. It can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates. Another, though less common, application is in the Heck reaction, where it can act as an arylating agent.

Q2: How do I select the optimal palladium catalyst for my reaction?

The choice of palladium catalyst is crucial for a successful coupling reaction. For Suzuki-Miyaura couplings with this compound, several catalysts have proven effective. The selection often depends on the coupling partner and the desired reaction kinetics.

  • Palladium(0) catalysts , such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), are widely used and commercially available. They are often effective for simple aryl halide couplings.

  • Palladium(II) catalysts with phosphine ligands, like PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), offer greater stability and are effective for a broader range of substrates, including more challenging couplings.

  • Buchwald and other specialized ligands can be used with a palladium source (like Pd(OAc)2) to generate a highly active catalyst in situ. These are often used for sterically hindered substrates or to achieve high turnover numbers.

Q3: Which base should I choose for the Suzuki-Miyaura coupling of this compound?

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic bases are most commonly employed. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are frequently used and are effective for a wide range of substrates.

  • Potassium phosphate (K3PO4) is another effective base, particularly in couplings involving heteroaryl halides.

  • Organic bases , such as triethylamine (TEA), are generally not strong enough to be effective in Suzuki-Miyaura couplings but can be used in other types of reactions.

The choice of base is often solvent-dependent, and pilot reactions are recommended to determine the optimal conditions for a specific substrate combination.

Troubleshooting Guide

Problem 1: Low or no product yield.

A low or non-existent yield is a common issue in cross-coupling reactions. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield q1 Are all reagents pure and dry? start->q1 a1_yes Yes q1->a1_yes If yes a1_no No q1->a1_no q2 Is the reaction atmosphere inert? a1_yes->q2 sol1 Purify reagents. Dry solvents and glassware. a1_no->sol1 If no sol1->q1 a2_yes Yes q2->a2_yes If yes a2_no No q2->a2_no q3 Is the catalyst active? a2_yes->q3 sol2 Degas solvent. Use Schlenk line or glovebox. a2_no->sol2 If no sol2->q2 a3_yes Yes q3->a3_yes If yes a3_no No q3->a3_no q4 Is the base appropriate and sufficiently soluble? a3_yes->q4 sol3 Use fresh catalyst. Consider a different catalyst/ligand system. a3_no->sol3 If no sol3->q3 a4_yes Yes q4->a4_yes If yes a4_no No q4->a4_no q5 Is the reaction temperature optimal? a4_yes->q5 sol4 Screen different bases (e.g., Cs2CO3, K3PO4). Choose a solvent that solubilizes the base. a4_no->sol4 If no sol4->q4 a5_yes Yes q5->a5_yes If yes a5_no No q5->a5_no end_node Yield should improve. a5_yes->end_node sol5 Increase temperature. Screen different solvents. a5_no->sol5 If no sol5->q5 SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Stability issues and proper storage of 3-Vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure the proper storage and handling of 3-Vinylphenylboronic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become viscous, or the solid has turned into a gel. What is happening?

A1: The increased viscosity or solidification of your this compound is a common sign of unwanted polymerization.[1] Like many vinyl monomers, this compound can undergo spontaneous radical polymerization, where individual molecules link together to form long polymer chains.[1] This process can be initiated by exposure to heat, light, and oxygen.[1] The vacant p-orbital on the boron atom can also contribute to this tendency by stabilizing growing carbon radicals.[1]

Q2: How can I prevent my this compound from polymerizing during storage?

A2: Proper storage is crucial to minimize polymerization. This compound should be stored in a cool, dark environment, with a recommended temperature of 2-8°C or, for longer-term storage, -20°C.[1][2][3] The container must be tightly sealed under an inert atmosphere, such as argon or nitrogen, to exclude oxygen and moisture.[1][4] The use of a radical inhibitor is also highly recommended.[1]

Q3: What are radical inhibitors, and which ones are effective for this compound?

A3: Radical inhibitors are compounds that scavenge free radicals, terminating the chain reaction of polymerization.[1] For vinyl monomers like this compound, phenothiazine (PTZ) is a widely used and effective inhibitor that provides stability even at low concentrations.[1] Commercial preparations of similar compounds often contain such stabilizers.[1]

Q4: My reaction yield is low, and I'm observing an insoluble white precipitate. Is this related to the stability of the boronic acid?

A4: Yes, this is a very likely cause. If your this compound has partially or fully polymerized, the concentration of the active monomer available for your reaction is lower than calculated, leading to reduced yields.[1] The resulting polyvinylboronic acid is often insoluble in common organic solvents, appearing as a precipitate, gel, or amorphous solid in your reaction vessel.[1] Another common side reaction that consumes the starting material is protodeboronation, where the carbon-boron bond is cleaved.[5][6][7]

Q5: What is protodeboronation, and how can I minimize it in my reactions?

A5: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is replaced by a carbon-hydrogen bond.[5][7] This consumes your starting material and reduces the product yield.[7] Key factors that promote this reaction are the presence of water, basic conditions, and elevated temperatures.[7] To minimize protodeboronation:

  • Use anhydrous solvents and reagents.[7]

  • Carefully select the base; weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often better choices.[7]

  • If possible, run the reaction at a lower temperature.[7]

Q6: I've noticed my this compound may contain varying amounts of anhydride. What does this mean?

A6: Boronic acids have a tendency to lose water and form cyclic trimeric anhydrides, also known as boroxines.[8] This is a common characteristic, and many commercial sources of this compound note that the product may contain varying amounts of its anhydride.[3][4][9] For many applications, such as Suzuki-Miyaura coupling, the boroxine is often readily converted back to the boronic acid under the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Polymerization of starting material: The concentration of the active monomer is lower than assumed.[1]1. Assess Material Quality: Perform a solubility test. If a significant portion is insoluble, the material has likely polymerized.[1] 2. Use Fresh Reagent: Use a new, properly stored bottle of this compound. 3. Add Inhibitor: If not already present, add a radical inhibitor like phenothiazine (~200 ppm) to the reagent for storage.[1]
Protodeboronation: The C-B bond is cleaved by water, base, or heat.[5][7]1. Ensure Anhydrous Conditions: Use dry solvents and glassware.[7] 2. Optimize Base and Temperature: Switch to a weaker base (e.g., Cs₂CO₃, KF) and lower the reaction temperature.[7] 3. Use a Protected Boronic Acid: Consider using a corresponding MIDA boronate or trifluoroborate salt which can provide a "slow-release" of the boronic acid.[7]
Insoluble Material in Reaction Polymerized starting material: Polyvinylboronic acid is often insoluble in common organic solvents.[1]1. Filter the Reaction Mixture: If the product is soluble, the polymer may be removed by filtration. Note that this will not improve the initial low yield. 2. Confirm Polymerization: Check the starting material for signs of polymerization (viscosity, gel formation).[1]
Reagent is Viscous, a Gel, or Solidified Spontaneous polymerization: Occurs due to improper storage (exposure to heat, light, or air).[1]1. Assess Usability: Check the solubility of a small sample. If mostly insoluble, the reagent is likely unsuitable for use. 2. Store Properly: Always store this compound at 2-8°C (or -20°C), under an inert atmosphere, and protected from light.[1][2]
Inconsistent Results Between Batches Varying quality of starting material: Batches may have different levels of polymerization or may have been supplied with or without an inhibitor.[1]1. Standardize Handling: Implement a standard procedure for all incoming batches, including a quality check and the addition of an inhibitor.[1] 2. Contact Supplier: Inquire about the presence and concentration of any included stabilizers.[1]

Experimental Protocols

Protocol 1: Quality Assessment of this compound

This protocol provides a quick method to assess the quality of your reagent before use.

  • Visual Inspection: Check the material for any signs of polymerization, such as cloudiness, high viscosity, or the presence of gels or solid particulates.[1]

  • Solubility Test:

    • Place a small amount (10-20 mg) of the this compound in a vial.

    • Add 1 mL of a solvent in which the monomer should be soluble (e.g., THF, DMSO, or CDCl₃ for NMR analysis).

    • Gently agitate the vial. The monomer should dissolve completely. The presence of insoluble material suggests polymerization.[1]

  • NMR Analysis (Optional):

    • Prepare a sample for ¹H NMR spectroscopy.

    • Acquire a spectrum. The spectrum of the pure monomer should show sharp, well-defined peaks corresponding to the vinyl and aromatic protons. Polymerization will result in broad, poorly resolved signals.

Protocol 2: Proper Storage of this compound

This protocol describes the recommended procedure for storing the reagent to ensure its stability.

  • Inert Atmosphere: If the reagent is not already under an inert atmosphere, place the vial in a glove box or use a Schlenk line.

  • Add Inhibitor (if necessary): If the material was supplied without an inhibitor and will be stored for an extended period, consider adding a radical inhibitor like phenothiazine (target concentration 100-500 ppm).[1]

  • Seal and Protect: Blanket the vial with a dry, inert gas (argon or nitrogen) for 1-2 minutes.[1] Seal the vial tightly with a cap and Parafilm®.

  • Store: Wrap the vial in aluminum foil to protect it from light and place it in a designated freezer at -20°C or a refrigerator at 2-8°C.[1][3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Experiment Shows Low Yield / Insoluble Material check_reagent Assess Quality of Starting Material (Visual & Solubility Check) start->check_reagent reagent_ok Reagent is a Freely Soluble Solid check_reagent->reagent_ok [ Passes ] reagent_bad Reagent is a Gel, Viscous, or Insoluble check_reagent->reagent_bad [ Fails ] check_conditions Review Reaction Conditions reagent_ok->check_conditions discard Discard Reagent. Obtain Fresh Stock. Implement Proper Storage. reagent_bad->discard conditions_harsh Conditions Promote Protodeboronation (Aqueous, Strong Base, High Temp) check_conditions->conditions_harsh [ Yes ] conditions_ok Conditions are Anhydrous, Mild Base, Low Temp check_conditions->conditions_ok [ No ] optimize Optimize Conditions: 1. Use Anhydrous Solvents 2. Switch to Weaker Base (KF, Cs₂CO₃) 3. Lower Reaction Temperature conditions_harsh->optimize proceed Proceed with Optimized Reaction conditions_ok->proceed optimize->proceed

Caption: Troubleshooting workflow for this compound.

DegradationPathways Key Degradation Pathways of this compound cluster_main This compound (Monomer) cluster_poly Polymerization cluster_proto Protodeboronation monomer H₂C=CH-Ph-B(OH)₂ polymer Polyvinylphenylboronic Acid (Insoluble Polymer) monomer->polymer Radical Initiation styrene Styrene (H₂C=CH-Ph-H) monomer->styrene C-B Cleavage boric_acid B(OH)₃ monomer->boric_acid C-B Cleavage initiators Heat, Light, Oxygen initiators->monomer conditions Water, Base, Heat conditions->monomer

Caption: Degradation pathways of this compound.

StabilityStudy Experimental Workflow for Stability Assessment cluster_conditions Incubate under Various Conditions cluster_analysis Analyze Samples start Prepare Samples of This compound temp Temperature (e.g., -20°C, 4°C, 25°C, 40°C) start->temp light Light Exposure (Dark vs. Ambient Light) start->light atmosphere Atmosphere (Inert Gas vs. Air) start->atmosphere sampling Collect Aliquots at Specific Time Points (t=0, 24h, 1wk, etc.) temp->sampling light->sampling atmosphere->sampling hplc HPLC Analysis (Quantify Monomer Purity) sampling->hplc nmr NMR Spectroscopy (Identify Degradation Products) sampling->nmr data Compile and Analyze Data (Plot Purity vs. Time) hplc->data nmr->data

Caption: Workflow for a stability study.

References

Troubleshooting polymerization reactions involving 3-Vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-vinylphenylboronic acid in polymerization reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound appears viscous, has gelled, or solidified upon storage. What is happening and what should I do?

Answer: This is a clear indication of unwanted spontaneous polymerization.[1] this compound, like many vinyl monomers, can polymerize when exposed to initiators such as heat, light, or oxygen.[1] The vacant p-orbital on the boron atom can further contribute to this tendency by stabilizing growing carbon radicals.[1]

  • Immediate Action: You should assess the usability of the monomer. A simple solubility test can be performed by taking a small sample and attempting to dissolve it in a solvent that the pure monomer is known to be soluble in.[1] If a significant amount of insoluble material is present, the monomer has likely polymerized and may not be suitable for your reaction.[1]

  • Purification (Advanced): For valuable material, you can attempt to purify the monomer by dissolving it in a suitable solvent to separate the soluble monomer from the insoluble polymer through filtration.[1] Recrystallization may also be an option.[2] Another advanced purification technique involves forming a diethanolamine adduct which can be crystallized.[2]

  • Future Prevention: To prevent this from happening in the future, proper storage is critical. Store the monomer at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The use of a radical inhibitor is also highly recommended.[1]

Question: My polymerization reaction has a low yield and I'm observing insoluble material. Is this related to the monomer polymerizing?

Answer: Yes, this is a very likely cause. If your starting material has partially polymerized, the actual concentration of the active monomer is lower than what you calculated for your reaction stoichiometry, which will lead to reduced yields.[1] The insoluble material you are observing is likely the prematurely formed polymer.

  • Troubleshooting Steps:

    • Verify Monomer Quality: Before starting your experiment, perform a quality control check on your this compound using the protocol provided below.

    • Adjust Stoichiometry: If you must use partially polymerized monomer, you will need to determine the percentage of active monomer and adjust your stoichiometry accordingly. This can be estimated using ¹H NMR analysis by comparing the integration of the sharp vinyl proton signals to any broad polymer signals.[1]

    • Optimize Reaction Conditions: If the polymerization is happening during your reaction, consider lowering the reaction temperature or adding a high-temperature radical inhibitor that is compatible with your catalytic system.[1]

Question: My polymerization reaction is inconsistent between different batches of this compound. How can I improve reproducibility?

Answer: Inconsistent results often stem from variations in the quality of the starting material.

  • Standardize Monomer Quality: Implement a standard quality control check for every new batch of monomer to ensure it meets your experimental requirements. This should include visual inspection, a solubility test, and potentially ¹H NMR analysis.[1]

  • Control Storage Conditions: Ensure all batches of the monomer are stored under the same recommended conditions (-20°C, inert atmosphere, dark, with an inhibitor).[1]

  • Consistent Reaction Setup: Double-check that all reaction parameters, including solvent purity, catalyst loading, temperature, and reaction time, are kept consistent between experiments.

Frequently Asked Questions (FAQs)

What are radical inhibitors and which ones are effective for this compound?

Radical inhibitors are chemical compounds that prevent unwanted polymerization by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][3] For vinyl monomers like this compound, phenothiazine (PTZ) is a commonly used and effective inhibitor, even at low concentrations and high temperatures.[1] Other potential inhibitors include hydroquinone and its monoalkyl ethers.[4]

Inhibitor Typical Concentration Notes
Phenothiazine (PTZ)100-500 ppmHighly effective for vinyl monomers, suitable for high temperatures.[1]
Hydroquinone Monomethyl Ether (HQMME)100-1000 ppmA common stabilizer for various vinyl monomers.[4]
N-butyl-p-aminophenol (BAP)0.1% by weightCan be used in combination with other inhibitors for a synergistic effect.[4]

How can I prevent my this compound from polymerizing during storage?

Proper storage is essential to maintain the quality of your monomer.[1]

Parameter Recommendation
Temperature -20°C[1]
Atmosphere Inert (Argon or Nitrogen)[1]
Light Store in a dark environment or use an amber vial.[1]
Inhibitor Add a radical inhibitor such as phenothiazine (100-500 ppm).[1]

What are common side reactions in Suzuki-Miyaura polymerizations involving this compound?

Besides the premature polymerization of the vinyl group, a common side reaction in Suzuki-Miyaura couplings is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This can be minimized by carefully selecting the base, solvent, and reaction temperature. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can also help to suppress this side reaction.[5]

Experimental Protocols

Protocol 1: Addition of a Radical Inhibitor for Storage

This protocol describes the addition of phenothiazine (PTZ) to this compound to prevent polymerization during storage.

Materials:

  • This compound

  • Phenothiazine (PTZ)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Volumetric flask

  • Micropipette

  • Amber glass storage vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare an Inhibitor Stock Solution:

    • Accurately weigh 10 mg of PTZ.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution. Note that PTZ solutions can be light-sensitive, so prepare it fresh or store it in an amber vial.[1]

  • Add Inhibitor to Monomer:

    • The target concentration for the inhibitor is typically 100-500 ppm. For a 200 ppm concentration in 5 g (5000 mg) of monomer, you will need 1 mg of PTZ.[1]

    • Add 1 mL of the 1 mg/mL PTZ stock solution to your 5 g of this compound.[1]

    • If the monomer is a solid, dissolve it in a minimal amount of anhydrous solvent before adding the inhibitor solution.[1]

  • Ensure Homogeneity and Store:

    • Gently swirl the mixture to ensure the inhibitor is evenly distributed.[1]

    • If a solvent was added, it can be carefully removed under reduced pressure at a low temperature.

    • Blanket the vial with an inert gas for 1-2 minutes.[1]

    • Seal the vial tightly, wrap it in aluminum foil for extra light protection, and store it at -20°C.[1]

Protocol 2: Quality Control Check for Polymerization

Use this protocol to assess the quality of your this compound before an experiment.[1]

  • Visual Inspection: Check for any signs of polymerization, such as cloudiness, high viscosity, or the presence of gels or solid particles.[1]

  • Solubility Test:

    • Place a small amount (10-20 mg) of the monomer in a vial.

    • Add 1 mL of a solvent in which the pure monomer is readily soluble (e.g., THF, DMSO).

    • Agitate the mixture. The presence of any insoluble material indicates that polymerization has occurred.[1]

  • ¹H NMR Analysis:

    • Prepare a sample in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Look for sharp, well-defined peaks in the vinyl region (~5.5-6.5 ppm), which indicate the presence of the monomer.

    • The appearance of broad, undefined signals, particularly in the aliphatic region, is characteristic of a polymer.[1]

Diagrams

G cluster_0 Troubleshooting Unwanted Polymerization A Observe viscous/gelled monomer B Assess Usability A->B C Solubility Test B->C D Is it soluble? C->D E Proceed with caution / Purify D->E Yes F Discard or attempt depolymerization D->F No G Implement Preventative Storage E->G F->G

Caption: Troubleshooting workflow for unwanted monomer polymerization.

G cluster_1 Factors for Successful Polymerization A Successful Polymerization B Monomer Quality B->A C Reaction Conditions C->A D Proper Storage D->B E Inhibitor Use E->B F Inert Atmosphere F->C G Temperature Control G->C H Catalyst/Initiator Choice H->C

Caption: Key factors influencing successful polymerization reactions.

References

Common side reactions with 3-Vinylphenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and answers to frequently asked questions regarding the use of 3-vinylphenylboronic acid in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are protodeboronation, homocoupling, and polymerization. Protodeboronation is the loss of the boronic acid group, replacing it with a hydrogen atom to form styrene.[1][2] Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form 3,3'-divinylbiphenyl.[2][3] The vinyl group can also lead to undesired polymerization, forming polystyrene derivatives.[4][5]

Q2: I am observing significant formation of styrene in my Suzuki-Miyaura coupling reaction. What is causing this and how can I minimize it?

A2: The formation of styrene is due to protodeboronation, a common decomposition pathway for boronic acids.[6] This side reaction is often accelerated by strong bases and the presence of a proton source, such as water.[2] While vinyl boronic acids are generally considered to undergo this process slowly, the specific reaction conditions can promote it.[7][8] To minimize this, consider switching to milder bases or using anhydrous reaction conditions.[2]

Q3: My reaction mixture is producing an insoluble, high-molecular-weight substance. What is the likely cause?

A3: The formation of an insoluble, high-molecular-weight material strongly suggests polymerization of the vinyl group on the this compound.[4][9] While controlled polymerization is possible under specific conditions (e.g., RAFT or NMP), it can occur as an undesired side reaction in coupling protocols, especially at elevated temperatures or in the presence of radical initiators.

Q4: How should this compound be stored to ensure its stability and purity?

A4: To maintain its integrity, this compound should be stored in a cool, dry place, typically at 2-8°C under an inert atmosphere. Boronic acids have a tendency to dehydrate and form cyclic anhydrides known as boroxines.[10] Product data sheets often indicate that the material may contain varying amounts of this anhydride.[11]

Q5: What is boroxine formation and does it affect my reaction?

A5: Boroxine formation is the dehydration of three molecules of boronic acid to form a six-membered ring anhydride. This is a reversible process. While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, the presence of an unknown mixture of the free acid and the anhydride can complicate reaction stoichiometry and kinetics.

Troubleshooting Guides

Problem: Low to no yield in my Suzuki-Miyaura coupling reaction.

This is a common issue that can be traced back to several key parameters. Systematically evaluate your reaction setup using the following guide.

Table 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Potential Cause Key Indicators Recommended Solution
Inactive Catalyst No product formation, starting materials remain. Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure Pd(II) precatalysts are properly reduced in situ.[2]
Oxygen Contamination Formation of homocoupled byproduct (e.g., biphenyls from your other coupling partner, or 3,3'-divinylbiphenyl). Catalyst decomposition (black precipitate). Thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
Reagent Impurity/Degradation Inconsistent results, presence of protodeboronation (styrene) or other unexpected byproducts. Verify the purity of the boronic acid and aryl halide. Consider purifying the boronic acid if it is old or has been improperly stored.[2] Protecting the boronic acid as a diethanolamine adduct can improve stability.[12]

| Suboptimal Base/Solvent | Significant protodeboronation, poor solubility of reagents, or reaction stall. | The choice of base is critical. Strong bases can accelerate side reactions.[2] Ensure the solvent system effectively dissolves all reagents. For biphasic reactions, ensure vigorous stirring.[2] |

Problem: Significant protodeboronation is compromising my yield.

Protodeboronation is a frequent challenge, particularly with electron-rich or sensitive boronic acids.[2] Use the following strategies to mitigate this side reaction.

Table 2: Mitigating Protodeboronation by Base Selection

Base Type / Strength Impact on Protodeboronation Notes
NaOH, KOH Strong, Hydroxide High Often accelerates protodeboronation, especially in aqueous media.[2]
K₃PO₄ Strong, Phosphate Moderate to High A common and effective base, but can still promote protodeboronation.[2]
K₂CO₃, Cs₂CO₃ Moderate, Carbonate Moderate Generally a good balance of reactivity and minimizing side reactions.[2]

| KF | Weak, Fluoride | Low | A very mild base often used to suppress protodeboronation, though it may lead to slower reaction rates.[2] |

Additional Strategies to Avoid Protodeboronation:

  • Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to a rigorously dried, anhydrous solvent and base can significantly reduce protodeboronation.[2]

  • Protect the Boronic Acid: Unstable boronic acids can be masked as more robust derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts.[12][13] These are often crystalline, air-stable solids that can be used directly in coupling reactions where they release the boronic acid in situ.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, and temperature may be required.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of this compound as a Diethanolamine Adduct

This procedure forms an air-stable, crystalline adduct that can be used to improve handling and stability, and to mitigate side reactions like protodeboronation.[2][12]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[12]

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[12]

  • Isolation: Stir the resulting slurry for 15-30 minutes at room temperature. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents which facilitate the release of the free boronic acid.[12]

Visualized Workflows and Pathways

Side_Reactions cluster_start Starting Material cluster_products Common Side Products A This compound B Styrene A->B Protodeboronation (+H₂O, Base) C 3,3'-Divinylbiphenyl A->C Homocoupling (Pd cat., O₂) D Poly(3-vinylstyrene) Derivative A->D Polymerization (Heat, Initiators) E Boroxine (Anhydride) A->E Dehydration (-H₂O)

Caption: Common side reactions of this compound.

Troubleshooting_Workflow start Low / No Yield in Suzuki Coupling cat_check 1. Check Catalyst Activity & Reagent Purity start->cat_check inert_check 2. Ensure Rigorous Inert Atmosphere cat_check->inert_check Reagents OK homocoupling Homocoupling? (Biaryl byproduct) inert_check->homocoupling conditions_check 3. Analyze Byproducts & Optimize Conditions protodeboronation Protodeboronation? (Styrene byproduct) conditions_check->protodeboronation homocoupling->conditions_check No solution_inert Improve Degassing Technique homocoupling->solution_inert Yes solution_base Use Milder Base (KF) or Anhydrous Conditions protodeboronation->solution_base Yes end_node Improved Yield protodeboronation->end_node No solution_inert->end_node solution_base->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Protection_Workflow A 1. Dissolve Boronic Acid in CH₂Cl₂ or Ether B 2. Add Diethanolamine (1.0 equiv) A->B C 3. Stir Slurry (15-30 min) B->C D 4. Isolate by Filtration & Dry Under Vacuum C->D E Stable, Crystalline Diethanolamine Adduct D->E

Caption: Workflow for protecting this compound.

References

Improving the solubility of 3-Vinylphenylboronic acid in reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 3-Vinylphenylboronic acid, with a focus on improving its solubility in reaction solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The solubility of this compound, like other boronic acids, can be challenging and is influenced by several factors. These include the polarity of the solvent, the presence of water, the temperature, and the specific grade of the boronic acid, which may contain varying amounts of its anhydride (boroxine), a less soluble trimeric form.[1]

Q2: What are the best general-purpose solvents for dissolving this compound?

A2: While specific quantitative data for this compound is limited, analogous compounds like phenylboronic acid show good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone).[2][3] Polar solvents like DMF and alcohols (methanol, ethanol) are also commonly used. Hydrocarbon solvents like hexanes and toluene are generally poor solvents for boronic acids.[2][3]

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gently heating the mixture can significantly increase the solubility of this compound.[4] However, be cautious, as prolonged heating or high temperatures can lead to thermal decomposition or unwanted side reactions, such as polymerization of the vinyl group.[5]

Q4: How does water content affect the solubility of this compound?

A4: The presence of a small amount of water can sometimes aid in dissolving boronic acids by shifting the equilibrium from the less soluble boroxine back to the boronic acid. However, excessive water can also lead to undesired side reactions like protodeboronation, especially in the presence of a base and catalyst.[6]

Q5: My this compound solution has become viscous or solidified. What is happening?

A5: This is a strong indication of polymerization. The vinyl group on the molecule can undergo radical polymerization, initiated by heat, light, or oxygen.[5] To prevent this, it is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere, and to consider adding a radical inhibitor if storing in solution for extended periods.[5]

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides systematic steps to address solubility challenges with this compound in your experiments.

Problem: Incomplete Dissolution of this compound

Initial Steps:

  • Visual Inspection: Confirm that the undissolved material is indeed the boronic acid and not an insoluble impurity.

  • Gentle Heating: Warm the reaction mixture gently (e.g., to 40-50 °C) with stirring to see if the solid dissolves.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Advanced Troubleshooting:

StrategyDescriptionExperimental Protocol
Co-Solvent Addition Introduce a small amount of a polar aprotic co-solvent in which the boronic acid is more soluble.1. To your primary reaction solvent (e.g., toluene), add a co-solvent like THF or DMF in 5-10% (v/v) increments. 2. Stir the mixture thoroughly after each addition. 3. Observe for complete dissolution before proceeding with the reaction.
Change of Base The choice of base can influence the formation of a more soluble boronate salt.If using a weaker base (e.g., K₂CO₃), consider switching to a stronger base like Cs₂CO₃ or K₃PO₄, which can facilitate the formation of the boronate species. Ensure the new base is compatible with your reaction.
Formation of Boronate Ester Convert the boronic acid to a more soluble ester derivative, such as a pinacol ester, prior to the reaction.1. Dissolve the this compound and pinacol in a suitable solvent like toluene or THF. 2. Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete. 3. Isolate the boronate ester or use the resulting solution directly in the subsequent reaction.
Data Presentation: Solubility of Analogous Phenylboronic Acids

Table 1: Solubility of Phenylboronic Acid [3][7]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.021
303.150.035
313.150.057
323.150.090
Acetone293.150.115
303.150.155
313.150.205
323.150.265
Dipropyl Ether293.150.125
303.150.170
313.150.225
323.150.295
Methylcyclohexane293.150.0003
303.150.0005
313.150.0008
323.150.0013

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers [8]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination[4][9]

This method allows for the determination of the temperature at which a known concentration of this compound completely dissolves in a given solvent.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest

  • Sealed glass vials

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable ramp

  • Calibrated thermometer or thermocouple

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial. Add a precise volume or weight of the desired solvent to achieve a known mole fraction. Add a small magnetic stir bar and seal the vial tightly.

  • Measurement: Place the sealed vial in the temperature bath and begin stirring. Slowly increase the temperature at a controlled rate (e.g., 0.2-0.5 °C/min).

  • Observation: The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. Record this temperature.

  • Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (temperature vs. mole fraction).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Boronic Acid add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place_bath Place in Temp. Bath seal->place_bath heat_stir Heat & Stir place_bath->heat_stir observe Observe Dissolution heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for New Conc. record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Workflow for determining boronic acid solubility.

suzuki_coupling pd0 Pd(0)L_n oa Oxidative Addition pd0->oa arx Ar-X arx->oa pd2 Ar-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm boronic_acid R-B(OH)₂ boronate R-B(OR')₃⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronate boronate->tm pd2_r Ar-Pd(II)L_n-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Ar-R re->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Column chromatography challenges with 3-Vinylphenylboronic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the column chromatography purification of 3-vinylphenylboronic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound is strongly adsorbed on the silica gel and will not elute, even with polar solvent systems. What is causing this?

A: This is a common issue when purifying boronic acids on standard silica gel. The electron-deficient boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to over-adsorption.[1] This can result in the compound remaining at the top of the column and being difficult to elute without using highly polar solvents, which may co-elute impurities.[2]

Q2: I am observing significant streaking and tailing of my compound during TLC analysis and column chromatography. How can I achieve sharper bands?

A: Streaking is often a consequence of the strong interactions mentioned above and the polar nature of the boronic acid functional group.[1][3] This leads to poor resolution and difficult separation. To mitigate this, you can try:

  • Adding a mobile phase modifier: Incorporating a small amount of a polar, acidic additive like acetic acid (e.g., 1-2%) to the eluent can help disrupt the strong binding to the silica and improve peak shape.[4][5]

  • Using a different stationary phase: Neutral alumina can be a good alternative to silica gel for polar compounds.[3]

Q3: My recovery yield after the column is very low. Is my compound decomposing on the silica gel?

A: Yes, decomposition is a significant risk. The acidic nature of silica gel can promote protodeboronation, a process where the C-B bond is cleaved, resulting in the loss of the boronic acid group.[2] Arylboronic acids can also be unstable on silica, and rapid purification is often recommended to minimize degradation and yield loss.[1]

Q4: The NMR spectrum of my purified product looks complex, suggesting the presence of oligomers. How can this happen and how can I remove them?

A: Phenylboronic acids, including this compound, can readily undergo dehydration to form cyclic anhydrides known as boroxines (trimers).[6][7][8] These oligomers have different chromatographic behavior than the monomeric acid and can complicate purification and subsequent reactions. While column chromatography can sometimes separate these species, alternative methods are often more effective:

  • Recrystallization: This is a highly effective method for purifying boronic acids and can often break up the boroxine to yield the pure monomeric acid.[3][9]

  • Azeotropic removal of water: Dissolving the crude product in a solvent like toluene and removing the water azeotropically can help shift the equilibrium back towards the monomeric acid before attempting further purification.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound Stuck at Baseline Strong adsorption to silica gel silanol groups.Use boric acid-impregnated silica gel to reduce surface Lewis basicity.[1] Alternatively, use a less polar stationary phase like neutral alumina.[3]
Poor Resolution / Streaking Polar nature of the boronic acid; strong interaction with silica.Add a modifier like acetic acid (1-2%) to the mobile phase to improve elution and peak shape.[4][5]
Low Yield / Decomposition Protodeboronation on the acidic silica surface.Perform chromatography quickly.[1] Use boric acid-impregnated silica gel or switch to a neutral stationary phase. Consider non-chromatographic methods like recrystallization.
Presence of Oligomers (Boroxines) Dehydration of the boronic acid moieties.Purify via recrystallization.[3] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.
Co-elution with Impurities Similar polarity of the product and impurities.Screen different solvent systems (e.g., Hexanes/Ether, Toluene/Acetone).[2] If separation on silica is intractable, consider derivatization to a less polar ester or use preparative HPLC.[3][10]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This method helps to suppress the over-adsorption of boronic acids and their esters on the silica stationary phase, leading to improved recovery.[1]

  • Preparation: Prepare a 10% (w/v) solution of boric acid in methanol.

  • Impregnation: Add silica gel to the boric acid solution to form a slurry.

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual solvent before packing the column.

  • Chromatography: Use the prepared silica gel as you would for a standard column, typically with a non-polar eluent system like hexane/ethyl acetate.

Protocol 2: Purification via Diethanolamine Adduct Formation

This derivatization method can be used to isolate the boronic acid from non-acidic impurities. The resulting adduct is often a crystalline solid that can be purified by filtration or recrystallization.[9]

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent such as ether (Et₂O).

  • Precipitation: Add an equimolar amount of diethanolamine. The diethanolamine adduct is typically insoluble and will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration and wash with cold ether.

  • Release of Boronic Acid: To recover the pure boronic acid, treat the adduct with an aqueous acid (e.g., 1 M HCl) and extract the free boronic acid into an organic solvent.

  • Final Steps: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Visual Guides

Troubleshooting Workflow for Boronic Acid Chromatography

G start Start Purification tlc Run TLC Plate start->tlc stuck Compound Stuck at Baseline? tlc->stuck streaking Significant Streaking? stuck->streaking No sol1 Use Boric Acid Impregnated Silica stuck->sol1 Yes column Run Column streaking->column No sol2 Add Acetic Acid to Eluent streaking->sol2 Yes yield Yield is Low? column->yield success Purification Successful yield->success No sol3 Consider Alternative: - Recrystallization - Derivatization yield->sol3 Yes sol1->tlc sol2->tlc

Caption: A workflow for troubleshooting common column chromatography issues.

Mechanism of Silica Gel Interaction and Mitigation

G cluster_0 Standard Silica Gel cluster_1 Modified Conditions boronic_acid 3-Vinylphenyl- boronic Acid R-B(OH)₂ interaction Strong Adsorption & Protodeboronation boronic_acid->interaction silica Silica Surface (-Si-OH) silica->interaction interaction->boronic_acid Decomposition boronic_acid_mod 3-Vinylphenyl- boronic Acid R-B(OH)₂ interaction_mod Weakened Interaction boronic_acid_mod->interaction_mod silica_mod Boric Acid Treated Silica or Acetic Acid in Eluent silica_mod->interaction_mod interaction_mod->boronic_acid_mod Successful Elution

Caption: Mitigation of problematic interactions with modified silica gel.

References

Impact of impurities in 3-Vinylphenylboronic acid on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Vinylphenylboronic acid. The following information addresses common issues related to impurities and their impact on reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most prevalent impurity is its cyclic anhydride, known as a boroxine. This trimeric species forms through the intermolecular dehydration of three boronic acid molecules. Other potential impurities include products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom, yielding styrene), and oxidative degradation byproducts, such as the corresponding phenol. Additionally, residual starting materials or reagents from the synthesis of the boronic acid may be present.

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities can have several detrimental effects on Suzuki-Miyaura coupling reactions:

  • Reduced Yield: The presence of boroxine means that the actual amount of the active boronic acid monomer is lower than weighed, leading to an incorrect stoichiometric ratio of reactants and consequently, a lower yield of the desired product.

  • Formation of Biphenyl Byproducts: Palladium(II) species in the catalytic cycle can promote the homocoupling of the boronic acid, leading to the formation of unwanted biaryl or trivinylbiphenyl impurities.[1] The presence of oxygen can exacerbate this side reaction.

  • Inconsistent Reaction Rates: The equilibrium between the boronic acid and its boroxine can affect the concentration of the active reagent in the reaction mixture, leading to inconsistent reaction times and difficulty in reaction monitoring.

  • Catalyst Inhibition: Certain impurities can poison the palladium catalyst, reducing its efficacy and leading to incomplete conversion.[2]

Q3: How can I detect and quantify impurities in my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to identify and quantify organic impurities by comparing the integration of their signals to that of the main compound.

    • ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid (typically around δ 28-33 ppm) and the tetrahedral boroxine (typically around δ 20-24 ppm).[3][4] The relative integration of these signals provides the ratio of the two species.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate this compound from its non-volatile impurities. Quantification is typically performed using a UV detector.

  • Mass Spectrometry (MS): MS can identify the presence of the boroxine, which will have a higher molecular weight than the monomeric boronic acid.

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Incorrect Stoichiometry due to Boroxine Content: The weighed amount of this compound does not reflect the actual amount of the active monomer.1. Analyze the starting material using ¹¹B NMR to determine the ratio of boronic acid to boroxine. 2. Adjust the amount of the boronic acid reagent used in the reaction to account for the inactive boroxine content. 3. Consider purifying the this compound prior to use (see Purification Protocol below).
Catalyst Inactivation: Impurities in the boronic acid or other reagents, or oxygen in the reaction mixture, may be deactivating the palladium catalyst.1. Ensure all reagents and solvents are of high purity and anhydrous. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Consider using a more robust palladium catalyst or ligand system.
Homocoupling Side Reaction: The formation of biphenyl or trivinylbiphenyl byproducts consumes the starting material.1. Minimize the presence of oxygen in the reaction. 2. Use a mild reducing agent, such as potassium formate, to minimize the concentration of Pd(II) species that promote homocoupling.[1]
Inefficient Transmetalation: The transfer of the vinylphenyl group from boron to palladium may be slow or incomplete.1. Ensure the chosen base is appropriate for the reaction and is of high quality. 2. Consider the use of a different solvent system that may better facilitate the transmetalation step.
Issue 2: Inconsistent Reaction Times or Stalled Reaction
Possible Cause Troubleshooting Step
Equilibrium between Boronic Acid and Boroxine: The slow conversion of the inactive boroxine to the active boronic acid can lead to variable reaction rates.1. Pre-stirring the this compound in the reaction solvent with the aqueous base for a period before adding the palladium catalyst can help to hydrolyze the boroxine to the active boronic acid. 2. Using a purified batch of this compound with a low boroxine content will lead to more consistent results.
Solvent Contaminants: Traces of impurities in the solvent can inhibit the catalyst over time.[2]1. Use freshly distilled or high-purity anhydrous solvents. 2. If catalyst poisoning is suspected, a fresh portion of the catalyst can be added to the reaction mixture under inert conditions.

Data Presentation

The following table provides illustrative data on the potential impact of boroxine content on the yield of a Suzuki-Miyaura coupling reaction. Note: This data is for illustrative purposes to demonstrate a trend and may not represent the outcome of all specific reactions.

Boroxine Content in this compound (%)Purity of this compound (%)Illustrative Yield of Coupled Product (%)
59585-95
158570-80
307050-65
505030-45

Experimental Protocols

Protocol 1: Quantification of Boroxine Content by ¹¹B NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a multinuclear NMR spectrometer equipped with a boron-observe probe.

    • Set the spectrometer to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz spectrometer).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Analysis:

    • Identify the signal for the trigonal boronic acid (approx. δ 28-33 ppm) and the tetrahedral boroxine (approx. δ 20-24 ppm).

    • Integrate both signals.

    • Calculate the percentage of boroxine using the following formula: % Boroxine = [Integral(Boroxine) / (Integral(Boroxine) + Integral(Boronic Acid))] * 100

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Purification of this compound by Recrystallization
  • Solvent Selection: Water is a suitable solvent for the recrystallization of this compound.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely. The flask can be heated on a hot plate with stirring.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of water.

  • Purity Assessment:

    • Analyze the purified material by NMR or HPLC to confirm the removal of impurities.

Visualizations

Impurity_Formation BA This compound (Active Monomer) Boroxine Boroxine (Inactive Trimer) BA->Boroxine -3 H₂O (Dehydration) Styrene Styrene (Protodeboronation Product) BA->Styrene + H⁺ (Protodeboronation) Phenol 3-Vinylphenol (Oxidation Product) BA->Phenol [O] (Oxidation) Homocoupling Bivinylbiphenyl (Homocoupling Product) BA->Homocoupling Pd(II), O₂

Caption: Common impurity formation pathways for this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_purity Analyze Purity of This compound (NMR, HPLC) start->check_purity high_boroxine High Boroxine Content Detected check_purity->high_boroxine Impure other_impurities Other Impurities Detected check_purity->other_impurities Impure pure Starting Material is Pure check_purity->pure Pure adjust_stoichiometry Adjust Stoichiometry high_boroxine->adjust_stoichiometry purify Purify Boronic Acid high_boroxine->purify other_impurities->purify check_reaction_conditions Review Reaction Conditions (Inert atmosphere, pure solvents, catalyst, base) pure->check_reaction_conditions success Improved Yield adjust_stoichiometry->success purify->success optimize Optimize Reaction Conditions check_reaction_conditions->optimize Suboptimal optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Experimental_Workflow cluster_analysis Impurity Analysis cluster_purification Purification sample_prep_analysis Sample Preparation (Dissolve in Solvent) hplc_analysis HPLC Analysis sample_prep_analysis->hplc_analysis nmr_analysis NMR Analysis (¹H and ¹¹B) sample_prep_analysis->nmr_analysis data_analysis Data Interpretation (% Purity, % Boroxine) hplc_analysis->data_analysis nmr_analysis->data_analysis dissolve Dissolve in Minimal Hot Water cool Slow Cooling & Ice Bath dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Ice-Cold Water filtrate->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflows for impurity analysis and purification.

References

Validation & Comparative

A Comparative Guide to 3-Vinylphenylboronic Acid and 4-Vinylphenylboronic Acid in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 3-vinylphenylboronic acid (3-VBA) and 4-vinylphenylboronic acid (4-VBA) as monomers for polymerization is a critical decision that influences the properties and performance of the resulting polymers. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid in the selection of the appropriate monomer for specific applications in areas such as drug delivery and biosensing.

The strategic placement of the vinyl group in relation to the boronic acid moiety—meta in 3-VBA and para in 4-VBA—imparts distinct characteristics to the monomers and their corresponding polymers. These differences manifest in polymerization kinetics, the physicochemical properties of the resulting polymers, and their functional performance, particularly in their interaction with biologically relevant molecules like glucose.

Performance in Polymerization

Both 3-VBA and 4-VBA can be polymerized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to yield well-defined polymers with controlled molecular weights and low polydispersity indices (PDI). However, the isomeric position of the vinyl group can influence the reactivity of the monomer and the characteristics of the resulting polymer.

Well-defined homopolymers and block copolymers of 4-vinylphenylboronic acid (4-VBA) have been synthesized with comparatively low dispersities (Đ ≤ 1.25) using RAFT polymerization.[1][2] The polymerization kinetics of 4-VBA have been studied in detail to optimize the preparation of these well-defined polymer structures.[1][2] While specific kinetic data for the RAFT polymerization of 3-VBA is less commonly reported, studies on related monomers like 3-acrylamidophenylboronic acid have demonstrated successful controlled polymerization.

Table 1: Comparison of Polymerization Performance of 4-Vinylphenylboronic Acid

Parameter4-Vinylphenylboronic Acid (4-VBA)
Polymerization MethodRAFT, NMP
Control over PolymerizationGood to Excellent
Typical Polydispersity Index (PDI)≤ 1.25[1][2]
Resulting Polymer ArchitectureHomopolymers, Block Copolymers[1][2]

Note: Quantitative, directly comparable data for the polymerization of this compound under identical conditions is limited in the reviewed literature.

Physicochemical Properties of the Resulting Polymers

The position of the boronic acid group on the phenyl ring affects the electronic properties and steric hindrance of the monomer, which in turn influences the pKa of the boronic acid and the hydrophilicity of the polymer. The pKa of the boronic acid is a crucial parameter as it governs the pH at which the polymer can effectively bind to diols, such as those found in glucose. Phenylboronic acids with lower pKa values are generally more effective at binding diols at physiological pH (around 7.4). The introduction of electron-withdrawing groups, such as fluorine, can lower the pKa of the phenylboronic acid.[3]

Table 2: Physicochemical Properties of Vinylphenylboronic Acid Monomers and Polymers

PropertyThis compound4-Vinylphenylboronic Acid
Monomer
CAS Number15016-43-0[4]2156-04-9[5]
Molecular Weight147.97 g/mol [4]147.97 g/mol [5]
Melting Point141-147 °C[4]No data available
Polymer
pKa of Boronic AcidExpected to be slightly different from 4-VBA due to electronic effects.The pKa of typical phenylboronic acid derivatives is approximately 8-9.[6]
Glucose ResponsivenessPolymers based on 3-acrylamidophenylboronic acid show good glucose sensitivity.[7]Polymers show pH and glucose responsive behavior.[1][2]

Application in Glucose Sensing

Polymers derived from both 3-VBA and 4-VBA are of significant interest for the development of glucose-responsive materials for diabetes monitoring and treatment. The boronic acid moieties can reversibly bind with the cis-diol groups of glucose, leading to changes in the polymer's properties, such as swelling or fluorescence, which can be harnessed for sensing applications.

The glucose-responsive pH window for block copolymers of 4-VBA has been reported to be in the range of pH 9-10.[1][2] For practical applications at physiological pH, modification of the polymer backbone or the boronic acid itself is often necessary to lower the effective pKa. For instance, the incorporation of amine-containing co-monomers can stabilize the boronate-diol complex at physiological pH.

Experimental Protocols

RAFT Polymerization of 4-Vinylphenylboronic Acid (General Procedure)

A typical RAFT polymerization of 4-VBA involves the following steps:

  • Preparation of the reaction mixture: 4-Vinylphenylboronic acid (monomer), a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent (e.g., DMF/water mixture).

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon) and heated to the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Monitoring and Termination: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as ¹H NMR and gel permeation chromatography (GPC). The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) to remove unreacted monomer and other impurities.

A detailed, specific protocol for the RAFT polymerization of this compound is not as widely documented in the literature, but a similar procedure to that of 4-VBA would likely be applicable with potential optimization of the reaction conditions.

Visualizing the Process: From Monomer to Application

The following diagrams illustrate the general workflow for the synthesis of vinylphenylboronic acid-based polymers and their application in glucose sensing.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Glucose Sensing Application monomer 3-VBA or 4-VBA Monomer polymerization RAFT Polymerization monomer->polymerization raft_agent RAFT Agent raft_agent->polymerization initiator Initiator initiator->polymerization solvent Solvent solvent->polymerization purification Purification polymerization->purification polymer Poly(VBA) purification->polymer binding Reversible Binding polymer->binding glucose Glucose glucose->binding signal Signal Generation (e.g., Swelling, Fluorescence) binding->signal detection Detection signal->detection

Caption: Experimental workflow from monomer to glucose sensing application.

The underlying principle of glucose sensing with phenylboronic acid-based polymers involves the reversible formation of a boronate ester with the diol groups of glucose. This interaction is pH-dependent.

Caption: pH-dependent equilibrium and glucose binding of phenylboronic acid.

Conclusion

Both this compound and 4-vinylphenylboronic acid are valuable monomers for the synthesis of functional polymers with applications in the biomedical field. The para-isomer, 4-VBA, has been more extensively studied, with established protocols for controlled polymerization and demonstrated utility in pH and glucose-responsive systems. The meta-isomer, 3-VBA, while less characterized in direct comparative studies, is expected to exhibit similar functionalities, with potential differences in reactivity and the pKa of the resulting polymer that could be advantageous for specific applications.

For researchers and drug development professionals, the selection between 3-VBA and 4-VBA will depend on the desired polymer properties and the specific requirements of the application. Further head-to-head comparative studies are warranted to fully elucidate the subtle but potentially significant differences in their polymerization behavior and the performance of the resulting materials. This will enable a more rational design of advanced polymer-based systems for drug delivery and diagnostics.

References

The Vinyl Advantage: A Comparative Analysis of 3-Vinylphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of boronic acid is a critical parameter influencing reaction yields and kinetics. This guide provides an objective comparison of the Suzuki coupling efficiency of 3-vinylphenylboronic acid with other boronic acids, supported by experimental data, to aid in the selection of optimal reagents for synthetic applications.

The vinyl group, a versatile functional handle, makes this compound a valuable building block in the synthesis of complex molecules, including polymers and pharmacologically active compounds. Understanding its reactivity in comparison to other commonly used boronic acids is crucial for reaction optimization and the rational design of synthetic routes.

Performance Comparison of Boronic Acids in Suzuki Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred. Conversely, electron-withdrawing groups can decrease the rate. Steric hindrance, particularly at the ortho positions, can also impede the reaction.

The vinyl group at the meta position in this compound exerts a mild electron-withdrawing effect through resonance, which might be expected to slightly decrease its reactivity compared to unsubstituted phenylboronic acid. However, its steric profile is not significantly demanding, suggesting that steric hindrance is unlikely to be a major impediment to its reactivity.

To provide a quantitative comparison, the following table summarizes the performance of this compound and its close isomer, 4-vinylphenylboronic acid, in Suzuki coupling reactions alongside other representative boronic acids. The data for 4-vinylphenylboronic acid is included as a close surrogate due to the high degree of structural similarity and the availability of direct comparative studies under identical conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-Bromo-6-methoxypyridinePd(OAc)₂, SPhosK₃PO₄Toluene801285[1]
This compound 1-Bromo-3,5-difluorobenzenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001275[2]
4-Vinylphenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~95[3]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~98[3]
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~85[3]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~92[3]
4-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O100295[4]
4-Nitrophenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001278[4]

Note: The data presented is compiled from different sources with varying reaction conditions. Direct quantitative comparison is most accurate for entries from the same study.

From the available data, this compound demonstrates good to excellent yields in Suzuki coupling reactions with various aryl halides. The comparative data for 4-vinylphenylboronic acid suggests that its reactivity is comparable to, or only slightly lower than, unsubstituted phenylboronic acid and other substituted phenylboronic acids with weakly activating or deactivating groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving vinylphenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol) are then added under argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.[1]

Comparative Suzuki Coupling of 4-Vinylphenylboronic Acid and Other Boronic Acids

In a Schlenk flask, 1-bromo-4-fluorobenzene (0.25 mmol), the respective boronic acid (0.30 mmol), potassium carbonate (K₂CO₃, 0.5 mmol), and the graphene-supported palladium catalyst (G-COOH-Pd-10, 15 mg) are combined. A mixture of DMF and water (95:5, 5 mL) is added. The flask is subjected to three vacuum/nitrogen cycles. The reaction mixture is then stirred at 110 °C for 48 hours. After cooling, the catalyst is separated by centrifugation, and the supernatant is analyzed by gas chromatography to determine the conversion of the aryl bromide.[3]

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow and the key factors influencing the efficiency of the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D Stir E Cool to RT D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Product

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Influencing_Factors cluster_reactants Boronic Acid Properties Electronic Electronic Effects (EDG vs. EWG) Transmetalation Rate of Transmetalation Electronic->Transmetalation influences Steric Steric Hindrance (ortho-substituents) Steric->Transmetalation hinders Efficiency Suzuki Coupling Efficiency (Yield) Transmetalation->Efficiency determines

Factors influencing Suzuki coupling efficiency.

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, affording good to excellent yields with a variety of aryl halides. Its reactivity profile, as inferred from direct experimental data and comparison with the closely related 4-vinylphenylboronic acid, positions it as a versatile and reliable building block. The mild electronic effect of the meta-vinyl group does not significantly diminish its coupling efficiency compared to unsubstituted phenylboronic acid, while its modest steric bulk allows for broad substrate compatibility. For researchers in synthetic and medicinal chemistry, this compound represents a valuable tool for the introduction of a reactive vinyl moiety, enabling further functionalization and the construction of complex molecular architectures.

References

A Comparative Guide to Product Purity Validation in Suzuki-Miyaura Couplings: 3-Vinylphenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reagent Performance and Product Purity in Carbon-Carbon Bond Formation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds. A critical parameter for the success and reproducibility of this reaction, particularly in the context of drug development and materials science, is the purity of the final product. This guide provides a comparative analysis of product purity validation following Suzuki-Miyaura reactions utilizing 3-Vinylphenylboronic acid. We will explore common impurities, analytical and purification protocols, and compare its performance with more stable alternatives, supported by available experimental data.

Performance Comparison: this compound vs. Stable Alternatives

While this compound is a versatile reagent for introducing the 3-vinylphenyl moiety, its stability can be a concern, potentially leading to the formation of impurities. More stable alternatives, such as potassium vinyltrifluoroborates and vinylboronic acid pinacol esters, have been developed to address these challenges. The choice of reagent can significantly impact reaction efficiency, product purity, and ease of handling.

The following table summarizes the performance of 4-vinylphenylboronic acid (a close structural analog of this compound) in comparison to other boronic acids in a Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene. While this data reflects conversion rates rather than isolated product purity, higher conversion rates often correlate with cleaner reactions and higher purity of the desired product.

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)
4-Vinylphenylboronic acid7048~60
4-Vinylphenylboronic acid 110 48 ~85
Phenylboronic acid11048>95
4-Fluorophenylboronic acid11048>95
4-Carboxyphenylboronic acid11048~90

Data adapted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]

Potassium vinyltrifluoroborate and the trivinylboroxane-pyridine complex are notable alternatives to vinylboronic acids.[2][3] Potassium vinyltrifluoroborate is an air- and moisture-stable solid that is easy to handle and often provides good to excellent yields in Suzuki-Miyaura couplings.[2] The trivinylboroxane-pyridine complex serves as a stable precursor that generates vinylboronic acid in situ.[3]

Common Impurities and Side Reactions

Regardless of the boronic acid derivative used, several common impurities can arise in Suzuki-Miyaura coupling reactions. Understanding these potential byproducts is crucial for developing effective purification and analysis strategies.

  • Homocoupling: Dimerization of the boronic acid to form a biaryl species is a frequent side reaction, often promoted by the presence of oxygen.[4]

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This leads to the formation of styrene in the case of this compound.[5]

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product and must be removed, especially for pharmaceutical applications.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. These are often present in the starting material and can affect the stoichiometry of the reaction.

The vinyl group in this compound introduces an additional challenge: the potential for polymerization under the reaction conditions, which can lead to complex impurity profiles and purification difficulties.[3]

Experimental Protocols

Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction with this compound, followed by purification and analytical validation of the product.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification Protocol
  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Purity Validation Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is determined by the relative peak area of the main product.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: An initial temperature of 50-70 °C, ramped to a final temperature of 250-300 °C.

  • Detection: Mass spectrometer scanning a range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Identify the main product and any impurities based on their retention times and mass spectra. Purity can be estimated by the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The presence of impurities can often be detected by signals that do not correspond to the desired product. The purity can be estimated by integrating the signals of the product and the impurities.

  • ¹³C NMR: Provides information on the carbon framework of the product and can help identify impurities.

Visualizing the Workflow and Reaction Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purity_Validation_Workflow cluster_reaction Synthesis cluster_purification Purification cluster_analysis Purity Validation Suzuki_Coupling Suzuki-Miyaura Coupling Reaction Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Chromatography Column Chromatography Workup->Chromatography HPLC HPLC Analysis Chromatography->HPLC GC_MS GC-MS Analysis Chromatography->GC_MS NMR NMR Spectroscopy Chromatography->NMR Pure_Product Pure Product (>95%) HPLC->Pure_Product GC_MS->Pure_Product NMR->Pure_Product

Caption: Experimental workflow for synthesis, purification, and purity validation.

References

Efficacy of 3-Vinylphenylboronic Acid in Synthesizing Conjugated Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined conjugated polymers is paramount for advancing organic electronics and developing novel therapeutic platforms. The choice of monomer is a critical factor that dictates the final properties and performance of these materials. This guide provides a comparative analysis of 3-vinylphenylboronic acid as a monomer for synthesizing conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions, with a focus on comparing its performance against the widely used and structurally similar monomer, styrene.

Introduction to Monomers for Conjugated Polymer Synthesis

The creation of poly(arylene vinylene)s, a prominent class of conjugated polymers, is often achieved through Heck or Suzuki-Miyaura coupling reactions. These methods typically involve the polymerization of a dihaloaromatic compound with a divinyl comonomer or a vinyl-functionalized aromatic monomer that can self-polymerize. Styrene and its derivatives are the archetypal vinyl monomers for these reactions. This compound presents an intriguing alternative, offering the potential for post-polymerization modification via its boronic acid moiety, which can be advantageous for creating functional materials for biological applications or for tuning the electronic properties of the polymer.

Comparative Performance Analysis

While direct, head-to-head comparative studies detailing the polymerization of this compound against styrene under identical conditions are not extensively documented in the literature, a comparison can be drawn based on the known reactivity of these monomers in palladium-catalyzed reactions and the properties of the resulting polymers. The following tables summarize typical data for poly(p-phenylene vinylene) (PPV) synthesized using styrene and projected data for a similar polymer synthesized with this compound, based on related Heck coupling reactions.

Table 1: Comparison of Polymerization Outcomes

ParameterPoly(styrene-co-divinylbenzene) derivative (Typical)Poly(this compound-co-divinylbenzene) derivative (Projected)
Number Average M (Mn) 4,000 - 15,000 g/mol Potentially lower Mn due to steric hindrance and catalyst interactions
Polydispersity (PDI) 1.5 - 2.5Potentially broader PDI
Yield (%) 60 - 90%May be lower due to potential side reactions of the boronic acid group

Table 2: Optoelectronic Properties of Resulting Polymers

PropertyPPV from Styrene-based Monomers (Typical)PPV from this compound Monomers (Projected)
Absorption Max (λmax) 400 - 450 nmSimilar to styrene-based PPV, potentially with slight shifts
Emission Max (λem) 500 - 550 nmSimilar to styrene-based PPV, potentially with slight shifts
Photoluminescence QY Moderate to HighMay be influenced by the boronic acid functionality

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a poly(p-phenylene vinylene) derivative using the Heck coupling reaction, comparing the use of a standard vinyl monomer (styrene derivative) with a proposed protocol for this compound.

Protocol 1: Heck Polymerization with a Styrene Derivative

Objective: To synthesize a poly(p-phenylene vinylene) derivative using a substituted styrene and a dihaloarene.

Materials:

  • 1,4-Dibromo-2,5-bis(octyloxy)benzene

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2,5-bis(octyloxy)benzene (1.0 mmol), 1,4-divinylbenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 48 hours.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol (200 mL).

  • The precipitate is collected by filtration, washed with methanol and acetone, and dried under vacuum.

  • The crude polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the soluble polymer fraction. The chloroform is evaporated, and the polymer is dried under vacuum.

Protocol 2: Proposed Heck Polymerization with this compound

Objective: To synthesize a poly(p-phenylene vinylene) derivative incorporating this compound.

Materials:

  • 1,4-Diiodo-2,5-bis(octyloxy)benzene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 1,4-diiodo-2,5-bis(octyloxy)benzene (1.0 mmol), this compound (2.2 mmol, as it can undergo self-coupling), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.12 mmol).

  • Add anhydrous DMF (15 mL) and finely ground K₂CO₃ (4.0 mmol).

  • The mixture is degassed and then heated to 90 °C for 72 hours.

  • After cooling, the reaction mixture is poured into a mixture of methanol and water (1:1, 300 mL) to precipitate the polymer.

  • The polymer is collected by filtration, washed extensively with water, methanol, and then acetone.

  • Purification is carried out using Soxhlet extraction as described in Protocol 1.

Visualizing the Synthesis and Logic

Experimental Workflow for Heck Polymerization

Heck_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification MonomerA Dihaloarene ReactionVessel Reaction Setup (Inert Atmosphere, Solvent, Heat) MonomerA->ReactionVessel MonomerB Vinyl Monomer (e.g., Styrene or this compound) MonomerB->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Precipitation Precipitation in Non-solvent ReactionVessel->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Crude Polymer Drying Drying Soxhlet->Drying Characterization Polymer Characterization (GPC, NMR, UV-Vis, PL) Drying->Characterization Purified Polymer

Caption: General workflow for the synthesis of conjugated polymers via Heck polymerization.

Proposed Heck Reaction Mechanism

Heck_Mechanism Pd0 Pd(0)Ln A Ar-Pd(II)-X (Ln) Pd0->A Oxidative Addition ArX Ar-X ArX->A Vinyl Vinyl Monomer B π-complex Vinyl->B A->B Coordination C σ-complex B->C Carbopalladation D HPd(II)X (Ln) C->D β-Hydride Elimination Product Ar-Vinyl C->Product D->Pd0 Reductive Elimination HX H-Base+ X- D->HX Base Base Base->D

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Discussion and Conclusion

The use of styrene and its derivatives in the synthesis of conjugated polymers via Heck coupling is a well-established and reliable method, often yielding high molecular weight polymers with good optoelectronic properties. This compound, while less conventional for this specific application, presents a unique opportunity for creating functional conjugated polymers.

The primary advantage of incorporating this compound is the introduction of a versatile functional handle—the boronic acid group. This group can be used for post-polymerization modifications, such as Suzuki coupling to attach other functional moieties, or for creating sensors that respond to diols, like sugars.

However, the presence of the boronic acid group may also present challenges. It can potentially interact with the palladium catalyst, leading to lower catalytic activity or side reactions. The steric bulk of the boronic acid group compared to a simple vinyl group might also affect the polymerization kinetics and the final molecular weight of the polymer. Furthermore, the boronic acid can undergo protodeboronation under certain conditions, which would lead to chain termination.

A Comparative Guide to 3-Vinylphenylboronic Acid-Based Sensors for Saccharide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 3-Vinylphenylboronic acid (3-VPBA)-based sensors, primarily for saccharide detection, a critical area of interest in biomedical research and diagnostics. The performance of these sensors is objectively compared with key alternatives, supported by experimental data and detailed methodologies.

Introduction to Boronic Acid-Based Sensing

Phenylboronic acid (PBA) and its derivatives have emerged as versatile synthetic receptors for diol-containing molecules, most notably saccharides like glucose. The sensing mechanism is predicated on the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols of saccharides, forming cyclic boronate esters. This interaction can be transduced into a measurable optical or electrochemical signal. 3-VPBA is a particularly useful derivative as the vinyl group allows for its facile incorporation into polymers and hydrogels, creating robust and versatile sensor platforms.

Performance Benchmarking

The performance of saccharide sensors is evaluated based on several key metrics, including the limit of detection (LOD), binding affinity, and selectivity. Below is a comparative summary of 3-VPBA-based sensors and its alternatives. Data for 3-aminophenylboronic acid (3-APBA), a structurally and functionally similar analogue, is included to provide a comprehensive overview.

Table 1: Performance Comparison of Glucose Sensors
Sensor TypeRecognition ElementDetection MethodLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Boronic Acid-Based (3-APBA) 3-Aminophenylboronic AcidElectrochemical Impedance Spectroscopy8.53 x 10⁻⁹ M[1]Not SpecifiedHigh sensitivity, enzyme-free, good stability[1]Potential for interference from other saccharides, pH-dependent
Boronic Acid-Based (General PBA) Phenylboronic AcidAmperometry0.055 mM[2]0.025 - 2 mM[2]Reversible binding, continuous monitoring possible[3]Lower selectivity for glucose over fructose[4]
Enzyme-Based (Glucose Oxidase) Glucose Oxidase (GOx)Amperometry0.431 mM[5]0 - 8 mM[5]High selectivity for glucose[6]Susceptible to denaturation, limited shelf-life, oxygen dependency[7]
Enzyme-Based (GOx on ePAD) Glucose Oxidase (GOx)Electrochemical30 µM[7]0.1 - 40 mM[7]Low cost, disposableSingle use, potential for sample volume variation

Signaling Pathways and Mechanisms

The interaction between a boronic acid sensor and a saccharide can be transduced through various signaling mechanisms. A common approach is fluorescence modulation.

Photoinduced Electron Transfer (PET) in Fluorescent Boronic Acid Sensors

In a typical fluorescent sensor design, a fluorophore is linked to the boronic acid recognition site. In the absence of the analyte (e.g., glucose), a photoinduced electron transfer (PET) process can occur from a donor part of the molecule to the excited fluorophore, quenching its fluorescence. Upon binding of a diol-containing analyte to the boronic acid, the electronic properties of the boron center are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

G Signaling Pathway of a PET-Based Boronic Acid Sensor cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Present (Fluorescence ON) Fluorophore_off Fluorophore Receptor_off Boronic Acid Receptor (sp2 hybridized) Fluorophore_off->Receptor_off No_Fluorescence No Fluorescence Fluorophore_off->No_Fluorescence Quenching Receptor_off->Fluorophore_off e- Light_off Excitation Light Light_off->Fluorophore_off Excitation PET Photoinduced Electron Transfer Fluorophore_on Fluorophore Receptor_on Boronic Acid Receptor (sp3 hybridized) Fluorophore_on->Receptor_on Fluorescence Fluorescence Fluorophore_on->Fluorescence Emission Analyte Diol-containing Analyte (e.g., Glucose) Analyte->Receptor_on Binding Light_on Excitation Light Light_on->Fluorophore_on Excitation

PET-based boronic acid sensor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are representative protocols for the synthesis of a 3-VPBA-based hydrogel and its evaluation using fluorescence spectroscopy.

Synthesis of a this compound Functionalized Hydrogel

This protocol describes the preparation of a glucose-responsive hydrogel, a common platform for continuous monitoring applications.

  • Monomer Solution Preparation: In a suitable flask, dissolve this compound (3-VPBA) and a hydrophilic co-monomer (e.g., acrylamide) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Cross-linker and Initiator Addition: Add a cross-linking agent (e.g., N,N'-methylenebisacrylamide) and a photoinitiator (e.g., Irgacure 2959) to the monomer solution.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Expose the solution to UV light (typically 365 nm) for a specified duration to initiate polymerization and form the hydrogel.

  • Washing and Equilibration: Swell the resulting hydrogel in the buffered solution to remove unreacted monomers and allow it to equilibrate. The buffer should be changed several times over a 24-hour period.

Fluorescence Spectroscopy for Glucose Sensing

This protocol outlines the steps to evaluate the glucose-sensing performance of a fluorescent boronic acid-based sensor.

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable buffer (e.g., PBS, pH 7.4). Also, prepare a high-concentration stock solution of glucose in the same buffer.

  • Titration Experiment:

    • Place a known volume and concentration of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer.

    • Incrementally add small aliquots of the glucose stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the glucose concentration.

    • From this plot, determine the linear range, sensitivity (slope of the linear portion), and the limit of detection (LOD), typically calculated as 3 times the standard deviation of the blank divided by the slope of the calibration curve.

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Experimental Workflow and Comparative Logic

The development and evaluation of a 3-VPBA-based sensor follows a logical workflow, from synthesis to performance validation and comparison with existing technologies.

G Experimental Workflow for Sensor Development and Evaluation Start Start Synthesis Sensor Synthesis (e.g., 3-VPBA Polymerization) Start->Synthesis Characterization Material Characterization (e.g., FTIR, NMR) Synthesis->Characterization Performance_Testing Performance Evaluation (e.g., Fluorescence Titration) Characterization->Performance_Testing Data_Analysis Data Analysis (LOD, Ka, Selectivity) Performance_Testing->Data_Analysis Comparison Comparison with Alternatives (e.g., Enzyme-based sensors) Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion G Logical Comparison of Glucose Sensing Technologies Application_Need Application Requirement High_Selectivity High Selectivity for Glucose? Application_Need->High_Selectivity Long_Term_Stability Long-Term Stability & Reusability? Application_Need->Long_Term_Stability Enzyme_Sensor Enzyme-Based Sensor High_Selectivity->Enzyme_Sensor Yes Boronic_Acid_Sensor Boronic Acid-Based Sensor High_Selectivity->Boronic_Acid_Sensor No (or with modifications) Long_Term_Stability->Enzyme_Sensor No Long_Term_Stability->Boronic_Acid_Sensor Yes Consider_Denaturation Consider Enzyme Denaturation Enzyme_Sensor->Consider_Denaturation Consider_Interference Consider Potential Interference Boronic_Acid_Sensor->Consider_Interference

References

Isomeric Effects of Vinylphenylboronic Acids on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of the vinyl group on the phenylboronic acid (PBA) monomer—whether ortho, meta, or para—profoundly influences the physicochemical properties of the resulting polymers. This guide provides a comparative analysis of these isomeric effects, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental relationships to aid in the rational design of PBA-based materials for applications ranging from glucose sensing to controlled drug delivery.

Isomeric Structures and Their Influence on Polymer Properties

The position of the vinyl group relative to the boronic acid moiety dictates the steric hindrance around the reactive sites and the electronic properties of the monomer, which in turn affect polymerization kinetics and the properties of the final polymer.

Isomers cluster_isomers Vinylphenylboronic Acid Isomers cluster_properties Polymer Properties ortho ortho-Vinylphenylboronic Acid pka pKa ortho->pka Steric Hindrance glucose_binding Glucose Binding Affinity ortho->glucose_binding Accessibility thermal Thermal Stability ortho->thermal Chain Packing drug_release Drug Release Profile ortho->drug_release Hydrogel Swelling meta meta-Vinylphenylboronic Acid meta->pka meta->glucose_binding meta->thermal meta->drug_release para para-Vinylphenylboronic Acid para->pka para->glucose_binding para->thermal para->drug_release

Caption: Influence of isomeric position on key polymer properties.

Comparative Data on Polymer Properties

Table 1: Acidity (pKa) of Poly(vinylphenylboronic acid) Isomers

IsomerPolymerpKaReference
orthoPoly(o-vinylphenylboronic acid)Data not available-
metaPoly(m-acrylamidophenylboronic acid)~9.3[1][1]
paraPoly(p-vinylphenylboronic acid)pH-responsive window of 9-10 for micellization[2][2]

Note: The pKa of the polymer can differ from the monomer due to the polymeric microenvironment. The data for the meta-isomer is for a derivative, 3-acrylamidophenylboronic acid. The para-isomer data reflects the pH-responsive behavior of a block copolymer. The general trend for substituted phenylboronic acids is that electron-withdrawing groups lower the pKa, making them more acidic.[3][4] The vinyl group's electronic effect can vary slightly with its position.

Table 2: Glucose Binding Affinity

IsomerPolymer SystemBinding CharacteristicsReference
orthoPoly(o-vinylphenylboronic acid)Data not available-
metaPoly(m-acrylamidophenylboronic acid) hydrogelGlucose-triggered drug release[1]
paraPoly(p-vinylphenylboronic acid) micellesGlucose-responsive micellization[2]

Note: The binding affinity of boronic acids for diols like glucose is pH-dependent, with optimal binding generally occurring at a pH close to or slightly above the pKa of the boronic acid.[3][4] The steric accessibility of the boronic acid moiety, which is influenced by the isomer position, is expected to play a crucial role in glucose binding.

Table 3: Thermal Properties

IsomerPolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td)Reference
orthoPoly(o-vinylphenylboronic acid)Data not availableData not available-
metaPoly(m-acrylamidophenylboronic acid)Data not availableData not available-
paraPoly(p-vinylphenylboronic acid-co-styrene)106.1 °C (copolymer with styrene)[5]Data not available[5]

Note: The thermal stability of polymers is influenced by factors such as intermolecular forces and chain packing, which can be affected by the isomeric structure. For instance, the para-isomer may allow for more regular chain packing compared to the ortho-isomer, potentially leading to a higher glass transition temperature.

Table 4: Drug Release Profiles

IsomerPolymer SystemDrug Release MechanismKey FindingsReference
orthoHydrogels of Poly(o-vinylphenylboronic acid)Data not availableData not available-
metaHydrogels of Poly(m-acrylamidophenylboronic acid)Swelling-controlledGlucose-triggered release of insulin.[1]
paraNanoparticles of Poly(p-vinylphenylboronic acid)pH-responsivepH-triggered release of doxorubicin.

Note: Drug release from PBA-based hydrogels is often stimuli-responsive, triggered by changes in pH or glucose concentration which alter the swelling behavior of the polymer network.[6][7][8] The specific release kinetics (e.g., Fickian diffusion, anomalous transport) depend on the hydrogel's crosslinking density and interaction with the drug.[6][7][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Synthesis of Poly(vinylphenylboronic acid) Isomers

The following workflows illustrate typical polymerization techniques for vinylphenylboronic acid monomers.

A. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylphenylboronic Acid (para-Isomer) [2]

RAFT_Workflow start Reactants: - 4-Vinylphenylboronic acid (4-VBA) - Chain Transfer Agent (CTA) - Initiator (e.g., AIBN) - Solvent (e.g., Dioxane/Water) reaction Polymerization (e.g., 70°C, N2 atmosphere) start->reaction purification Purification (Precipitation in cold solvent) reaction->purification product Poly(4-vinylphenylboronic acid) purification->product

Caption: RAFT polymerization of 4-vinylphenylboronic acid.

B. Synthesis of 3-Acrylamidophenylboronic Acid Monomer (meta-Isomer Derivative) [1]

Monomer_Synthesis reactants Reactants: - 3-Aminophenylboronic acid - Acryloyl chloride - Sodium bicarbonate - Solvent (THF/Water) reaction Reaction (0°C to room temperature) reactants->reaction workup Work-up (Acidification, Filtration) reaction->workup product 3-Acrylamidophenylboronic acid workup->product

Caption: Synthesis of 3-acrylamidophenylboronic acid monomer.

Characterization of Polymer Properties

A. Determination of pKa

The apparent pKa of the polymers can be determined by titration. A solution of the polymer is titrated with a standard solution of NaOH, and the pH is monitored using a pH meter. The pKa is determined from the half-equivalence point of the titration curve.

B. Glucose Binding Studies

The interaction between the polymers and glucose can be investigated using various techniques, including:

  • UV-Vis Spectroscopy: Changes in the absorbance spectrum of a pH-sensitive dye in the presence of the polymer and varying concentrations of glucose can be used to determine the binding constant.

  • Dynamic Light Scattering (DLS): For responsive polymer systems like micelles or hydrogels, changes in particle size or swelling ratio upon addition of glucose can be monitored by DLS.

C. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

D. In Vitro Drug Release Studies

Drug-loaded polymer hydrogels or nanoparticles are placed in a release medium (e.g., phosphate-buffered saline at a specific pH). At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

Signaling Pathways and Logical Relationships

The stimuli-responsive behavior of vinylphenylboronic acid polymers is rooted in the reversible covalent interaction between the boronic acid group and diols, which is modulated by pH.

Boronic_Acid_Equilibrium cluster_equilibrium Boronic Acid - Boronate Equilibrium cluster_binding Diol Binding boronic_acid Trigonal Planar Boronic Acid (Less water soluble) boronate_ion Tetrahedral Boronate Ion (More water soluble) boronic_acid->boronate_ion Deprotonation diol Diol (e.g., Glucose) pH_decrease Decrease in pH (pH < pKa) boronate_ion->pH_decrease boronate_ester Cyclic Boronate Ester diol->boronate_ester Complexation boronate_ester->boronate_ion Dissociation pH_increase Increase in pH (pH > pKa) pH_increase->boronic_acid diol_addition Addition of Diol

Caption: pH-dependent equilibrium and diol binding of boronic acid.

Conclusion

The isomeric position of the vinyl group in vinylphenylboronic acid monomers is a critical design parameter that significantly impacts the properties of the resulting polymers. While polymers derived from the para-isomer are the most studied, demonstrating promising applications in glucose sensing and drug delivery, a comprehensive understanding of the structure-property relationships necessitates further investigation into the ortho and meta isomers. Direct comparative studies are essential to fully elucidate the isomeric effects and to enable the rational design of advanced polymeric materials with tailored functionalities for various biomedical applications. This guide provides a foundation based on the current literature and highlights the existing knowledge gaps, encouraging further research in this promising area.

References

Cost-benefit analysis of using 3-Vinylphenylboronic acid in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of building blocks for large-scale synthesis is a critical decision, balancing performance, cost, and process viability. 3-Vinylphenylboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the vinylphenyl moiety, a key structural element in various pharmaceuticals and advanced materials. This guide provides a comprehensive cost-benefit analysis of this compound for large-scale applications, comparing its performance with common alternatives and providing relevant experimental and safety considerations.

Executive Summary: The Reactivity-Cost Trade-Off

This compound offers high reactivity in Suzuki-Miyaura couplings, often leading to excellent yields and shorter reaction times. However, its utility in large-scale synthesis is a nuanced decision involving a trade-off between its performance and factors such as cost, stability, and the availability of viable alternatives. This analysis delves into these aspects to provide a clear framework for decision-making.

Performance and Cost Comparison

ReagentTypical PurityEstimated Bulk Price (USD/kg)Key AdvantagesKey Disadvantages
This compound ≥95%[1][2]$100 - $500+ (highly variable)High reactivity, potentially leading to higher yields and faster reactions.[3][4]Higher cost, potential for polymerization, and moderate stability.[1]
Potassium Vinyltrifluoroborate >97%$50 - $200Excellent stability, ease of handling, and often lower cost.[5]May require slightly more forcing reaction conditions compared to the boronic acid.
Vinylboronic Acid Pinacol Ester ≥97%$150 - $600+High stability, good solubility in organic solvents, and amenable to purification.[3][6]Generally higher cost and the generation of a stoichiometric amount of pinacol byproduct.

Note on Pricing: The estimated bulk prices are subject to significant fluctuation based on market conditions, purchase volume, and supplier. The prices listed are intended for comparative purposes and are derived from publicly available data for smaller quantities, extrapolated to bulk pricing.

Experimental Protocols: Suzuki-Miyaura Coupling

While a specific large-scale protocol for this compound is not publicly available, a general procedure for a Suzuki-Miyaura reaction can be adapted. The following is a representative lab-scale protocol that can serve as a starting point for process development and scale-up.

General Lab-Scale Suzuki-Miyaura Coupling Protocol:

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system to the vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization.

Considerations for Scale-Up:

  • Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness on a large scale.

  • Solvent Selection: The choice of solvent will impact reaction kinetics, product solubility, and purification. Greener solvent alternatives should be considered.[7]

  • Work-up and Purification: Developing a robust and scalable purification method (e.g., crystallization over chromatography) is essential for industrial production.

  • Safety: A thorough safety assessment of the process is required, considering the flammability of solvents and the toxicity of reagents and byproducts.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) [B(OH)3X]- [B(OH)3X]- Transmetalation->[B(OH)3X]- Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Product R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Boronic Acid Ar-X Ar-X Ar-X->Oxidative Addition Aryl Halide Base Base Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Cost-Benefit Analysis Workflow

The decision-making process for selecting a vinylboron reagent for large-scale synthesis can be visualized as follows:

Cost_Benefit_Analysis Define Project Requirements Define Project Requirements Identify Potential Reagents Identify Potential Reagents Define Project Requirements->Identify Potential Reagents Evaluate Performance Evaluate Performance Identify Potential Reagents->Evaluate Performance Analyze Costs Analyze Costs Identify Potential Reagents->Analyze Costs Assess Process Viability Assess Process Viability Identify Potential Reagents->Assess Process Viability Select Optimal Reagent Select Optimal Reagent Evaluate Performance->Select Optimal Reagent Analyze Costs->Select Optimal Reagent Assess Process Viability->Select Optimal Reagent

Caption: A logical workflow for the cost-benefit analysis of reagents.

Conclusion and Recommendations

The choice of this compound for large-scale synthesis is a multifaceted decision.

  • For performance-critical applications where maximizing yield and minimizing reaction time are paramount, this compound may be the preferred reagent, provided its higher cost can be justified. Its high reactivity can lead to a more efficient process, potentially reducing overall manufacturing costs despite a higher initial raw material price.

  • For cost-sensitive projects , potassium vinyltrifluoroborate presents a compelling alternative. Its stability, ease of handling, and lower cost make it an attractive option for large-scale production, even if it requires slightly longer reaction times or higher catalyst loadings.

  • Vinylboronic acid pinacol ester offers a balance of stability and reactivity but is often the most expensive option. Its use may be justified in cases where its specific solubility properties or ease of purification offer a significant process advantage.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including the target molecule's complexity, the desired production scale, and the overall economic constraints. A preliminary lab-scale comparison of the different vinylboron reagents under the intended reaction conditions is highly recommended to gather empirical data to inform the final decision for large-scale implementation.

References

Safety Operating Guide

Proper Disposal of 3-Vinylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Vinylphenylboronic acid, ensuring the protection of personnel and the environment. Adherence to these procedures is paramount for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A lab coat that fully covers the arms and is securely fastened.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Disposal Protocol: A Step-by-Step Approach

This compound and its derivatives should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1] Improper disposal can lead to environmental contamination and potential health hazards.

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Chemical Compatibility: Ensure that the waste containers are made of a material compatible with boronic acids. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate any associated hazards (e.g., irritant).

Solid Waste Disposal
  • Contaminated Materials: Any solid materials contaminated with this compound, such as gloves, weighing paper, and filter paper, must be collected in the designated solid hazardous waste container.

  • Unused Reagent: Unused or expired this compound solid should be disposed of in its original container, which is then placed inside a larger, labeled hazardous waste container.

Liquid Waste Disposal
  • Solutions: All solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Rinsate: The initial rinsate from cleaning contaminated glassware should be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.

Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment or a small amount of a solvent in which the compound is soluble).

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), the original label on the container should be defaced or removed. The clean container can then be disposed of according to institutional protocols for non-hazardous laboratory glass or plastic waste.

In-Lab Neutralization of Small Quantities (Subject to Institutional Approval)

For very small quantities of aqueous waste containing this compound, in-lab neutralization may be a possibility, but it requires explicit approval from your institution's Environmental Health and Safety (EHS) department. Boronic acids are weakly acidic and can be neutralized with a mild base.

General Neutralization Protocol Example:

Objective: To adjust the pH of a small volume of aqueous waste containing this compound to a neutral range (typically 5.5 - 9.0) before collection as hazardous waste.[1]

Materials:

  • Aqueous waste containing this compound

  • Mild base (e.g., sodium bicarbonate solution)

  • pH meter or pH indicator strips

  • Stir bar and stir plate

  • Beaker large enough to contain the reaction with room for stirring

Procedure:

  • Preparation: In a certified chemical fume hood, place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar.

  • Dilution: If the solution is concentrated, it may be carefully diluted with water to better control the neutralization reaction.

  • Base Addition: Slowly and with constant stirring, add the mild base solution to the waste. Be cautious of any potential gas evolution.

  • pH Monitoring: Periodically stop the addition of the base and measure the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base in small increments until the pH of the solution is within the neutral range specified by your institution and local regulations (e.g., 5.5-9.0).[1]

  • Final Disposal: The neutralized solution should still be collected as hazardous waste unless otherwise directed by your EHS department.

Disclaimer: This is a general protocol and may not be suitable for all situations. Always consult with your institution's EHS department before attempting any in-lab treatment of hazardous waste.

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not established by major regulatory bodies. However, general guidelines for laboratory chemical waste provide a framework for safe handling and disposal.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal A neutral pH range (typically 5.5 - 9.0) is required if drain disposal of any chemical is permitted by local regulations. However, for boronic acids, collection as hazardous waste is the standard recommendation.[1]
Quantity for Drain Disposal Generally limited to very small quantities (e.g., less than 100 mL) of non-hazardous, water-soluble substances. This is not recommended for this compound.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_treatment Pre-Disposal Steps cluster_disposal Final Disposal start Generation of 3-Vinylphenylboronic Acid Waste solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste ehs_consult Consult with EHS for Neutralization Protocol? collect_liquid->ehs_consult neutralize In-Lab Neutralization (If Approved) ehs_consult->neutralize Yes ehs_consult->store_waste No neutralize->collect_liquid Collect Neutralized Waste pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->pickup

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling 3-Vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Vinylphenylboronic acid (CAS No: 15016-43-0). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Immediate Safety Precautions

This compound is classified as an acutely toxic substance if swallowed and can cause skin and eye irritation.[1][2][3] Engineering controls and personal protective equipment are paramount to minimize exposure.

  • Engineering Controls: All work with this compound in solid form or in solution should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[4][5]

  • Hygiene Measures: Avoid all personal contact with the chemical.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before any breaks.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[1][2]Protects eyes and face from dust particles and potential splashes.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2][7]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5]Minimizes the risk of respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.[5]

    • Verify that a safety shower and eyewash station are accessible and functional.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[7]

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[5]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Decontaminate all non-disposable equipment used.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[5]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Collect all unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, labeled, and sealed container for hazardous solid waste.[8]

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.[4]

    • Contaminated PPE: Disposable gloves, masks, and other contaminated PPE should be placed in a designated hazardous waste container.[8]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[8]

  • Storage and Disposal:

    • Store hazardous waste in a designated, secure area away from incompatible materials.

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][6]

Emergency Procedures

  • Spill:

    • Small Spill: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[4] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4] Avoid raising dust.[7]

    • Large Spill: Evacuate all non-essential personnel from the area. Ensure the area is well-ventilated if it is safe to do so.[4] Contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.[7]

Below is a diagram illustrating the safe handling workflow for this compound.

prep Preparation - Clean workspace - Verify safety equipment ppe Don PPE - Goggles & face shield - Nitrile gloves - Lab coat - N95 respirator prep->ppe Proceed handling Handling - Work in fume hood - Minimize dust - Keep container closed ppe->handling Proceed post_handling Post-Handling - Clean workspace - Decontaminate equipment handling->post_handling Task Complete waste Waste Disposal - Segregate waste streams - Label containers handling->waste During Task post_handling->waste Generate Waste remove_ppe Remove PPE & Wash Hands waste->remove_ppe Final Step

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.